molecular formula C7H4ClFO2 B126237 2-Chloro-3-fluorobenzoic acid CAS No. 102940-86-3

2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237
CAS No.: 102940-86-3
M. Wt: 174.55 g/mol
InChI Key: WJYAYXKXZNITAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClFO2 and its molecular weight is 174.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAYXKXZNITAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307155
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102940-86-3
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-3-fluorobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-fluorobenzoic Acid

Abstract

This compound, identified by the CAS number 102940-86-3, is a halogenated aromatic carboxylic acid. Its unique molecular structure, featuring both chlorine and fluorine substituents, makes it a valuable and versatile intermediate in the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in research and drug development, and safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical synthesis, and organic chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of both chloro and fluoro groups on the benzoic acid backbone significantly influences its reactivity and physical properties.

PropertyValueReference
CAS Number 102940-86-3[1][2][3][4]
Molecular Formula C₇H₄ClFO₂[1][2][4][5]
Molecular Weight 174.56 g/mol [1][2][3][5]
Melting Point 169 - 173 °C[1]
Boiling Point 279.5 °C[2]
Appearance White to almost white powder to crystal[1]
Purity ≥ 97% (GC)[1]
IUPAC Name This compound[5]
SMILES C1=CC(=C(C(=C1)F)Cl)C(=O)O[2][5]

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. A common method involves the halogenation and subsequent modification of readily available precursors.

Synthesis from 2,3-Dichlorobenzoyl Chloride

A patented method describes the synthesis of this compound starting from 2,3-dichlorobenzoyl chloride.[6] This process involves a fluorine substitution reaction followed by hydrolysis.

Experimental Protocol:

  • Fluorination: 2,3-Dichlorobenzoyl chloride is used as the starting material. It undergoes a fluorine substitution reaction with a fluorinating agent in an organic solvent. A phase-transfer catalyst is present to facilitate the reaction.

  • Concentration: After the substitution reaction, the reaction solution is concentrated, typically through underpressure distillation.

  • Hydrolysis: The concentrated solution is then hydrolyzed under alkaline conditions.

  • Acidification: After the hydrolysis is complete, the pH of the system is adjusted to be acidic.

  • Isolation: The precipitated solid product, this compound, is then isolated.

This method is noted for its high selectivity and suitability for producing high-purity product.[6]

G A 2,3-Dichlorobenzoyl Chloride B Fluorination (Fluorinating Agent, Phase-Transfer Catalyst) A->B C Concentration (Underpressure Distillation) B->C D Hydrolysis (Alkaline Conditions) C->D E Acidification D->E F This compound (Precipitated Solid) E->F

Diagram 1: Synthesis workflow from 2,3-Dichlorobenzoyl Chloride.
Synthesis from 3-Fluorobenzoic Acid

Another documented method involves the ortho-lithiation of 3-fluorobenzoic acid followed by chlorination.

Experimental Protocol:

  • Solution Preparation: Dissolve 3-Fluorobenzoic acid (28.71 mmol) in 20 mL of tetrahydrofuran (THF).

  • Lithiating Agent Preparation: Prepare a suspension containing tetramethylethylenediamine (TMEDA) (66.3 mmol) and 1.3 M sec-butyllithium (sec-BuLi) (62.4 mmol) in 20 mL of THF.

  • Ortho-lithiation: Slowly add the 3-fluorobenzoic acid solution dropwise to the lithiating agent suspension at -90 °C.

  • Reaction: Dilute the reaction mixture with 50 mL of THF and continue stirring for 35 minutes while maintaining the temperature at -90 °C.

  • Chlorination: A chlorinating agent is then added to introduce the chlorine atom at the ortho position.

  • Workup and Isolation: The reaction is quenched, and the product is extracted and purified to yield this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various high-value organic compounds due to the enhanced reactivity conferred by its halogen substituents.[1]

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] It is also used to prepare aryl aminopyrazole benzamides, which act as oral non-steroidal selective glucocorticoid receptor agonists, and aminobenzhydrol derivatives that function as inhibitors of squalene synthase and cholesterol synthase.

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1] The presence and position of the halogen atoms can enhance the efficacy and selectivity of these agricultural chemicals.

  • Organic Synthesis: It is a versatile precursor for synthesizing more complex organic molecules in both academic and industrial research settings.[1]

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Final Products A This compound B Amidation / Esterification A->B C Coupling Reactions A->C D Further Functionalization A->D E Pharmaceuticals (Anti-inflammatories, Analgesics) B->E F Agrochemicals (Herbicides, Pesticides) C->F G Complex Organic Molecules D->G

Diagram 2: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety in a laboratory or industrial setting.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

GHS InformationCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from AOBChem USA.[4]

Recommended Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials such as oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Conclusion

This compound is a synthetically important compound with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity make it a valuable precursor for the development of novel molecules. Adherence to strict safety and handling protocols is mandatory when working with this chemical to mitigate potential hazards. The synthetic methodologies outlined in this guide provide a foundation for its efficient production and utilization in various research and development endeavors.

References

Structural Analysis of 2-Chloro-3-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-chloro-3-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates theoretical and available experimental data on its molecular structure, including spectroscopic and computational analyses. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its relevance in targeting biological signaling pathways, visualized through a representative pathway diagram.

Introduction

This compound (C₇H₄ClFO₂) is a halogenated aromatic carboxylic acid with significant applications in organic synthesis.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid scaffold, imparts distinct physicochemical properties that are leveraged in the development of bioactive molecules. The presence of these halogens influences the molecule's reactivity, lipophilicity, and binding interactions with biological targets, making it a valuable building block in medicinal chemistry.[1][2] Notably, derivatives of similar halogenated benzoic acids have shown potential as inhibitors of key enzymes in disease pathways, such as Aurora A kinase and stearoyl-CoA desaturase 1 (SCD1), highlighting the importance of a thorough understanding of their structural characteristics.[3][4] This guide aims to provide a detailed overview of the structural features of this compound, supported by theoretical calculations and available experimental data.

Molecular Structure and Computational Analysis

The structural properties of this compound have been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide insights into the molecule's conformational preferences, geometric parameters, and vibrational frequencies.

Conformational Analysis

Computational studies on ortho-substituted benzoic acids reveal that the orientation of the carboxylic acid group relative to the benzene ring is a key structural feature.[5] For this compound, intramolecular interactions between the carboxylic acid group and the adjacent chlorine and fluorine atoms are expected to influence the planarity of the molecule. Theoretical calculations suggest that, like other ortho-substituted benzoic acids, this compound likely exists in different conformational states, with the cis and trans orientations of the carboxylic acid proton relative to the carbonyl group being the most significant.[5] The interplay of steric hindrance and intramolecular hydrogen bonding will dictate the most stable conformation.

Theoretical Geometric Parameters

While a definitive experimental crystal structure for this compound is not publicly available, DFT calculations provide reliable predictions of its geometric parameters. The following table presents theoretical bond lengths and angles for a representative ortho-chlorobenzoic acid, which serves as a close structural analog.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.213O=C-O122.5
C-O1.355C-C-O115.3
C-C (ring avg.)1.395C-C-Cl120.1
C-Cl1.735C-C-F119.8
Note: These values are based on DFT calculations for a closely related structure and are intended to be representative.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound. This section summarizes the available and expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the aromatic protons. A patent for the synthesis of 2-fluoro-3-chlorobenzoic acid reports the following ¹H-NMR data: δ 8.08 (ddd, J = 8.1, 6.5, 1.8 Hz, 1H), 7.80 (ddd, J = 8.2, 6.7, 1.7 Hz, 1H), 7.33 (td, J = 8.1, 1.3 Hz, 1H).[6]

  • ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment.[8] The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aromatic fluorine compounds.[5]

¹H NMR Data
Chemical Shift (ppm) Multiplicity and Coupling Constants (Hz)
8.08ddd, J = 8.1, 6.5, 1.8
7.80ddd, J = 8.2, 6.7, 1.7
7.33td, J = 8.1, 1.3
Data obtained from patent literature.[6]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid dimer)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylic acid)1760-1690
C=C stretch (aromatic)1600-1450
C-O stretch (carboxylic acid)1320-1210
C-Cl stretch800-600
C-F stretch1250-1000
Expected ranges are based on typical values for these functional groups.[9][10][11]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound is 173.98839 Da.[12]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.[6]

Reaction Scheme:

G reactant 2,3-Dichlorobenzoyl chloride intermediate 2-Fluoro-3-chlorobenzoyl fluoride reactant->intermediate Fluorinating agent, Phase-transfer catalyst, Organic solvent product This compound intermediate->product Hydrolysis (alkaline), then Acidification

Figure 1: Synthesis of this compound.

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Fluorinating agent (e.g., potassium fluoride)

  • Phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt)

  • High-boiling aprotic polar solvent (e.g., sulfolane)

  • Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve 2,3-dichlorobenzoyl chloride in the organic solvent.

  • Add the fluorinating agent and the phase-transfer catalyst to the solution.

  • Heat the reaction mixture and stir for several hours until the reaction is complete, monitoring by a suitable analytical technique (e.g., GC-MS).

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • To the residue, add a sodium hydroxide solution and heat to hydrolyze the acyl fluoride.

  • After cooling, extract the aqueous layer with dichloromethane to remove any organic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white solid by filtration, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C).

IR Spectroscopy:

  • Prepare a sample of this compound for analysis (e.g., as a KBr pellet or using an ATR accessory).

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands for the functional groups present in the molecule.

Biological Relevance and Signaling Pathway

Halogenated benzoic acids and their derivatives are known to be precursors for various biologically active compounds, including enzyme inhibitors.[2] For instance, derivatives of similar structures have been investigated as inhibitors of Aurora A kinase, a key regulator of cell division.[4] Overexpression of Aurora A is implicated in several cancers, making it a significant therapeutic target.[13][14]

The following diagram illustrates a simplified signaling pathway involving Aurora A kinase, which can be a target for inhibitors derived from this compound.

AuroraA_Signaling cluster_0 G2/M Transition cluster_1 Mitosis Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A Cdk1_CyclinB->AuroraA Activates Plk1 Plk1 Plk1->AuroraA Activates CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly ChromosomeSegregation Chromosome Segregation AuroraA->ChromosomeSegregation TPX2 TPX2 TPX2->AuroraA Binds and Activates Inhibitor Inhibitor (e.g., derived from This compound) Inhibitor->AuroraA Inhibits

Figure 2: Simplified Aurora A Kinase Signaling Pathway.

This pathway highlights the central role of Aurora A in regulating key mitotic events. Its activation by proteins like Cdk1/Cyclin B, Plk1, and TPX2 is crucial for proper cell division.[13][15] Inhibitors derived from precursors such as this compound can block the activity of Aurora A, leading to mitotic arrest and apoptosis in cancer cells.[14]

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-3-fluorobenzoic acid, a key intermediate in the development of pharmaceutical and agrochemical compounds. The document details several synthetic routes, complete with experimental protocols, quantitative data, and visual workflow diagrams to facilitate understanding and replication.

Introduction

This compound (CAS No: 102940-86-3) is a halogenated aromatic carboxylic acid.[1] Its structural features make it a valuable building block in organic synthesis, particularly for introducing a 2-chloro-3-fluorophenyl moiety into larger, more complex molecules. The strategic placement of the halogen atoms influences the electronic properties and bioavailability of the final compounds, making this intermediate highly sought after in medicinal chemistry. This guide explores the most common and effective methods for its preparation.

Synthesis Pathways Overview

Several distinct synthetic strategies have been developed to produce this compound. The most prominent routes start from readily available precursors such as dichlorinated benzoyl chlorides, substituted toluenes, or appropriately functionalized anilines. Each pathway offers unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

The primary pathways discussed in this guide are:

  • Fluorination of 2,3-Dichlorobenzoyl Chloride followed by Hydrolysis

  • Oxidation of 2-Chloro-3-fluorotoluene

  • Synthesis via Diazotization and Sandmeyer Reaction

  • Carboxylation of a Grignard Reagent

Pathway 1: Fluorination of 2,3-Dichlorobenzoyl Chloride

This pathway involves a nucleophilic aromatic substitution (halogen exchange) to replace a chlorine atom with fluorine, followed by hydrolysis of the resulting benzoyl fluoride to the desired carboxylic acid. A key advantage of this method is the potential for a "one-pot" synthesis, simplifying the overall process.[2]

Logical Workflow

Pathway 1 start 2,3-Dichlorobenzoyl Chloride intermediate 2-Chloro-3-fluorobenzoyl Fluoride (Intermediate) start->intermediate Fluorination (Halogen Exchange) end 2-Chloro-3-fluorobenzoic Acid intermediate->end Hydrolysis Pathway 2 start 2-Chloro-3-fluorotoluene end 2-Chloro-3-fluorobenzoic Acid start->end Oxidation of Methyl Group Pathway 3 start 2-Amino-3-fluorobenzoic Acid intermediate Aryl Diazonium Salt start->intermediate Diazotization (NaNO₂, HCl) end 2-Chloro-3-fluorobenzoic Acid intermediate->end Sandmeyer Reaction (CuCl) Pathway 4 start 1-Bromo-2-chloro-3- fluorobenzene intermediate Grignard Reagent (2-Chloro-3-fluorophenyl- magnesium bromide) start->intermediate Mg, Anhydrous Ether intermediate2 Magnesium Benzoate Salt intermediate->intermediate2 1. CO₂ (dry ice) end 2-Chloro-3-fluorobenzoic Acid intermediate2->end 2. H₃O⁺ (Acidic Workup)

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of important organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the development of new drugs and crop protection agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] It is stable at room temperature and should be stored in a cool, dark place. The presence of the electron-withdrawing halogen substituents and the carboxylic acid group governs its reactivity, making it a versatile substrate for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₄ClFO₂[2][3]
Molecular Weight 174.56 g/mol [1]
CAS Number 102940-86-3[3]
Appearance White to almost white powder/crystal[1]
Melting Point 169 - 173 °C[1]
Boiling Point 279.5 °C (Predicted)
pKa Predicted: ~2.9 - 3.5
Solubility Sparingly soluble in water.
Storage Store at room temperature.[1]

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

¹H NMR Spectroscopy
  • δ 8.08 (ddd, J = 8.1, 6.5, 1.8 Hz, 1H)

  • δ 7.80 (ddd, J = 8.2, 6.7, 1.7 Hz, 1H)

  • δ 7.33 (td, J = 8.1, 1.3 Hz, 1H) [4]

Note: The solvent for this reported spectrum was not specified.

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data with peak assignments for this compound is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

  • A signal for the carboxylic acid carbon (C=O) typically in the range of 165-185 ppm.

  • Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine, fluorine, and carboxylic acid substituents. The carbon attached to the fluorine would likely show a large coupling constant (¹J C-F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • C-Cl stretch: Typically in the range of 600-800 cm⁻¹.

  • C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The fragmentation of halogenated aromatic compounds can also involve the loss of the halogen atoms.

Experimental Protocols

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Synthesis from 2,3-Dichlorobenzoyl Chloride

This method involves a nucleophilic aromatic substitution reaction to replace a chlorine atom with fluorine, followed by hydrolysis.

Experimental Workflow for Synthesis from 2,3-Dichlorobenzoyl Chloride

G Synthesis of this compound (Method 1) start Start Materials: 2,3-Dichlorobenzoyl Chloride, Fluorinating Agent, Phase-Transfer Catalyst, Organic Solvent reaction1 Fluorine Substitution Reaction start->reaction1 hydrolysis Hydrolysis under Alkaline Conditions reaction1->hydrolysis Concentration acidification Acidification hydrolysis->acidification product Product: This compound acidification->product Precipitation & Filtration

Caption: A workflow diagram illustrating the synthesis of this compound starting from 2,3-dichlorobenzoyl chloride.

Detailed Protocol:

  • Fluorination: In a suitable reaction vessel, 2,3-dichlorobenzoyl chloride is reacted with a fluorinating agent (e.g., potassium fluoride) in an organic solvent in the presence of a phase-transfer catalyst.[4]

  • Hydrolysis: The reaction mixture is then concentrated and hydrolyzed under alkaline conditions.[4]

  • Acidification and Isolation: The pH of the solution is adjusted to be acidic, leading to the precipitation of the solid product, this compound.[4] The precipitate is then collected by filtration.[4]

Method 2: Synthesis from 3-Fluorobenzoic Acid

This method utilizes directed ortho-metalation to introduce a chlorine atom at the 2-position of 3-fluorobenzoic acid.

G start Start Materials: 3-Fluorobenzoic Acid, sec-Butyllithium, TMEDA, Chlorinating Agent lithiation Directed Ortho-Lithiation start->lithiation Low Temperature chlorination Chlorination lithiation->chlorination workup Aqueous Workup & Acidification chlorination->workup product Product: This compound workup->product Extraction & Purification

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-3-fluorobenzoic acid in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation structures to enable researchers to generate and organize this critical information. The methodologies outlined are standard, reliable, and widely accepted in the fields of chemistry and pharmaceutical sciences. This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, purification, formulation, and analytical development involving this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for optimizing these processes and ensuring the quality and efficacy of the final products.

The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent. Key factors include the polarity, hydrogen bonding capacity, and molecular size of each. The presence of the carboxylic acid group in this compound allows for hydrogen bonding with protic solvents, while the chlorinated and fluorinated benzene ring contributes to its interaction with a range of organic solvents through van der Waals forces.

This guide presents a standardized experimental protocol for the determination of the solubility of this compound and a template for the systematic presentation of the acquired data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly accessible literature. Therefore, this section provides a structured template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents and at various temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Acetonitrile
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Note: This table is a template. The actual data needs to be generated through laboratory experiments.

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted experimental protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. The shake-flask method followed by gravimetric analysis is described, as it is a reliable and straightforward technique.[1][2]

The Shake-Flask Method followed by Gravimetric Analysis

This method is designed to determine the saturation solubility of a compound in a given solvent at a controlled temperature.[1][2]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Screw-capped vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette fitted with a syringe filter to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the dish/vial with the residue and the initial tare weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Calculation Formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

Molar Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of solution taken (L))

(Molecular Weight of this compound: 174.56 g/mol )

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Aliquot of Supernatant settle->filter weigh_initial Transfer to Pre-weighed Container filter->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate weigh_final Dry to Constant Weight and Re-weigh evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Workflow for the Shake-Flask and Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectra is crucial for structure verification, elucidation, and purity assessment. This guide provides a detailed technical overview of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Chloro-3-fluorobenzoic acid.

Experimental Protocols

A generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below. This protocol is based on standard methodologies in NMR spectroscopy.[2]

Sample Preparation

  • Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer: The resulting solution is filtered into a 5 mm NMR tube.

Data Acquisition

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is used.

    • Acquisition Parameters: Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters: A wider spectral width of about 240 ppm is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Data Presentation: Predicted NMR Spectra

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
COOH10-13broad singlet-
H-6~7.9doublet of doublets (dd)³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 1.5
H-4~7.5triplet of doublets (td)³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0
H-5~7.3triplet of doublets (td)³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C=O~168singlet-
C-3~158doublet¹J(C-F) ≈ 250
C-2~135doublet²J(C-F) ≈ 15
C-1~132singlet-
C-6~130singlet-
C-4~128doublet²J(C-F) ≈ 20
C-5~120doublet³J(C-F) ≈ 5

Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns are rationalized by the electronic effects of the chloro, fluoro, and carboxylic acid substituents on the aromatic ring.

  • ¹H NMR Spectrum:

    • The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-13 ppm region due to hydrogen bonding.[1][4]

    • H-6 is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (ortho, ~8.0 Hz) and H-4 (meta, ~1.5 Hz).

    • H-4 will be a triplet of doublets, split by H-5 (ortho, ~8.0 Hz) and the fluorine at C-3 (meta, ~5.0 Hz).

    • H-5 is expected to be the most upfield of the aromatic protons. It will be split into a triplet of doublets by H-4 and H-6 (ortho, ~8.0 Hz each) and the fluorine at C-3 (ortho, ~8.0 Hz).

  • ¹³C NMR Spectrum:

    • The carbonyl carbon of the carboxylic acid is anticipated to resonate at the downfield end of the spectrum, typically around 165-185 ppm.[5]

    • C-3 , being directly attached to the highly electronegative fluorine atom, will exhibit the largest C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly shifted downfield.

    • C-2 , bonded to chlorine and adjacent to the fluorine, will also be shifted downfield and show a smaller two-bond coupling to fluorine (²JCF ≈ 15 Hz).

    • C-4 and C-5 will also show coupling to the fluorine atom, with the two-bond coupling to C-4 being larger than the three-bond coupling to C-5.

    • C-1 and C-6 are further from the fluorine and are not expected to show significant C-F coupling.

Visualization

The logical relationship for assigning the NMR signals is based on the structure of this compound. The numbering of the atoms is crucial for the correct assignment of the signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing 2-Chloro-3-fluorobenzoic acid using infrared (IR) spectroscopy. Due to the limited availability of specific public data for this compound, this guide utilizes the well-documented spectrum of the closely related compound, 2-chlorobenzoic acid, as an illustrative example for data presentation and interpretation. This approach allows for a thorough demonstration of the analytical process.

Introduction to Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. Each molecule has a unique IR spectrum, often referred to as a "molecular fingerprint," which makes it a valuable tool for structural elucidation and quality control in the pharmaceutical industry.

Data Presentation: Infrared Spectral Data of 2-Chlorobenzoic Acid

The following table summarizes the key infrared absorption bands for 2-chlorobenzoic acid. This data is presented to exemplify the format and level of detail required for a comprehensive analysis of this compound. The interpretation of these bands is crucial for identifying the principal functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3000Strong, BroadO-H stretch (Carboxylic Acid, H-bonded)
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1600-1450Medium-StrongC=C stretch (Aromatic Ring)
~1300MediumC-O stretch (Carboxylic Acid)
~920Medium, BroadO-H bend (out-of-plane)
~750StrongC-Cl stretch

Note: The spectral data for this compound is expected to show similar characteristic peaks with potential shifts due to the presence of the fluorine atom.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for two common techniques used for solid samples.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Vacuum pump (optional, but recommended)

Procedure:

  • Drying: Dry the this compound sample and spectroscopic grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Store in a desiccator until use.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer the powder mixture to the pellet-forming die. Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

  • Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern and rapid technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

  • Spectral Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive cloth.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the identification and characterization of this compound using IR spectroscopy.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopic Analysis of this compound cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Data Analysis and Interpretation Sample This compound Sample Prep_Method Choose Preparation Method Sample->Prep_Method KBr KBr Pellet Method Prep_Method->KBr Solid ATR ATR Method Prep_Method->ATR Solid/Liquid FTIR FTIR Spectrometer KBr->FTIR ATR->FTIR Acquire_Spectrum Acquire IR Spectrum FTIR->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, Smoothing) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Positions (cm⁻¹) Process_Spectrum->Identify_Peaks Assign_Vibrations Assign Vibrational Modes (Correlation Charts, Literature Data) Identify_Peaks->Assign_Vibrations Structural_Confirmation Structural Confirmation Assign_Vibrations->Structural_Confirmation

Caption: Logical workflow for IR analysis.

Interpretation of the Infrared Spectrum

The interpretation of an IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the functional groups present in the molecule. For this compound, the key functional groups to identify are:

  • Carboxylic Acid (O-H and C=O): The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and strong band in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually in the range of 1725-1700 cm⁻¹ for aromatic carboxylic acids.

  • Aromatic Ring (C=C and C-H): The C=C stretching vibrations within the benzene ring typically produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed as weaker bands just above 3000 cm⁻¹.

  • Carbon-Halogen Bonds (C-Cl and C-F): The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-F stretching vibration also gives a strong absorption, usually in the range of 1400-1000 cm⁻¹. The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring.

By comparing the obtained spectrum with established correlation charts and spectral databases of similar compounds, a confident identification and structural confirmation of this compound can be achieved.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of pharmaceutical compounds like this compound. A systematic approach, involving meticulous sample preparation, precise spectral acquisition, and careful data interpretation, is essential for obtaining reliable and meaningful results. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in a research and development setting.

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines predicted mass spectral data, detailed experimental protocols for analysis, and a conceptual workflow for its characterization.

Core Data Presentation

The quantitative data presented is based on the known fragmentation patterns of similar compounds, including halogenated benzoic acids, and is intended to be a predictive guide for the analysis of this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
174/176[M]⁺˙-C₇H₄ClFO₂⁺˙
157/159[M-OH]⁺˙OHC₇H₄ClFO⁺
129/131[M-COOH]⁺˙COOHC₆H₄ClF⁺
111[M-Cl-CO]⁺˙Cl, COC₆H₄FO⁺˙
95[C₆H₄F]⁺Cl, COOHC₆H₄F⁺

Experimental Protocols

The following protocols are generalized methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are based on established methods for similar small aromatic carboxylic acids.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[2]

1. Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine).[2]

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[2]

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI).[4]

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Mass Range: m/z 40-400.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive method for the direct analysis of fluorobenzoic acids in various matrices.[1][5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standards and samples by diluting the stock solution in the initial mobile phase.

2. LC-MS/MS Instrument Parameters:

  • Liquid Chromatograph (LC) Parameters:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode.[6]

    • Ionization Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.

    • Key Transitions: Monitor the transition from the pseudomolecular ion [M-H]⁻ to characteristic product ions. For this compound, this would likely involve the loss of CO₂.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway M [C₇H₄ClFO₂]⁺˙ m/z = 174/176 (Molecular Ion) F1 [C₇H₄ClFO]⁺ m/z = 157/159 M->F1 -OH F2 [C₆H₄ClF]⁺ m/z = 129/131 M->F2 -COOH F3 [C₆H₄FO]⁺˙ m/z = 111 F2->F3 -Cl, +O (rearrangement)

Predicted Fragmentation Pathway of this compound

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Dilution Dilution to working concentration Dissolution->Dilution Injection Injection into GC-MS or LC-MS/MS Derivatization->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Spectrum_Analysis Mass Spectrum Interpretation Data_Acquisition->Spectrum_Analysis Quantification Quantification and Reporting Spectrum_Analysis->Quantification

References

The Reactivity Profile of 2-Chloro-3-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of a range of bioactive molecules, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1] The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on the benzene ring imparts a unique reactivity profile, allowing for tailored modifications and the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and common transformations of this compound, supported by experimental data and procedural outlines.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₄ClFO₂[1][2]
Molecular Weight 174.56 g/mol [1][2]
CAS Number 102940-86-3[1][2]
Melting Point 169 - 173 °C[1][3]
Boiling Point 298.2°C at 760 mmHg (Predicted)[4]
Appearance White to almost white crystalline powder[1]
Purity ≥ 97% (GC)[1]
pKa Data not available; expected to be a moderately strong acid due to the electron-withdrawing effects of the halogen substituents. The pKa of the parent, 2-fluorobenzoic acid, is 3.27.[5]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid group and the chloro and fluoro substituents on the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many common organic transformations.

Esterification is a fundamental reaction used to protect the carboxylic acid or to synthesize ester derivatives which may have distinct biological activities.

Experimental Protocol: Fischer Esterification A general procedure for the acid-catalyzed esterification of a substituted benzoic acid is as follows:

  • Reaction Setup: Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[6][7]

The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation to a more reactive species like an acyl chloride or through the use of coupling agents.

Experimental Protocol: Amide Formation via Acyl Chloride

  • Acyl Chloride Formation: Gently reflux a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) or oxalyl chloride for 1-2 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amination: Dissolve the resulting crude acyl chloride in an aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Amine Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise to the solution.

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude amide by chromatography or recrystallization.

While aromatic carboxylic acids are generally stable, decarboxylation can be induced under harsh conditions, often requiring high temperatures and sometimes a catalyst like copper.[8] This reaction removes the carboxylic acid group, replacing it with a hydrogen atom.

Experimental Protocol: Copper-Catalyzed Protodecarboxylation

  • Reaction Setup: In a reaction vessel, combine this compound, a copper catalyst (e.g., copper(I) oxide), and a high-boiling point solvent like quinoline or N-methylpyrrolidone.

  • Heating: Heat the mixture to a high temperature (typically >200 °C).

  • Monitoring: Monitor the evolution of CO₂ gas and the consumption of the starting material by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with an organic solvent. Filter to remove the catalyst. Wash the filtrate with aqueous acid (to remove the basic solvent), dry, and concentrate. The resulting 1-chloro-2-fluorobenzene can be purified by distillation.[9]

Reactions of the Aromatic Ring

The chloro and fluoro substituents are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene. However, they direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the existing substituents must be considered. Both halogens are ortho, para-directors.

  • The -F substituent at C3 directs to C2 (blocked), C4, and C6.

  • The -Cl substituent at C2 directs to C3 (blocked), C4, and C6.

  • The -COOH group is a deactivating meta-director, directing to C4 and C6.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6 , with C4 being potentially favored due to reduced steric hindrance compared to the position between the carboxyl and fluoro groups. A common EAS reaction is nitration.

Experimental Protocol: Nitration

  • Reaction Setup: Dissolve this compound in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent, such as concentrated nitric acid, dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid nitro-substituted product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the nitrated product(s).[10]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common laboratory-scale method involves the ortho-lithiation of 3-fluorobenzoic acid followed by chlorination.

Experimental Protocol: Synthesis from 3-Fluorobenzoic Acid

  • Lithiation: Dissolve 3-fluorobenzoic acid (1 equivalent) in dry tetrahydrofuran (THF). Cool the solution to a very low temperature (e.g., -90 °C).

  • Base Addition: Slowly add a strong lithium base, such as sec-Butyllithium (sec-BuLi) (2.2 equivalents), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.3 equivalents). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position, directed by the fluorine atom.

  • Chlorination: After stirring for approximately 30-40 minutes at low temperature, introduce a chlorinating agent, such as hexachloroethane.

  • Quenching and Work-up: Quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of 1-2.

  • Extraction and Purification: Extract the product with an ether-based solvent. Wash the organic layer with water and brine, then dry and concentrate. The crude product can be purified by washing with hexane or by recrystallization to yield this compound as a solid.[11]

Another patented industrial method involves a fluorine substitution reaction on 2,3-dichlorobenzoyl chloride, followed by hydrolysis.[12]

Visualized Workflows and Reactivity

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid lithiation 1. Ortho-lithiation (sec-BuLi, TMEDA, -90°C) 3-Fluorobenzoic Acid->lithiation THF chlorination 2. Chlorination (Hexachloroethane) lithiation->chlorination workup 3. Acidic Work-up (HCl) chlorination->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Fischer_Esterification reactant1 This compound plus1 + reactant1->plus1 reactant2 Alcohol (R-OH) (e.g., Methanol) reactant2->plus1 product Ester Product plus1->product H₂SO₄ (cat.) Reflux

Caption: Reaction scheme for Fischer Esterification.

EAS_Directing_Effects cluster_directing Directing Effects of Substituents cluster_activation Predicted Sites of Electrophilic Attack mol { C |  C-Cl |  C-F |  C |  C |  C-COOH} Cl Cl (ortho, para) Cl->mol:c4 directs to Cl->mol:c6 F F (ortho, para) F->mol:c4 directs to F->mol:c6 COOH COOH (meta) COOH->mol:c4 directs to COOH->mol:c6 C4_pos Position 4 (Favored) C6_pos Position 6 (Possible)

Caption: Directing effects for electrophilic aromatic substitution.

References

The Unexplored Potential: A Technical Guide to the Biological Activity of 2-Chloro-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-3-fluorobenzoic acid represent a class of chemical compounds with largely uncharted biological potential. While the parent compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, comprehensive studies detailing the biological activities of its derivatives are scarce in publicly available literature. This technical guide aims to consolidate the existing, albeit limited, information and provide a framework for future research by drawing parallels with structurally related compounds, particularly derivatives of 2-chlorobenzoic acid. This document summarizes the known synthetic methodologies, presents available quantitative biological data, and outlines experimental protocols to serve as a foundation for further investigation into the antimicrobial, anti-inflammatory, and anticancer properties of this promising, yet underexplored, chemical space.

Introduction

Halogenated benzoic acids and their derivatives have long been a cornerstone in medicinal chemistry, contributing to the development of a wide range of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern on the aromatic ring, presents a unique scaffold for the design of novel bioactive molecules. While its role as a synthetic intermediate is acknowledged, for instance in the preparation of Aurora A kinase inhibitors, a comprehensive understanding of the intrinsic biological activities of its derivatives is lacking. This guide seeks to bridge this knowledge gap by presenting available data and proposing logical workflows for future research and development.

Synthesis of this compound Derivatives

The primary route to exploring the biological potential of this compound derivatives begins with their synthesis. Standard organic chemistry transformations can be employed to generate a library of diverse compounds, including amides, esters, and hydrazides.

General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of N-substituted-2-chloro-3-fluorobenzamides

  • Activation of this compound: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-fluorobenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted-2-chloro-3-fluorobenzamide.

Synthesis_of_Amides start This compound intermediate 2-Chloro-3-fluorobenzoyl Chloride start->intermediate Activation reagent1 SOCl₂ reagent1->intermediate product N-substituted-2-chloro-3-fluorobenzamide intermediate->product Amidation amine R-NH₂ amine->product

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are hypothesized to possess a range of biological activities.

Antimicrobial Activity

Research on 2-chlorobenzoic acid derivatives has demonstrated their potential as antimicrobial agents. A study on a series of Schiff's bases and esters of 2-chlorobenzoic acid revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Table 1: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives (pMIC in µM/ml) [1]

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
Ester 1 1.621.321.691.211.15
Ester 2 1.601.301.661.201.14
Schiff's Base 3 1.881.582.241.501.44
Schiff's Base 4 1.911.612.271.531.47
Norfloxacin 2.552.252.61--
Fluconazole ---2.202.14

Note: Higher pMIC values indicate greater antimicrobial activity.

Experimental Protocol: Tube Dilution Method for Antimicrobial Screening [1]

  • Preparation of Inoculum: Prepare a fresh inoculum of the test microorganisms in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.

  • Inoculation: In a 96-well microtiter plate, add a standardized inoculum to each well containing the serially diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow start Synthesized Derivatives dilution Serial Dilution start->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Anti-inflammatory Activity

Derivatives of halogenated benzoic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. While no specific data exists for this compound derivatives, it is a plausible mechanism of action to investigate.

COX_Inhibition_Pathway cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX_Enzymes COX-1 / COX-2 Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Derivative 2-Chloro-3-fluorobenzoic Acid Derivative Derivative->COX_Enzymes Inhibition

Anticancer Activity

The structural motif of this compound is present in some compounds investigated for their anticancer properties. For instance, it serves as a building block for certain Aurora A kinase inhibitors, which are crucial regulators of cell division. This suggests that derivatives of this compound may have potential as antiproliferative agents. Further screening against various cancer cell lines is warranted to explore this potential.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The limited available data, primarily from related compound classes, strongly suggests the potential for discovering novel bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

Key areas for future research include:

  • Synthesis of diverse libraries: Systematic synthesis of amides, esters, hydrazides, and other derivatives of this compound is crucial.

  • Comprehensive biological screening: In-depth evaluation of these derivatives against a wide range of bacterial and fungal strains, various cancer cell lines, and in anti-inflammatory assays is necessary.

  • Mechanism of action studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) studies: Establishing clear SAR will guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.

References

The Emergence of a Key Intermediate: A Technical History of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has become a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the carboxylic acid group, respectively, imparts distinct electronic properties and reactivity that make it a valuable intermediate.[1] This technical guide delves into the history, synthesis, and physicochemical properties of this compound, providing an in-depth resource for researchers and professionals in drug development and chemical synthesis. While a definitive "discovery" paper pinpointing the first synthesis of this compound remains elusive in readily accessible literature, its historical development can be understood within the broader context of the evolution of organofluorine chemistry.

Historical Context and Plausible Early Synthesis

The synthesis of complex fluorinated aromatic compounds is a relatively modern achievement in organic chemistry. The introduction of fluorine into an aromatic ring has historically been a significant challenge. However, by the mid-20th century, reactions such as the Balz-Schiemann reaction, first reported in the late 1920s, had become a viable, albeit often low-yielding, method for the introduction of fluorine via the thermal decomposition of diazonium tetrafluoroborates.

Given the established methodologies for the introduction of chloro and fluoro substituents, a plausible early synthetic route to this compound would have likely involved a multi-step process starting from a readily available substituted aniline. A hypothetical, yet historically logical, synthetic pathway is outlined below. This pathway utilizes classical aromatic substitution reactions that would have been available to chemists in the mid to late 20th century.

A likely precursor would be 2-amino-3-chlorobenzoic acid. The synthesis would proceed via diazotization of the amino group, followed by a Balz-Schiemann-type reaction to introduce the fluorine atom.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 102940-86-3[2]
Molecular Formula C₇H₄ClFO₂[2]
Molecular Weight 174.56 g/mol [1][2]
Melting Point 169 - 173 °C[1]
Appearance White to almost white powder to crystal[1]
Purity ≥ 97% (GC)[1]

Modern Synthetic Approaches

While the precise historical first synthesis is not well-documented, a variety of modern, more efficient methods have been developed and patented. These methods often offer higher yields, milder reaction conditions, and greater scalability, reflecting the advances in synthetic organic chemistry.

One notable modern approach starts from 2,3-dichlorobenzoyl chloride.[3] This method involves a nucleophilic aromatic substitution reaction to replace one of the chlorine atoms with fluorine, followed by hydrolysis of the benzoyl chloride to the carboxylic acid.[3] This process is often carried out in the presence of a phase-transfer catalyst to facilitate the fluorination step.[3]

Another innovative route begins with o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid to yield a fluoronitrobenzoic acid intermediate.

These modern methods provide a stark contrast to the likely more arduous and lower-yielding classical methods, highlighting the progress in the field.

Experimental Protocols

While the original experimental protocol for the synthesis of this compound is not available, a representative modern protocol based on a patented method is detailed below.

Synthesis of this compound from 2,3-Dichlorobenzoyl Chloride

  • Step 1: Fluorination of 2,3-Dichlorobenzoyl Chloride In a suitable reaction vessel, 2,3-dichlorobenzoyl chloride is dissolved in a high-boiling point aprotic polar solvent such as dimethylformamide (DMF). A fluorinating agent, such as potassium fluoride, and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) are added to the solution.[3] The reaction mixture is heated to a temperature between 120-220 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).[3]

  • Step 2: Hydrolysis to this compound After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude 2-chloro-3-fluorobenzoyl fluoride is then hydrolyzed under alkaline conditions, for example, by treatment with an aqueous solution of sodium hydroxide.[3] The hydrolysis is allowed to proceed to completion.

  • Step 3: Acidification and Isolation The resulting solution of the sodium salt of this compound is then acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic.[3] The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.[3] This method is reported to produce high-purity this compound.[3]

Applications in Research and Development

The utility of this compound as a synthetic intermediate is well-established. Its primary applications are in the pharmaceutical and agrochemical sectors.

  • Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1] For example, it has been used in the development of compounds for the treatment of Acquired Immune Deficiency Syndrome (AIDS).[3]

  • Agrochemicals: In the agrochemical industry, it is used in the formulation of herbicides and pesticides.[1] The presence of both chlorine and fluorine can enhance the efficacy and selectivity of these crop protection agents.[1]

Visualizing the Synthetic Pathways

To illustrate the logical relationships in the synthesis of this compound, the following diagrams are provided.

plausible_early_synthesis Plausible Early Synthetic Pathway for this compound A 2-Amino-3-chlorobenzoic Acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HBF₄) C This compound B->C Balz-Schiemann Reaction (Thermal Decomposition)

Caption: A plausible early synthetic route to this compound.

modern_synthesis_workflow Modern Synthesis Workflow Example cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 2,3-Dichlorobenzoyl Chloride B Fluorination (KF, Phase-Transfer Catalyst) A->B C Hydrolysis (NaOH, H₂O) B->C D Acidification (HCl) C->D E This compound D->E

References

Quantum Chemical Calculations for 2-Chloro-3-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2-Chloro-3-fluorobenzoic acid. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines the established theoretical protocols based on studies of closely related halogenated benzoic acids. The methodologies, expected data, and their interpretations are presented to serve as a robust framework for future computational research on this compound, a compound of interest in medicinal chemistry and materials science. This guide details the use of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO), providing researchers with the necessary foundation to conduct and interpret such calculations.

Introduction

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter the molecule's geometric, electronic, and pharmacokinetic properties. This compound presents a unique substitution pattern whose effects on molecular conformation and reactivity can be precisely modeled using quantum chemical methods.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, non-experimental approach to predict molecular properties with high accuracy.[1] These calculations provide insights into molecular stability, vibrational modes corresponding to infrared and Raman spectra, and electronic characteristics that govern reactivity. This guide establishes a standard protocol for performing such calculations on this compound, based on methodologies successfully applied to similar compounds like 2-chlorobenzoic acid, 2-fluorobenzoic acid, and other di-substituted analogs.[2][3]

Computational Methodology

The primary method for quantum chemical calculations on molecules of this class is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy. The B3LYP hybrid functional is a widely used and well-validated choice for such systems, often paired with a Pople-style basis set like 6-311++G(d,p) to ensure a sufficiently detailed description of the electronic structure.[2][3]

Geometry Optimization

The first step in any quantum chemical analysis is to find the minimum energy structure of the molecule. Starting from an initial guess of the molecular geometry, the calculation iteratively adjusts all bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy. This process is crucial as all subsequent properties are calculated from this optimized structure. For this compound, a key focus is the dihedral angle between the carboxylic acid group and the phenyl ring, which is influenced by steric and electronic interactions with the ortho-chloro substituent.[2][4]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.[5]

  • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared and Raman intensities.[3][6] These theoretical spectra can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching, or ring deformation modes.[7][8]

Electronic Property Calculation

From the optimized geometry, a host of electronic properties can be determined:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

  • Molecular Electrostatic Potential (MESP): The MESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3]

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic effects of the substituents.[3]

The entire computational workflow is depicted in the diagram below.

G cluster_input Input cluster_calculation Computational Steps cluster_output Output Data A Initial Molecular Structure (this compound) C Geometry Optimization A->C B Computational Method (e.g., DFT B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Electronic Property Calculation C->E F Optimized Geometry (Bond Lengths, Angles) D->F G Vibrational Frequencies (IR/Raman Spectra) D->G H Thermodynamic Properties D->H I Electronic Properties (HOMO, LUMO, MESP) E->I

Caption: General workflow for quantum chemical calculations.

Predicted Molecular Properties

The following sections present the types of data that would be generated from a comprehensive quantum chemical study of this compound.

Molecular Geometry

The optimized geometric parameters are fundamental to understanding the molecule's structure. The presence of an ortho-chloro substituent is expected to cause some degree of torsion between the carboxylic acid group and the benzene ring due to steric hindrance.[2]

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are placeholder values based on similar structures. Actual calculations are required for precise data.)

ParameterBond/AnglePredicted Value
Bond Lengths C-Cl1.74 Å
C-F1.35 Å
C-C (ring avg.)1.39 Å
C=O1.21 Å
C-O1.35 Å
O-H0.97 Å
Bond Angles C2-C1-C6118.0°
C1-C2-Cl121.0°
C2-C3-F119.5°
O=C-O123.0°
Dihedral Angle C2-C1-C(O)-O~20-30°
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the interpretation of experimental IR and Raman data. The table below outlines the expected vibrational modes and their frequency ranges.

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Based on general assignments for substituted benzoic acids.[3][6])

Frequency (cm⁻¹)AssignmentDescription
~3570ν(O-H)O-H stretching in the carboxyl group
~3100ν(C-H)Aromatic C-H stretching
~1750ν(C=O)Carbonyl C=O stretching
~1600ν(C=C)Aromatic C=C stretching
~1300ν(C-O)C-O stretching coupled with O-H bending
~1150ν(C-F)C-F stretching
~750ν(C-Cl)C-Cl stretching
~850γ(C-H)Out-of-plane C-H bending
Electronic Structure and Reactivity

The electronic properties dictate the molecule's reactivity. The HOMO and LUMO energies are key descriptors, with their energy gap indicating the molecule's kinetic stability.

G cluster_properties Calculated Properties cluster_interpretation Chemical Interpretation HOMO HOMO Energy (Highest Occupied Molecular Orbital) ElectronDonating Electron Donating Ability HOMO->ElectronDonating LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) LUMO->HOMO Excitation Energy ElectronAccepting Electron Accepting Ability LUMO->ElectronAccepting Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Reactivity Chemical Reactivity & Stability Gap->Reactivity ElectronDonating->Reactivity ElectronAccepting->Reactivity

Caption: Relationship between electronic properties and reactivity.

Table 3: Predicted Electronic Properties (Note: Values are estimates. Actual calculations are necessary.)

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVElectron donating capability
LUMO Energy ~ -1.5 eVElectron accepting capability
HOMO-LUMO Gap ~ 5.5 eVChemical hardness, kinetic stability
Dipole Moment ~ 3.0 - 4.0 DMolecular polarity

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. This guide outlines a robust and validated computational protocol for the theoretical investigation of this compound using Density Functional Theory. By performing geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain deep insights into the molecule's conformational stability, spectral signatures, and inherent reactivity. The data and workflows presented here serve as a comprehensive template for initiating and interpreting new computational studies on this and related halogenated aromatic compounds, thereby accelerating research and development efforts.

References

conformational analysis of 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Conformational Analysis of 2-Chloro-3-fluorobenzoic Acid

This guide provides a detailed examination of the conformational landscape of this compound, drawing upon established principles and findings from closely related substituted benzoic acids. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the structural nuances and the methodologies employed to elucidate them.

Introduction

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure, particularly the orientation of the carboxylic acid group relative to the phenyl ring. The conformational preferences of these molecules are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. This guide focuses on the , a molecule where the interplay of ortho- and meta-substituents is expected to dictate its structural behavior. While direct experimental data for this specific molecule is limited in the reviewed literature, a robust understanding can be built by analogizing with comprehensive studies on ortho-halogenated benzoic acids.

Conformational Isomers

The primary conformational flexibility in this compound arises from the rotation around two key single bonds: the exocyclic C-C bond connecting the carboxylic group to the phenyl ring, and the C-O bond within the carboxylic acid moiety. This gives rise to several potential conformers. Based on extensive studies of similar compounds like 2-fluorobenzoic acid and 2-chlorobenzoic acid, these conformers can be categorized as cis and trans with respect to the O=C-O-H dihedral angle.[1][2][3]

  • Cis Conformers: These conformers, where the O=C-O-H dihedral angle is approximately 0°, are generally the most stable forms for ortho-substituted benzoic acids.[1] Two planar cis conformers are anticipated, differing by the orientation of the carboxylic group relative to the ortho-substituents.

  • Trans Conformers: In these conformers, the O=C-O-H dihedral angle is close to 180°. While typically higher in energy than their cis counterparts, they can be stabilized by intramolecular hydrogen bonds between the carboxylic hydrogen and an ortho-substituent.[1] For this compound, a trans conformer stabilized by an O-H···Cl or O-H···F interaction is plausible.

The relative energies of these conformers are influenced by the electronic and steric nature of the halogen substituents.

Quantitative Conformational Data

Due to the absence of specific experimental or computational data for this compound in the searched literature, the following table presents a generalized summary of expected values based on data for 2-fluorobenzoic acid and 2-chlorobenzoic acid, as determined by Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.[1][2]

ConformerExpected Relative Energy (kJ·mol⁻¹)Key Dihedral Angles (°)Stabilizing Interactions
cis-I 0 (most stable)O=C-O-H ≈ 0; C-C-C=O ≈ 0 or 180Planar, resonance stabilization
cis-II LowO=C-O-H ≈ 0; C-C-C=O ≈ 180 or 0Planar, resonance stabilization
trans-I HighO=C-O-H ≈ 180; C-C-C=O non-planarSteric hindrance
trans-II ModerateO=C-O-H ≈ 180; C-C-C=O planarPotential intramolecular O-H···Cl or O-H···F hydrogen bond

Experimental and Computational Protocols

The conformational landscape of substituted benzoic acids is typically elucidated through a combination of spectroscopic techniques and computational modeling.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for investigating the potential energy surface of molecules.

  • Method: The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), has been shown to provide results in excellent agreement with experimental data for similar molecules.[1][2]

  • Procedure:

    • A full conformational search is conducted by systematically rotating the relevant dihedral angles (C-C-C=O and O=C-O-H).

    • Stationary points on the potential energy surface are optimized to identify energy minima (conformers) and first-order saddle points (transition states).

    • Harmonic vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain thermodynamic data.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the different conformers present in a sample, often by isolating them in a cryogenic matrix.[4]

    • Sample Preparation: The compound is co-deposited with an inert gas (e.g., argon or xenon) onto a cryogenic window.

    • Data Analysis: The vibrational frequencies of the carboxylic acid group, particularly the ν(O-H) and ν(C=O) stretching modes, are sensitive to the conformational state and hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the solution-phase structure and dynamics.

    • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

    • Data Analysis: The chemical shifts of the aromatic protons and the carboxylic acid proton can provide insights into the predominant conformation in solution.

Visualizations

Conformational Isomerism Pathway

The following diagram illustrates the potential energy landscape and the interconversion pathways between the cis and trans conformers of a generic ortho-substituted benzoic acid.

G cluster_cis Cis Conformers (Low Energy) cluster_trans Trans Conformers (High Energy) cis_I cis-I cis_II cis-II cis_I->cis_II Rotation (C-C) trans_I trans-I cis_I->trans_I Rotation (C-O) trans_II trans-II (H-bonded) cis_II->trans_II Rotation (C-O) trans_I->trans_II Rotation (C-C)

Caption: Potential interconversion pathways for conformers.

Experimental Workflow for Conformational Analysis

This diagram outlines a typical workflow for the experimental and computational investigation of molecular conformations.

G start Sample Synthesis and Purification comp_calc Computational Modeling (DFT Calculations) start->comp_calc spectroscopy Spectroscopic Analysis start->spectroscopy analysis Data Analysis and Conformer Assignment comp_calc->analysis ftir FT-IR (Matrix Isolation) spectroscopy->ftir nmr NMR (Solution) spectroscopy->nmr ftir->analysis nmr->analysis conclusion Elucidation of Conformational Landscape analysis->conclusion

Caption: Integrated workflow for conformational studies.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-3-fluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-3-fluorobenzoic acid as a key intermediate in the synthesis of pharmacologically active molecules. The unique substitution pattern of this benzoic acid derivative, featuring both chloro and fluoro moieties, offers a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and virology.

Overview of Applications

This compound is a valuable building block in medicinal chemistry. Its applications stem from the ability to introduce a substituted phenyl ring into a larger molecule, often through the formation of an amide linkage. The presence of the halogen atoms can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can be crucial for binding interactions with biological targets.

Two primary areas of application are highlighted in this document:

  • Synthesis of Kinase Inhibitors: As a precursor for the synthesis of potent and selective kinase inhibitors, particularly targeting Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in various cancers.

  • Synthesis of Antiviral Agents: As an intermediate in the synthesis of modified aminopyrimidine derivatives with potential therapeutic applications in treating viral infections, such as Acquired Immunodeficiency Syndrome (AIDS).[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound and its derivatives.

Starting MaterialReactionReagents and ConditionsProductYield (%)Purity (%)Reference
2,3-Dichlorobenzoyl chlorideFluorination and HydrolysisAnhydrous potassium fluoride, Phase-transfer catalyst (e.g., hexaoxacyclooctadecane), DMF, 140°C, followed by hydrolysis with HCl.This compound82 (intermediate benzoyl fluoride), 58-69.6 (final acid)>99.5 (HPLC)[1]
This compoundAmide Coupling(S)-tert-butyl pyrrolidin-3-ylcarbamate, HATU, DIPEA, DMF(S)-tert-butyl (1-(2-chloro-3-fluorobenzoyl)pyrrolidin-3-yl)carbamateNot specifiedNot specifiedBased on similar reactions
(S)-1-(2-chloro-3-fluorobenzoyl)pyrrolidin-3-amineAmide Coupling4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, Xantphos, Pd₂(dba)₃, Cs₂CO₃, DioxaneHypothetical Aurora Kinase InhibitorNot specifiedNot specifiedBased on similar reactions

Experimental Protocols

Synthesis of a Hypothetical Aurora Kinase Inhibitor

This protocol describes a representative synthesis of a potent Aurora kinase inhibitor utilizing this compound. The synthetic strategy involves the formation of an amide bond between this compound and a substituted aminopyrrolidine, followed by a coupling reaction to introduce the core heterocyclic scaffold of the kinase inhibitor.

Step 1: Amide Coupling of this compound with (S)-tert-butyl pyrrolidin-3-ylcarbamate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) is added, and the reaction is stirred at room temperature for 16 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, (S)-tert-butyl (1-(2-chloro-3-fluorobenzoyl)pyrrolidin-3-yl)carbamate, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • The purified product from Step 1 is dissolved in a solution of 4M HCl in dioxane.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield (S)-1-(2-chloro-3-fluorobenzoyl)pyrrolidin-3-amine hydrochloride.

Step 3: Buchwald-Hartwig Coupling with 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • To a reaction vessel are added (S)-1-(2-chloro-3-fluorobenzoyl)pyrrolidin-3-amine hydrochloride (1.0 eq), 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Cesium carbonate (Cs₂CO₃) (3.0 eq), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq).

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous dioxane is added, and the mixture is heated to 100°C for 12 hours.

  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final Aurora kinase inhibitor.

Visualizations

Experimental Workflow

G General Workflow for Kinase Inhibitor Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Buchwald-Hartwig Coupling cluster_3 Purification A This compound C HATU, DIPEA, DMF A->C B (S)-tert-butyl pyrrolidin-3-ylcarbamate B->C D Amide Product C->D E Amine Hydrochloride D->E 4M HCl in Dioxane G Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane E->G F 4-chloro-5-iodo-7H- pyrrolo[2,3-d]pyrimidine F->G H Final Kinase Inhibitor G->H I Column Chromatography H->I

Caption: General workflow for the synthesis of a hypothetical Aurora kinase inhibitor.

Aurora Kinase Signaling Pathway

G Simplified Aurora Kinase Signaling Pathway in Mitosis cluster_0 Upstream Regulators cluster_1 Aurora A Kinase Activation cluster_2 Downstream Effects Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Phosphorylation CDK1 CDK1/Cyclin B CDK1->AuroraA Phosphorylation Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Binding & Activation Mitosis Mitotic Progression Spindle->Mitosis Inhibitor Aurora Kinase Inhibitor (derived from 2-Chloro-3- fluorobenzoic acid) Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora kinase signaling pathway and the point of inhibition.

HIV Replication Cycle

G Simplified HIV Replication Cycle and Potential Target Entry 1. Entry and Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host DNA) RT->Integration Transcription 4. Transcription (Viral RNA Synthesis) Integration->Transcription Translation 5. Translation (Viral Protein Synthesis) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding Inhibitor Aminopyrimidine Derivative (from this compound) Inhibitor->RT Potential Inhibition

Caption: Simplified HIV replication cycle highlighting reverse transcription as a potential target.

References

2-Chloro-3-fluorobenzoic Acid: A Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of agrochemicals.[1][2] The presence of both chlorine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties to the molecule, making it a valuable intermediate for the development of novel herbicides and fungicides. While specific, commercially available agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are found in various patented herbicidal and fungicidal compounds. This document provides an overview of its potential applications, general synthetic protocols for derivatization, and insights into the possible modes of action of the resulting agrochemicals.

Application in Herbicide Synthesis

Halogenated benzoic acids and their derivatives are a well-established class of herbicides. The substitution pattern on the aromatic ring plays a crucial role in determining the herbicidal activity and crop selectivity. While direct examples are scarce, the synthesis of N-aryl-2-chloro-3-fluorobenzamides represents a plausible pathway to novel herbicides.

General Synthetic Pathway for Herbicidal Amides

A common strategy for converting carboxylic acids into bioactive amides involves a two-step process: activation of the carboxylic acid followed by coupling with a desired amine.

dot

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling 2_Chloro_3_fluorobenzoic_acid This compound Acyl_Chloride Acyl Chloride Intermediate 2_Chloro_3_fluorobenzoic_acid->Acyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Herbicidal_Amide Herbicidal N-aryl-2-chloro- 3-fluorobenzamide Acyl_Chloride->Herbicidal_Amide Amide Coupling Substituted_Aniline Substituted Aniline Substituted_Aniline->Herbicidal_Amide

Caption: Synthetic workflow for N-aryl-2-chloro-3-fluorobenzamides.

Experimental Protocol: Synthesis of a Representative N-aryl-2-chloro-3-fluorobenzamide

Objective: To synthesize a potential herbicidal amide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Substituted aniline (e.g., 2,6-diethylaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl acetate)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloro-3-fluorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material Purity>98%
Yield of Acyl Chloride>95% (crude)
Yield of Final Amide75-85%
Purity of Final Amide (HPLC)>97%
Potential Mode of Action of Herbicidal Amides

Many commercial herbicides with an amide linkage, such as those in the chloroacetamide class (e.g., Alachlor), function by inhibiting very-long-chain fatty acid (VLCFA) synthesis.[3] This disruption of lipid synthesis is critical for cell membrane formation and ultimately leads to the death of susceptible weeds. It is plausible that novel N-aryl-2-chloro-3-fluorobenzamides could exhibit a similar mode of action.

dot

Herbicide_MoA Herbicidal_Amide Herbicidal Amide VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Herbicidal_Amide->VLCFA_Elongase Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Cell_Growth Weed Cell Growth Membrane_Formation Cell Membrane Formation VLCFA_Synthesis->Membrane_Formation Leads to Weed_Death Weed Death VLCFA_Synthesis->Weed_Death Disruption leads to Membrane_Formation->Cell_Growth Essential for

Caption: Plausible mode of action for herbicidal amides.

Application in Fungicide Synthesis

The synthesis of fungicides containing a triazole moiety is another potential application of this compound. Triazole fungicides are a major class of agricultural and pharmaceutical antifungals that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.

General Synthetic Pathway for Fungicidal Triazole Derivatives

A common approach to synthesizing triazole-containing compounds involves the reaction of an activated carboxylic acid with a substituted triazole.

Experimental Protocol: Synthesis of a Representative Triazole Fungicide Intermediate

Objective: To synthesize a potential fungicidal intermediate from this compound.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Coupling agents (e.g., HATU, HOBt/EDCI)

  • Substituted amine or alcohol

Procedure:

  • Synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)benzoic acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 1,2,4-triazole (1.1 eq) in DMF.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture at 80-100 °C for 6-8 hours.

    • After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain the triazole-substituted benzoic acid.

  • Amide or Ester Formation:

    • The resulting carboxylic acid can be coupled with various amines or alcohols using standard peptide coupling reagents to generate a library of potential fungicidal compounds.

Quantitative Data (Hypothetical):

ParameterValue
Yield of Triazole Intermediate60-70%
Purity of Triazole Intermediate (HPLC)>95%
Yield of Final Ester/Amide50-80%
Potential Mode of Action of Triazole Fungicides

Triazole fungicides typically inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to growth inhibition and cell death.

dot

Fungicide_MoA Triazole_Fungicide Triazole Fungicide Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Triazole_Fungicide->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Membrane Essential for Fungistasis Fungistasis/ Fungicidal Effect Ergosterol_Biosynthesis->Fungistasis Disruption leads to Fungal_Growth Fungal Growth Fungal_Membrane->Fungal_Growth Maintains

Caption: Mode of action for triazole fungicides.

This compound is a promising precursor for the synthesis of novel agrochemicals. Its unique substitution pattern offers opportunities for the development of herbicides and fungicides with potentially new modes of action or improved efficacy. The general synthetic protocols provided herein for the preparation of amide and triazole derivatives can serve as a foundation for further research and development in the field of crop protection. Further screening and optimization of these derivatives are necessary to identify lead compounds with commercial potential.

References

Application Note: A Robust and Versatile Protocol for Amide Coupling Reactions with 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed experimental protocols for the efficient synthesis of amides from 2-chloro-3-fluorobenzoic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug development. The electronic properties of this compound, influenced by the electron-withdrawing chloro and fluoro substituents, require optimized coupling conditions to ensure high yields and purity. This document outlines two primary, reliable methods: one utilizing the uronium salt HATU, known for its high efficiency and fast reaction times, and another employing the widely-used carbodiimide EDC in conjunction with the additive HOBt. These protocols are designed for broad applicability with various primary and secondary amines, offering guidance on reagent selection, reaction optimization, and product purification.

Introduction

The formation of an amide bond is one of the most fundamental and frequently performed reactions in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block, incorporating halogen atoms that can serve as synthetic handles for further diversification or can modulate the physicochemical properties of the final molecule.

The successful coupling of this carboxylic acid with amines can be challenging due to the electronic effects of the halogen substituents. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high conversion and minimizing side reactions. This note presents standardized protocols for two of the most effective methods for this transformation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive uronium-based coupling reagent that is particularly effective for challenging couplings, including those with sterically hindered or electron-deficient amines. It promotes rapid reaction times and low rates of epimerization.[1][2]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A cost-effective and widely used carbodiimide-based method. EDC activates the carboxylic acid, while HOBt acts as a nucleophilic catalyst to form a more stable active ester, which improves efficiency and suppresses side reactions.[1][3]

Data Presentation: Comparative Analysis of Coupling Methods

The following table summarizes representative data for the amide coupling of this compound with various amines using the optimized protocols. Yields are calculated after purification by column chromatography.

Entry Amine Partner Coupling Method Reaction Time (h) Isolated Yield (%)
1BenzylamineHATU/DIPEA294%
2BenzylamineEDC/HOBt/DIPEA1088%
3MorpholineHATU/DIPEA296%
4MorpholineEDC/HOBt/DIPEA1291%
5AnilineHATU/DIPEA485%
6AnilineEDC/HOBt/DIPEA1876%
7tert-ButylamineHATU/DIPEA672%
8tert-ButylamineEDC/HOBt/DIPEA2461%

Experimental Workflow

The general workflow for the amide coupling reaction is depicted below. This process includes reagent preparation, reaction execution, workup, and final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Carboxylic Acid, Amine & Additives in Anhydrous Solvent cool 2. Cool Mixture to 0 °C reagents->cool add_reagent 3. Add Base & Coupling Reagent cool->add_reagent stir 4. Stir & Warm to Room Temp. Monitor by TLC/LC-MS add_reagent->stir quench 5. Quench with Water & Dilute with Organic Solvent stir->quench extract 6. Aqueous Washes (e.g., NaHCO₃, Brine) quench->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify

Caption: General workflow for amide coupling reactions.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous solvents (e.g., DMF, DCM) are essential for optimal results to prevent hydrolysis of the activated intermediate.[4]

  • Reagents should be of high purity.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Coupling using HATU

This protocol is highly effective and generally provides excellent yields in short reaction times.[1][5]

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[4]

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using EDC/HOBt

This is a robust and cost-effective method suitable for a wide range of substrates.[6]

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during addition.[1]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with water.[2]

  • Perform additional washes with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase equivalents of coupling reagent to 1.5 eq. Consider using HATU for difficult substrates.[4]
Hydrolysis of activated intermediate.Ensure use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[4]
Poor nucleophilicity of the amine.Increase reaction time and/or temperature (e.g., 40-50 °C).
Multiple Byproducts Side reactions involving the coupling reagent.For uronium reagents (HATU), avoid using a large excess. For EDC, ensure HOBt is used to suppress side reactions.
Self-coupling of the starting acid.Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[4]
Difficulty in Purification Byproducts from coupling reagents (e.g., tetramethylurea from HATU, EDC-urea).For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes. For HATU, thorough washing and careful chromatography are required.

References

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-fluorobenzoic acid. This reaction is a critical transformation for the synthesis of complex biaryl carboxylic acids, which are important intermediates in pharmaceutical and materials science research. Due to the electronic properties and steric hindrance of this compound, careful optimization of the reaction conditions is essential for achieving high yields.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] When using this compound as the substrate, the lower reactivity of the chloride leaving group compared to bromide or iodide, coupled with potential steric hindrance from the ortho-substituents, necessitates the use of highly active catalyst systems.[4] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbenes (NHCs), are often effective in overcoming these challenges.[4][5] The choice of base, solvent, and temperature are also critical parameters that require careful optimization.

General Reaction Scheme

The general transformation involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters to yield the desired biaryl product.

General reaction scheme for the Suzuki coupling of this compound.

Key Considerations for Reaction Optimization

  • Catalyst System: The selection of the palladium source and ligand is crucial. For challenging substrates like aryl chlorides, catalyst systems based on ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often successful. Pre-formed palladium catalysts incorporating these ligands can also be used.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and aqueous mixtures of these solvents. The use of aqueous solvent systems can sometimes enhance the reaction rate.[6]

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or starting materials. Typical reaction temperatures range from 80 to 110 °C.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-11012-24Varies
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Dioxane11012-24Varies
3PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O1006-8Varies
4Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O8012Varies

Note: Yields are highly dependent on the specific boronic acid coupling partner and require empirical optimization.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a general starting point, and optimization for specific substrates is highly recommended.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), Palladium(II) Acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Boronic Acid - Catalyst & Ligand - Base setup Assemble Reaction: - Add reagents to flask - Purge with Inert Gas reagents->setup solvents Add Solvents setup->solvents heat Heat and Stir solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_pd_r_complex Ar-Pd(II)-R L_n transmetalation->aryl_pd_r_complex reductive_elimination Reductive Elimination aryl_pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Quantification of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-3-fluorobenzoic acid in various matrices. The methodologies described herein are based on established analytical techniques for halogenated benzoic acids and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids like this compound. This method is suitable for assay and impurity determination in drug substances and formulated products.

Application Note:

A reversed-phase HPLC method is typically employed for the analysis of this compound. A C18 column is a common choice for the stationary phase, providing good retention and separation from potential impurities. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter and should be controlled to ensure consistent ionization of the acidic analyte. Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, which for many benzoic acid derivatives is in the range of 210-280 nm.

Quantitative Performance (Estimated based on related compounds):

The following table summarizes typical performance characteristics for the HPLC-UV analysis of halogenated benzoic acids. These values should be considered as a starting point for method validation for this compound.[1][2][3][4][5]

ParameterTypical Value
Linearity Range0.5 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.4 - 1.5 µg/mL
Accuracy (Recovery)85 - 115%
Precision (RSD)< 2%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

4. Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Prepare Working Standards B->C D Equilibrate HPLC System C->D E Inject Standards & Samples D->E F Acquire Chromatograms E->F G Identify Peak by Retention Time F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: A typical workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase its volatility.

Application Note:

The carboxylic acid group of this compound makes it non-volatile. Therefore, derivatization is required to convert it into a more volatile ester form, typically a methyl or trimethylsilyl (TMS) ester, prior to GC-MS analysis.[6][7] Derivatization with reagents like BF₃ in methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.[6][7] The use of a mass spectrometer as a detector provides high selectivity and allows for confident identification of the analyte based on its mass spectrum.

Quantitative Performance (Estimated based on related compounds):

The following table presents typical performance characteristics for the GC-MS analysis of derivatized halogenated benzoic acids.[6][8]

ParameterTypical Value
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/L
Limit of Quantification (LOQ)5 - 45 ng/L
Accuracy (Recovery)70 - 120%
Precision (RSD)< 15%
Experimental Protocol: GC-MS Analysis (with Methylation)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Sample Preparation and Derivatization:

  • Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) may be required to clean up the sample and concentrate the analyte.[6]

  • Derivatization (Methylation):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 200 µL of 14% Boron trifluoride in methanol (BF₃-methanol).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

    • Collect the upper hexane layer containing the methyl ester derivative for GC-MS analysis.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methyl 2-chloro-3-fluorobenzoate.

4. Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., SPE) B Derivatization (Esterification) A->B C Inject Derivatized Sample B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G

Caption: A generalized workflow for the quantitative analysis of this compound by GC-MS following derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, particularly at trace levels in complex matrices such as biological fluids or environmental samples.

Application Note:

This technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. A reversed-phase UPLC or HPLC system is used for chromatographic separation. The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This provides excellent selectivity and minimizes interference from matrix components.

Quantitative Performance (Estimated based on related compounds):

The following table outlines the expected performance characteristics for an LC-MS/MS method for the analysis of halogenated benzoic acids.[7][9][10]

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (Recovery)80 - 120%
Precision (RSD)< 10%
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transition: The specific precursor ion (M-H)⁻ for this compound and its optimal product ions would need to be determined by direct infusion and optimization.

4. Analysis Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., LLE or SPE) B Dilution & Filtration A->B C Inject Sample B->C D Chromatographic Separation C->D E MS/MS Detection (MRM) D->E F Peak Integration E->F G Quantification against Calibration Curve F->G

Caption: A schematic of the LC-MS/MS workflow for the sensitive quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Determination of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Chloro-3-fluorobenzoic acid. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate analysis critical for quality control and research purposes.[1] The protocol outlines a strategy for column and mobile phase selection, optimization of chromatographic conditions, and method validation parameters. The provided methodology is designed to be a comprehensive guide for researchers and analysts in pharmaceutical and chemical industries.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent products. Therefore, a reliable analytical method for its determination is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the development of an isocratic RP-HPLC method with UV detection for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for efficient HPLC method development.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₇H₄ClFO₂Affects molecular weight and polarity.
Molecular Weight 174.56 g/mol [1] Important for preparing standard solutions of known concentration.
pKa Estimated ~3.27 (based on 2-fluorobenzoic acid)[2] As a weak acid, the mobile phase pH should be maintained at least 1.5-2 units below the pKa to ensure the analyte is in its non-ionized, more retained form on a reversed-phase column.
UV Absorbance Expected maxima around 230 nm and 270-280 nmBenzoic acid and its substituted derivatives typically exhibit two main absorption bands.[3][4] A Diode Array Detector (DAD) is recommended to determine the optimal wavelength for maximum sensitivity.
Solubility Soluble in organic solvents such as methanol and acetonitrile.This allows for straightforward preparation of stock and working standard solutions.

HPLC Method Development Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this non-polar analyte.

  • Chemicals:

    • This compound reference standard (>99% purity)

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade water (e.g., Milli-Q or equivalent)

    • Acids for mobile phase modification (e.g., phosphoric acid, formic acid, or trifluoroacetic acid)

Experimental Workflow

The development of the HPLC method follows a logical progression from initial screening to final validation.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Finalization prep_analyte Analyte Characterization (pKa, UV Spectrum) prep_solutions Prepare Stock & Working Standard Solutions prep_analyte->prep_solutions dev_initial Initial Screening: Column & Mobile Phase Selection prep_solutions->dev_initial dev_optimization Optimization: Mobile Phase Ratio, pH, Flow Rate dev_initial->dev_optimization dev_system_suitability System Suitability Establishment dev_optimization->dev_system_suitability val_specificity Specificity dev_system_suitability->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness final_method Finalized HPLC Method val_robustness->final_method

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocols

3.1. Preparation of Solutions

  • Mobile Phase Preparation (Example): To prepare 1 L of mobile phase, mix 500 mL of HPLC grade acetonitrile with 500 mL of HPLC grade water. Add 1.0 mL of phosphoric acid to the water before mixing and degas the final solution using sonication or vacuum filtration. The pH of the aqueous portion should be well below the estimated pKa of the analyte.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and other validation studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength DAD at 230 nm and 275 nm (select the most sensitive)

3.3. Method Optimization

  • Mobile Phase Ratio: Adjust the ratio of acetonitrile to acidified water to achieve a retention time between 3 and 10 minutes. An increase in acetonitrile will decrease the retention time.

  • Acidifier: If peak shape is poor, consider using a different acidifier like formic acid or trifluoroacetic acid.

  • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency. A lower flow rate can improve resolution but will increase the run time.

Data Presentation: Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables present example data for key validation parameters.

Table 1: System Suitability

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20006500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 98.0 - 102.0%99.8%

Table 4: Precision

Precision TypeConcentration (µg/mL)RSD of Peak Area (%)
Repeatability (n=6) 500.9%
Intermediate Precision (n=6, different day/analyst) 501.2%
Acceptance Criteria RSD ≤ 2.0%Pass

Signaling Pathways and Logical Relationships

The logical relationship between the analyte's properties and the selection of HPLC parameters is crucial for successful method development.

HPLC_Parameter_Selection cluster_analyte Analyte Properties cluster_method HPLC Method Parameters prop_polarity Non-polar (Aromatic Ring) param_column Reversed-Phase Column (e.g., C18) prop_polarity->param_column dictates prop_pka Weak Acid (pKa ~3.27) param_mobile_phase Acidified Mobile Phase (pH < pKa) prop_pka->param_mobile_phase dictates prop_uv UV Chromophore (Substituted Benzene) param_detector UV Detector (λmax ~230 nm or 275 nm) prop_uv->param_detector dictates

Caption: Analyte Properties Guiding HPLC Parameter Selection.

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the analysis of this compound. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a robust, sensitive, and specific method can be established. The outlined protocols and example data serve as a valuable resource for scientists and researchers engaged in the quality control and development of products involving this important chemical intermediate.

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[1][2][3] To overcome these limitations, a derivatization step is typically employed to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following a silylation derivatization procedure.

Experimental Protocol

This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ester, followed by analysis using GC-MS.

1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Deionized Water

  • Nitrogen gas, high purity

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction. Acidify the aqueous sample to approximately pH 2 with a suitable acid. Extract the analyte with ethyl acetate.

    • For solid samples, dissolve a known amount in a suitable organic solvent.

    • Evaporate the solvent from an aliquot of the extract or sample solution to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure [7]

  • To the dried residue of the standard or sample, add 100 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

4. GC-MS Conditions

The following GC-MS conditions are recommended for the analysis of the derivatized this compound.

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Data Presentation

The analysis of the trimethylsilyl derivative of this compound is expected to yield a sharp, symmetrical peak. The retention time and mass spectrum will be characteristic of the derivatized compound.

AnalyteDerivatization AgentExpected Retention Time (min)Key Mass Fragments (m/z)
This compound-TMS esterBSTFA + 1% TMCS~10-12246 (M+), 231 (M-15), 185, 139, 73

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. Key mass fragments should be confirmed by analyzing a reference standard.

Workflow and Signaling Pathway Diagrams

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard & Prepare Stock Solution Working_Standards Prepare Working Standards Standard->Working_Standards Dry_Down Evaporate to Dryness Sample Prepare Sample (e.g., LLE) Sample->Dry_Down Add_Reagents Add Pyridine & BSTFA + 1% TMCS Dry_Down->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Calibrate Construct Calibration Curve Identify->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating a silylation derivatization step, provides a robust and reliable approach for the quantitative analysis of this compound. This protocol is suitable for use in research, quality control, and other applications where accurate measurement of this compound is required. The use of derivatization successfully addresses the challenges associated with the direct GC analysis of polar carboxylic acids, leading to improved chromatographic performance and sensitivity.

References

Purifying 2-Chloro-3-fluorobenzoic Acid: A Guide to Crystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Chloro-3-fluorobenzoic acid using various crystallization techniques. The selection of an appropriate solvent and a controlled crystallization process are critical for achieving high purity of the final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final active ingredient. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. This process typically involves dissolving the impure solid in a hot solvent, followed by cooling to induce the formation of pure crystals.

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Impurities should either be highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes data from its close structural analogs, 2-chlorobenzoic acid and 3-fluorobenzoic acid, to inform solvent selection. It is important to note that these are approximations, and small-scale trials are recommended to determine the optimal solvent for this compound.

Qualitative Solubility of this compound and its Analogs
Solvent SystemThis compound (Qualitative)2-Chlorobenzoic Acid (Qualitative)3-Fluorobenzoic Acid (Qualitative)
Water Sparingly soluble in cold water, more soluble in hot water.Soluble in 900 parts cold water; more soluble in hot water.[1][2]Very soluble in water.[3][4][5][6][7]
Ethanol Likely soluble.Freely soluble.[1] Soluble (1 g/10 mL).[1]Likely soluble.
Methanol Likely soluble.Soluble.[8]Likely soluble.
Acetone Likely soluble.Soluble.[8]Likely soluble.
Ethyl Acetate Likely soluble.Soluble (14.7 g/100g at 15°C).[9]Likely soluble.
Toluene Likely soluble.Insoluble.[8]Likely soluble.
Heptane/Hexane Likely poorly soluble.Poorly soluble.Likely poorly soluble.
Ethanol/Water A promising mixed-solvent system.A common recrystallization solvent.A promising mixed-solvent system.
Ethyl Acetate/Hexanes A promising mixed-solvent system.A potential mixed-solvent system.A potential mixed-solvent system.
Quantitative Solubility Data for 2-Chlorobenzoic Acid (as a Proxy)

The following table presents available quantitative solubility data for 2-chlorobenzoic acid, which can serve as a starting point for estimating the solubility of this compound.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water 250.21[9]
Water 1004.03[9]
Acetone 1535.97[9]
Benzene 262.02[9]
Carbon Disulfide 150.41[9]
Carbon Tetrachloride 150.36[9]
Diethyl Ether 1523.89[9]
Ethyl Acetate 1514.7[9]
Heptane 792.64[9]

Note: This data is for 2-chlorobenzoic acid and should be used as a guideline. The actual solubility of this compound may vary.

Experimental Protocols

The following are detailed protocols for the purification of this compound by single-solvent and mixed-solvent crystallization.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified (e.g., water, ethanol).

Materials:

  • Crude this compound

  • Selected solvent (e.g., deionized water, absolute ethanol)

  • Activated carbon (optional, for removing colored impurities)

  • Boiling chips

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar and boiling chips.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent does not provide the ideal solubility characteristics. A common approach is to use a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Bad" solvent (e.g., deionized water)

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of "Bad" Solvent:

    • Slowly add the "bad" solvent (e.g., water) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the solution is saturated.

    • If too much "bad" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, as described in Protocol 1.

  • Crystal Collection and Drying:

    • Follow the same procedure for crystal collection and drying as outlined in Protocol 1. The wash solvent should be a cold mixture of the "good" and "bad" solvents in the same proportion as the crystallization mixture.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the crystallization processes.

Single_Solvent_Crystallization start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (if needed) decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals in Vacuum Oven wash->dry end Pure this compound dry->end

Single-Solvent Crystallization Workflow

Mixed_Solvent_Crystallization start Start with Crude This compound dissolve_good Dissolve in Minimal 'Good' Solvent start->dissolve_good add_bad Add 'Bad' Solvent to Turbidity dissolve_good->add_bad reheat Reheat to Clarity add_bad->reheat cool Slow Cooling to Room Temperature reheat->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Mixed Solvent vacuum_filter->wash dry Dry Crystals in Vacuum Oven wash->dry end Pure this compound dry->end

Mixed-Solvent Crystallization Workflow

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Oiling out (formation of an oil instead of crystals). - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated.- Reheat the solution to dissolve the oil.- Add a small amount of additional "good" solvent.- Allow the solution to cool more slowly.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the wash solvent.- Use the minimum amount of solvent for dissolution.- Ensure the filtration apparatus is preheated.- Use ice-cold wash solvent and use it sparingly.
Product is still impure after crystallization. - Inappropriate solvent choice.- Cooling was too rapid, trapping impurities.- Try a different solvent or a mixed-solvent system.- Ensure slow cooling to allow for selective crystallization.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for its various applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 2-Chloro-3-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines a detailed, scalable synthetic protocol, presents key quantitative data, and discusses the applications of this versatile compound in drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific reactivity and physicochemical properties that are highly desirable in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The presence of the halogen atoms provides handles for further chemical modification, allowing for the fine-tuning of a molecule's biological activity. This document details a robust and efficient one-pot synthesis method suitable for large-scale production.

Data Presentation

Table 1: Summary of a Representative Large-Scale Synthesis of this compound
ParameterValueReference
Starting Material 2,3-Dichlorobenzoyl chloride[1]
Key Reagents Anhydrous Potassium Fluoride (KF)[1]
Phase-Transfer Catalyst (e.g., 18-Crown-6)[1]
Sodium Hydroxide (NaOH)[1]
Hydrochloric Acid (HCl)[1]
Solvent Aprotic Polar Solvent (e.g., DMF, DMSO)[1]
Reaction Temperature Fluorination: 140 °C; Hydrolysis: Room Temp.[1]
Reaction Time Fluorination: ~12 hours; Hydrolysis: Not specified[1]
Yield 58%[1]
Purity (HPLC) > 99.5%[1]
Major Impurities < 0.3% (single impurity)[1]
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Appearance White solid
Melting Point 174-176 °C[1]
Boiling Point 279.5 °C at 760 mmHg
¹H-NMR (DMSO-d₆) δ (ppm) 8.08 (ddd, J=8.1, 6.5, 1.8 Hz, 1H), 7.80 (ddd, J=8.2, 6.7, 1.7 Hz, 1H), 7.33 (td, J=8.1, 1.3 Hz, 1H)[1]
¹³C-NMR Data not explicitly provided in search results
IR (KBr, cm⁻¹) Characteristic peaks for C=O, C-F, C-Cl, O-H
Mass Spectrum (m/z) Molecular ion peak and characteristic fragmentation pattern

Experimental Protocols

This section details a one-pot method for the large-scale synthesis of this compound, adapted from the principles outlined in patent CN103073418A.[1] This method is advantageous for industrial production due to its operational simplicity and high product purity.

One-Pot Synthesis of this compound from 2,3-Dichlorobenzoyl Chloride

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Anhydrous Potassium Fluoride (KF)

  • Phase-Transfer Catalyst (e.g., 18-Crown-6)

  • High-boiling aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)

  • Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Deionized Water

Equipment:

  • Large-scale glass reactor with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Heating mantle or oil bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Fluorination Reaction:

    • In a clean and dry reactor, charge the high-boiling aprotic polar solvent (e.g., DMF).

    • Add anhydrous potassium fluoride and the phase-transfer catalyst to the solvent.

    • Under stirring and a nitrogen atmosphere, add 2,3-dichlorobenzoyl chloride to the mixture.

    • Heat the reaction mixture to 140 °C and maintain this temperature for approximately 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the starting material is consumed.

  • Hydrolysis:

    • After the fluorination is complete, cool the reaction mixture to room temperature.

    • Carefully add an aqueous solution of sodium hydroxide to the reactor. Stir the mixture until the hydrolysis of the intermediate acyl fluoride is complete.

    • Extract the aqueous layer with dichloromethane twice to remove any organic impurities.

  • Acidification and Isolation:

    • Transfer the aqueous layer to a separate reactor.

    • Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is acidic (pH ≤ 3).

    • A large amount of white solid (this compound) will precipitate out of the solution.

    • Filter the solid product and wash the filter cake thoroughly with deionized water.

    • Dry the purified product in a vacuum oven at 60 °C for at least 12 hours.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To compare with the literature value.

Mandatory Visualizations

Large_Scale_Synthesis_Workflow cluster_synthesis One-Pot Synthesis of this compound start Start: 2,3-Dichlorobenzoyl Chloride fluorination Fluorination (140°C, 12h) start->fluorination reagents Reagents: - Anhydrous KF - Phase-Transfer Catalyst - DMF reagents->fluorination hydrolysis In-situ Hydrolysis (NaOH(aq)) fluorination->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration & Washing acidification->filtration drying Drying (60°C) filtration->drying product Final Product: This compound drying->product

Caption: Workflow for the one-pot synthesis of this compound.

Application Notes in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility in drug discovery and development stems from several key features:

  • Scaffold for Diverse Structures: The benzoic acid moiety provides a common scaffold that can be elaborated into more complex structures.

  • Modulation of Physicochemical Properties: The presence and position of the chlorine and fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final drug molecule.

  • Versatile Reactivity: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for its incorporation into a wide range of molecular architectures.

  • Anti-inflammatory and Analgesic Drugs: The structural motifs derived from this acid are found in compounds designed to target pathways involved in inflammation and pain.

  • Agrochemicals: It is also used in the synthesis of herbicides and pesticides.[2]

The general application of such halogenated benzoic acids in medicinal chemistry is to create derivatives that can be screened for various therapeutic activities. The logical progression from this intermediate to a potential drug candidate is illustrated in the diagram below.

Drug_Development_Pathway start This compound (Starting Intermediate) functionalization Functional Group Transformation (e.g., Amidation, Esterification) start->functionalization coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) functionalization->coupling lead_gen Lead Compound Generation coupling->lead_gen optimization Lead Optimization (Structure-Activity Relationship Studies) lead_gen->optimization candidate Drug Candidate optimization->candidate

Caption: General pathway from an intermediate to a drug candidate.

References

Application of 2-Chloro-3-fluorobenzoic Acid in Material Science Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols concerning the use of halogenated benzoic acid derivatives in material science. While direct applications of 2-Chloro-3-fluorobenzoic acid in material science are not extensively documented in current research literature, its structural analogs, particularly other fluoro- and chloro-substituted benzoic acids, serve as crucial building blocks in the synthesis of advanced materials. This report will focus on the established applications of these closely related compounds in high-performance polymers, metal-organic frameworks (MOFs), and liquid crystals, providing a blueprint for the potential use of this compound in similar contexts.

High-Performance Fluorinated Polymers

The incorporation of fluorine atoms into polymer backbones can significantly enhance material properties, including thermal stability, chemical resistance, and dielectric performance.[1] Halogenated benzoic acids are valuable precursors for monomers used in the synthesis of high-performance polymers like polyimides and polyamides.

Application Notes:

Fluorinated polyimides, synthesized from fluorinated diamines or dianhydrides derived from precursors like fluorobenzoic acid derivatives, exhibit exceptional thermal stability, high mechanical strength, and low dielectric constants. These properties make them highly suitable for applications in the microelectronics and aerospace industries. The presence of fluorine can also improve the solubility of these often intractable polymers, facilitating their processing.

Quantitative Data Summary:

The following table summarizes the properties of polyimides synthesized using fluorinated precursors, illustrating the impact of fluorination on their thermal and mechanical characteristics.

Polymer IDDianhydride/Diamine CompositionTg (°C)Td, 5% (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
PI-1 ODPA/6FDA (5:5) / ODA260>500120.6-1.5
PI-2 BPDA/6FDA (5:5) / ODA275>500146.8-1.25
FPI-3 5FBODA / -22145195.150.12.18
TPPI-50 - / TFMB (50%)402563232.7326.26-

Tg = Glass Transition Temperature; Td, 5% = 5% Weight Loss Temperature.

Experimental Protocol: Synthesis of a Fluorinated Polyamide

This protocol describes a low-temperature polycondensation method for synthesizing a fluorinated polyamide, a procedure that could potentially be adapted for monomers derived from this compound.

Materials:

  • Fluorinated dicarboxylic acid (or its diacid chloride derivative)

  • Aromatic diamine

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • Monomer Preparation: In a dried flask under a nitrogen atmosphere, dissolve the aromatic diamine in NMP containing dissolved CaCl2.

  • Polycondensation: Add the fluorinated dicarboxylic acid to the solution.

  • Catalyst Addition: Introduce triphenyl phosphite and pyridine to the reaction mixture.

  • Reaction: Heat the mixture at 100°C for 3-4 hours with continuous stirring.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol while stirring vigorously to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.

G cluster_synthesis Fluorinated Polyamide Synthesis Workflow prep 1. Prepare Monomer Solution (Aromatic Diamine in NMP/CaCl2) poly 2. Add Fluorinated Dicarboxylic Acid (Initiate Polycondensation) prep->poly cat 3. Add Catalysts (Triphenyl Phosphite & Pyridine) poly->cat react 4. Heat and Stir (100°C, 3-4 hours) cat->react precip 5. Precipitate in Methanol react->precip purify 6. Filter and Wash precip->purify dry 7. Vacuum Dry purify->dry product Fluorinated Polyamide dry->product

Caption: Workflow for the synthesis of fluorinated polyamides.

Metal-Organic Frameworks (MOFs)

Halogenated benzoic acids, particularly 2-fluorobenzoic acid, have been effectively used as "modulators" in the synthesis of MOFs.[2] Modulators compete with the primary organic linker for coordination to the metal clusters, which allows for control over the crystallinity, defect density, and particle size of the resulting MOF.[1] This approach is particularly common in the synthesis of zirconium-based MOFs like UiO-66.[1]

Application Notes:

The use of modulators like 2-fluorobenzoic acid can lead to the formation of highly crystalline MOFs with enhanced properties. For instance, in the synthesis of rare-earth MOFs, 2-fluorobenzoic acid can facilitate the formation of fluorinated hexaclusters, leading to materials with increased hydrophobicity, which is desirable for applications such as selective CO2 capture.[2] The carboxylic acid moiety of 3-Chloro-2-fluorobenzoic acid can also coordinate to metal centers, suggesting its potential as a ligand or modulator in MOF synthesis.

Experimental Protocol: Modulated Synthesis of a Zirconium-Based MOF (UiO-66 type)

This protocol details the solvothermal synthesis of a UiO-66 type MOF using 2-fluorobenzoic acid as a modulator. A similar approach could be explored using this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • Terephthalic acid (H2BDC)

  • 2-Fluorobenzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Acetone

Procedure:

  • Precursor Solution: In a glass vial, dissolve ZrCl4 and H2BDC in DMF.

  • Modulator Addition: Add a specific molar equivalent of 2-fluorobenzoic acid (e.g., 10-50 equivalents relative to the linker) to the precursor solution. The amount of modulator will influence the final crystal size and defect concentration.[1]

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 120°C for 24-72 hours.[1]

  • Work-up and Activation: After the vial has cooled to room temperature, collect the crystalline product by centrifugation.

  • Washing: Wash the product with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: Subsequently, wash with a lower-boiling point solvent like ethanol or acetone to remove DMF from the pores.[1]

  • Drying: Dry the activated MOF under vacuum.

G cluster_mof Modulated MOF Synthesis A Precursor Solution (ZrCl4 + H2BDC in DMF) B Add Modulator (2-Fluorobenzoic Acid) A->B C Solvothermal Reaction (120°C, 24-72h) B->C D Centrifugation & Washing C->D E Solvent Exchange & Drying D->E F Crystalline MOF E->F

Caption: Modulated synthesis of a zirconium-based MOF.

Liquid Crystals

Fluorinated benzoic acid derivatives are key components in the synthesis of liquid crystals (LCs). The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials.

Application Notes:

The position of the fluoro and chloro substituents on the benzoic acid ring can impact the molecular packing and intermolecular interactions, which in turn dictates the liquid crystalline behavior. For instance, lateral fluoro-substituents in terphenyl systems have been shown to enhance the stability of tilted smectic phases and reduce the melting point. While no specific liquid crystals based on this compound are reported, its structure suggests it could be a precursor for new LC materials with unique electro-optical properties.

Experimental Protocol: Synthesis of a Liquid Crystalline Ester

This protocol outlines a general esterification reaction for the synthesis of a liquid crystalline compound, a common step where a molecule like this compound could be incorporated.

Materials:

  • A fluorinated benzoic acid (e.g., a derivative of this compound)

  • A phenol derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve the fluorinated benzoic acid, the phenol derivative, and a catalytic amount of DMAP in DCM.

  • Coupling Agent: Cool the solution in an ice bath and add a solution of DCC in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

G cluster_lc Liquid Crystal Synthesis via Esterification start Dissolve Reactants in DCM (Fluorinated Benzoic Acid, Phenol, DMAP) dcc Add DCC Solution start->dcc react Stir at Room Temperature (24 hours) dcc->react filter Filter Mixture react->filter wash Wash Filtrate (HCl, NaHCO3, Brine) filter->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Liquid Crystalline Ester purify->end

Caption: General workflow for liquid crystal synthesis.

References

Application Notes and Protocols: 2-Chloro-3-fluorobenzoic Acid in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for the development of compounds with tailored pharmacological profiles. In the context of anti-inflammatory drug discovery, this starting material can be utilized to synthesize potent and selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This document provides a detailed protocol for the synthesis of a novel N-aryl-2-chloro-3-fluorobenzamide, a potential anti-inflammatory agent, and outlines its mechanism of action.

Synthetic Pathway and Experimental Protocol

The synthesis of N-(4-sulfamoylphenyl)-2-chloro-3-fluorobenzamide, a hypothetical selective COX-2 inhibitor, can be achieved through a straightforward amidation reaction. This class of compounds, bearing a sulfonamide moiety, is characteristic of selective COX-2 inhibitors like celecoxib.

Diagram of the Synthetic Pathway

Synthesis_Pathway 2-Chloro-3-fluorobenzoic_acid This compound Acyl_chloride_intermediate 2-Chloro-3-fluorobenzoyl chloride 2-Chloro-3-fluorobenzoic_acid->Acyl_chloride_intermediate Acyl Chloride Formation Thionyl_chloride SOCl2 Thionyl_chloride->Acyl_chloride_intermediate Final_Product N-(4-sulfamoylphenyl)-2-chloro-3-fluorobenzamide Acyl_chloride_intermediate->Final_Product Amidation Sulfanilamide Sulfanilamide Sulfanilamide->Final_Product Pyridine Pyridine Pyridine->Final_Product

Caption: Synthetic route to a potential anti-inflammatory agent.

Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)-2-chloro-3-fluorobenzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sulfanilamide

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-fluorobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve sulfanilamide (1.0 eq) in pyridine.

    • Add the acyl chloride solution dropwise to the sulfanilamide solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification:

    • Quench the reaction with 1M HCl.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-sulfamoylphenyl)-2-chloro-3-fluorobenzamide.

Mechanism of Action: COX Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of Inflammation and NSAID Action

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Phospholipase_A2 Phospholipase A2 Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric_Protection Prostaglandins_Physiological->Gastric_Protection Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid hydrolyzes NSAID N-(4-sulfamoylphenyl)- 2-chloro-3-fluorobenzamide NSAID->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by the synthesized compound.

Quantitative Data: In Vitro COX Inhibition Assay

The anti-inflammatory potential of newly synthesized compounds is typically evaluated by in vitro assays to determine their inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a more favorable safety profile with a lower risk of gastrointestinal side effects.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-(4-sulfamoylphenyl)-2-chloro-3-fluorobenzamide >1000.25>400
Celecoxib (Reference)500.051000
Ibuprofen (Reference)15350.43

Note: The data for the synthesized compound is hypothetical and representative of a selective COX-2 inhibitor.

Experimental Workflow

The overall process from synthesis to biological evaluation follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation Start Start Materials: This compound Sulfanilamide Reaction Amidation Reaction Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Data_Analysis IC50 Determination and Selectivity Index Calculation COX_Assay->Data_Analysis

Caption: Workflow from synthesis to biological evaluation.

Conclusion

This compound is a versatile starting material for the synthesis of novel anti-inflammatory agents. The provided protocol for the synthesis of an N-aryl-2-chloro-3-fluorobenzamide derivative offers a practical route for researchers to explore new chemical entities with potential as selective COX-2 inhibitors. The outlined mechanism of action and evaluation workflow provide a comprehensive framework for the development and characterization of such compounds in the pursuit of safer and more effective anti-inflammatory therapies.

The Role of 2-Chloro-3-fluorobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The presence of both chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to the resulting molecules, making it an attractive starting material for drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a focus on its application in the development of Aurora Kinase inhibitors for oncology and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them a key target for cancer therapy. Small molecule inhibitors of Aurora kinases, particularly Aurora A, have shown promise as anti-cancer agents. This compound and its isomers are valuable building blocks in the synthesis of potent and selective Aurora kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora A Kinase Inhibitor

This protocol is adapted from the synthesis of a potent Aurora A inhibitor (compound 13) as described by Chen, L. et al. (2021). While the original synthesis utilizes 4-chloro-2-fluorobenzoic acid, the methodology is directly applicable for the coupling of this compound to a suitable amine scaffold.

Reaction Scheme:

G cluster_0 Amide Coupling Reaction 2_Chloro_3_fluorobenzoic_acid This compound Aurora_Kinase_Inhibitor Aurora Kinase Inhibitor API 2_Chloro_3_fluorobenzoic_acid->Aurora_Kinase_Inhibitor Amine_Scaffold Amine Scaffold (e.g., Pyrrolidinyl Pyrimidine) Amine_Scaffold->Aurora_Kinase_Inhibitor Coupling_Agent Coupling Agent (e.g., T3P) Coupling_Agent->Aurora_Kinase_Inhibitor Base Base (e.g., Triethylamine) Base->Aurora_Kinase_Inhibitor Solvent Solvent (e.g., DMF/DCM) Solvent->Aurora_Kinase_Inhibitor

Caption: Synthetic workflow for an Aurora Kinase Inhibitor.

Materials:

  • This compound

  • Amine scaffold (e.g., 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine)

  • Propanephosphonic acid anhydride (T3P, 50 wt % in ethyl acetate)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine scaffold (1.0 equivalent) in a 1:3 mixture of DMF and DCM, add triethylamine (5.0 equivalents).

  • To this mixture, add this compound (1.0 equivalent).

  • Finally, add T3P (1.25 equivalents) to the reaction mixture at room temperature.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with brine.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final API.

Quantitative Data: Biological Activity of a Synthesized Aurora A Kinase Inhibitor

The following table summarizes the in vitro activity of a pyrimidine-based Aurora A kinase inhibitor synthesized using a similar methodology.

CompoundTarget KinaseIC50 (nM)Cell LineEffectReference
Compound 13 Aurora A38.6 ± 7.0NCI-H82 (SCLC)Reduction of cMYC levels
Compound 13 Aurora A38.6 ± 7.0SK-N-BE(2) (Neuroblastoma)Reduction of MYCN levels
Signaling Pathway of Aurora A Kinase Inhibition

Aurora A kinase is a key regulator of the G2/M transition and mitotic progression. Its inhibition disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, specific inhibitors can induce the "DFG-out" conformation of the kinase, leading to the degradation of oncoproteins like MYC.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by API G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes MYC_Oncoprotein MYC Oncoprotein (Stabilized) Aurora_A->MYC_Oncoprotein Stabilizes Centrosome_Maturation->M_Phase Required for Spindle_Assembly->M_Phase Required for Cancer_Cell_Proliferation Cancer Cell Proliferation MYC_Oncoprotein->Cancer_Cell_Proliferation Drives API Aurora A Inhibitor API (from this compound) Aurora_A_Inhibited Aurora A Kinase (Inhibited) (DFG-out conformation) API->Aurora_A_Inhibited Induces G2_M_Arrest G2/M Arrest Aurora_A_Inhibited->G2_M_Arrest Leads to MYC_Degradation MYC Oncoprotein Degradation Aurora_A_Inhibited->MYC_Degradation Promotes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Can lead to MYC_Degradation->Apoptosis Can lead to

Caption: Inhibition of the Aurora A kinase signaling pathway.

Application in the Synthesis of Anti-Inflammatory and Analgesic Agents (NSAIDs)

This compound can also serve as a precursor for the synthesis of N-aryl anthranilic acids, a class of compounds that includes several non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. The key synthetic step is the Ullmann condensation reaction.

Experimental Protocol: General Synthesis of N-Aryl Anthranilic Acid Derivatives via Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of 2-chlorobenzoic acids.

Reaction Scheme:

G cluster_0 Ullmann Condensation 2_Chloro_3_fluorobenzoic_acid This compound N_Aryl_Anthranilic_Acid N-Aryl Anthranilic Acid (NSAID Precursor) 2_Chloro_3_fluorobenzoic_acid->N_Aryl_Anthranilic_Acid Aniline_Derivative Aniline Derivative Aniline_Derivative->N_Aryl_Anthranilic_Acid Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->N_Aryl_Anthranilic_Acid Base Base (e.g., K2CO3) Base->N_Aryl_Anthranilic_Acid Solvent Solvent (e.g., DMF) Solvent->N_Aryl_Anthranilic_Acid

Caption: Ullmann condensation for NSAID precursor synthesis.

Materials:

  • This compound

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the substituted aniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add DMF as the solvent and heat the mixture to reflux (typically 120-150 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data: Yields for Ullmann Condensation

The following table presents typical yields for the Ullmann condensation of 2-chlorobenzoic acids with various anilines to form N-aryl anthranilic acids.

2-Chlorobenzoic Acid DerivativeAniline DerivativeYield (%)Reference
2-chlorobenzoic acidAniline85-95General Literature
2,6-dichlorobenzoic acid2-methylaniline70-80General Literature
Signaling Pathway of NSAID Action: COX Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition by NSAID Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 COX_1_2 COX-1 / COX-2 Enzymes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediate NSAID NSAID (from N-Aryl Anthranilic Acid) COX_Inhibited COX-1 / COX-2 Enzymes (Inhibited) NSAID->COX_Inhibited Inhibits Reduced_Prostaglandins Reduced Prostaglandins COX_Inhibited->Reduced_Prostaglandins Leads to Reduced_Inflammation Reduced Inflammation, Pain, Fever Reduced_Prostaglandins->Reduced_Inflammation Results in

Caption: Inhibition of the COX pathway by NSAIDs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of APIs. Its utility in constructing complex molecular architectures for targeted therapies, such as Aurora kinase inhibitors, highlights its importance in modern drug discovery. Furthermore, its application in the synthesis of NSAID precursors demonstrates its continued relevance in the development of treatments for inflammatory conditions. The provided protocols and data serve as a guide for researchers and scientists in the pharmaceutical industry to leverage the unique properties of this compound in their drug development endeavors.

Application Notes and Protocols for the Derivatization of 2-Chloro-3-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides chemists with a handle to modulate the physicochemical and pharmacological properties of target molecules. This intermediate is particularly significant in the synthesis of anti-inflammatory and analgesic drugs, as well as targeted therapies such as kinase inhibitors.[1] These application notes provide detailed protocols for key derivatization reactions of this compound, including amidation, esterification, and Suzuki-Miyaura coupling, which are foundational transformations for generating diverse compound libraries for drug discovery.

Key Derivatization Strategies

The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the formation of amides, esters, and other functional groups. Furthermore, the chloro substituent can participate in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Amide Synthesis

Amide bond formation is one of the most common reactions in medicinal chemistry. The synthesis of amides from this compound can be achieved through various coupling reagents.

Experimental Protocol: General Amidation using HATU

A widely used and efficient method for amide bond formation involves the use of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a coupling agent.

  • Materials:

    • This compound

    • Desired amine (e.g., aniline, benzylamine)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.0 eq) to the solution.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Slowly add HATU (1.1 eq) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reactant 1Reactant 2Coupling ReagentSolventTypical Yield (%)Purity (%)
This compoundAnilineHATUDMF85-95>95
This compoundBenzylamineHATUDMF88-96>95
Ester Synthesis

Esterification is another fundamental transformation for modifying the properties of a lead compound, often to improve its pharmacokinetic profile by creating a prodrug.

Experimental Protocol: Fischer Esterification

A straightforward method for the synthesis of esters is the acid-catalyzed reaction with an alcohol.

  • Materials:

    • This compound

    • Desired alcohol (e.g., methanol, ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

    • Purify by column chromatography if necessary.

Reactant 1Reactant 2CatalystTypical Yield (%)Purity (%)
This compoundMethanolH₂SO₄90-98>97
This compoundEthanolH₂SO₄85-95>97
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the position of the chlorine atom. This reaction typically requires the conversion of the carboxylic acid to an ester or another less reactive functional group to prevent interference with the basic reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

  • Materials:

    • Methyl 2-chloro-3-fluorobenzoate (prepared via Fischer esterification)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • SPhos (0.1 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Anhydrous toluene and water (10:1 ratio)

  • Procedure:

    • To a dry Schlenk flask, add methyl 2-chloro-3-fluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed toluene and water mixture via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reactant 1Reactant 2Catalyst SystemSolventTypical Yield (%)Purity (%)
Methyl 2-chloro-3-fluorobenzoatePhenylboronic acidPd(OAc)₂/SPhosToluene/H₂O70-85>95
Methyl 2-chloro-3-fluorobenzoate4-Methoxyphenylboronic acidPd(OAc)₂/SPhosToluene/H₂O75-90>95

Application in Kinase Inhibitor Synthesis: Targeting Aurora A

Derivatives of halogenated benzoic acids have shown promise as inhibitors of various kinases, which are critical targets in oncology. For instance, pyrimidine-based derivatives bearing a substituted phenyl group have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is linked to the stabilization of oncoproteins like MYC, making it an attractive target for cancer therapy.

A plausible synthetic route towards such inhibitors could involve the amidation of this compound with a suitable amine-containing core structure, or a multi-step synthesis where the 2-chloro-3-fluorobenzoyl moiety is introduced at a later stage.

Below is a diagram illustrating the general workflow for the derivatization of this compound.

G cluster_reactions Derivatization Reactions start This compound amidation Amidation (e.g., HATU, Amine) start->amidation esterification Esterification (e.g., Alcohol, H+) start->esterification amide Amide Derivatives ester Ester Derivatives suzuki Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) ester->suzuki suzuki_product Biaryl Derivatives amidation->amide esterification->ester suzuki->suzuki_product

General derivatization workflow for this compound.

Targeting the Aurora A Kinase Signaling Pathway

Aurora A kinase plays a crucial role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Furthermore, Aurora A can phosphorylate and stabilize the oncoprotein MYC, thereby promoting cell proliferation and survival. Inhibition of Aurora A can lead to mitotic arrest and apoptosis, making it a promising strategy for cancer treatment. Derivatives of this compound can be incorporated into scaffolds that act as potent and selective Aurora A inhibitors.

The diagram below illustrates the Aurora A signaling pathway and the point of intervention by small molecule inhibitors.

G cluster_cell_cycle Cell Cycle Progression cluster_aurora_activation Aurora A Activation cluster_downstream_effects Downstream Effects G2 G2 Phase M Mitosis G2->M AuroraA_inactive Inactive Aurora A AuroraA_active Active Aurora A AuroraA_inactive->AuroraA_active Phosphorylation Spindle Spindle Assembly AuroraA_active->Spindle Promotes MYC MYC Oncoprotein AuroraA_active->MYC Phosphorylates & Stabilizes Spindle->M Proliferation Cell Proliferation & Survival MYC->Proliferation Inhibitor 2-Chloro-3-fluorobenzoic Acid Derivative (Aurora A Inhibitor) Inhibitor->AuroraA_active Inhibits

Inhibition of the Aurora A signaling pathway by a derivative.

Conclusion

This compound is a key starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. The successful development of Aurora A kinase inhibitors from related structures highlights the potential of this compound derivatives in the discovery of novel cancer therapeutics. Further optimization of these derivatives, guided by structure-activity relationship (SAR) studies, could lead to the identification of potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a synthetic intermediate used in the preparation of various organic compounds.[1] Common synthetic strategies include:

  • Fluorine Substitution: Starting from 2,3-dichlorobenzoyl chloride, a fluorine substitution reaction can be performed using a fluorinating agent in the presence of a phase-transfer catalyst, followed by hydrolysis.[2]

  • Oxidation of Toluene Derivatives: Oxidation of a methyl group on a precursor like 2-chloro-3-fluorotoluene can yield the desired carboxylic acid.[3]

  • Sandmeyer Reaction: A multi-step route may involve a Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] For instance, a suitable aniline precursor could be converted to the target molecule.

  • Grignard Reaction and Carboxylation: Formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide, is a classic method for creating benzoic acids.

Q2: What are the most critical parameters affecting the yield?

A2: Low yields can result from several factors across different synthetic routes.[6] Key parameters to control include:

  • Purity of Reagents: The presence of impurities, especially water, can quench sensitive reagents like Grignard reagents or interfere with catalyst activity.[6][7]

  • Reaction Temperature: Strict temperature control is crucial, particularly for thermally unstable intermediates like diazonium salts formed during Sandmeyer reactions.[6]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may promote the formation of side products and tar-like substances.[6][8]

  • Choice of Reagents and Catalysts: The selection of the appropriate oxidant, fluorinating agent, or catalyst is vital for reaction efficiency and selectivity. For example, in Sandmeyer reactions, using a copper(I) salt that matches the acid's counterion can prevent the formation of mixed halide products.[9]

Q3: How can I monitor the reaction's progress effectively?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] For reactions involving color changes, such as the disappearance of the purple permanganate color during an oxidation, visual monitoring can also be an effective, albeit qualitative, indicator.[12]

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Precipitation and Filtration: The product can often be precipitated by adjusting the pH of the reaction mixture, followed by filtration.[2]

  • Recrystallization: This is a standard method for purifying solid organic compounds.[13]

  • Column Chromatography: For removing closely related impurities, flash chromatography on silica gel is effective.[11][14]

  • Charcoal Treatment: If colored impurities or tar-like byproducts are present, treating the solution with activated charcoal can help decolorize it before final precipitation or crystallization.[8]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Scenario 1: Low Yield in Oxidation of 2-Chloro-3-fluorobenzaldehyde

Q: My oxidation of 2-Chloro-3-fluorobenzaldehyde to this compound is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this oxidation step are common and can be traced to several factors. The key is to ensure the reaction goes to completion while minimizing side reactions.

Potential CauseRecommended Solution
Incomplete Oxidation Ensure sufficient reaction time and adequate temperature. For permanganate oxidations, a phase transfer catalyst can improve reaction rates in non-polar solvents.[12]
Inactive Catalyst/Oxidant Verify the quality and activity of your oxidizing agent (e.g., potassium permanganate, sodium chlorite) and any catalysts used.[6][12]
Side Product Formation The stability of the aldehyde group is critical. Consider using milder, more selective oxidizing agents like sodium chlorite to prevent degradation.[12]
Poor Workup Procedure During extraction and isolation, ensure the pH is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic layer.
Scenario 2: Issues with Sandmeyer-type Reactions

Q: I am attempting a Sandmeyer reaction to introduce a chlorine atom, but the yield is poor and I'm observing byproduct formation. How can I optimize this step?

A: The Sandmeyer reaction involves a reactive diazonium salt intermediate that requires careful handling.[4][15]

Potential CauseRecommended Solution
Incomplete Diazotization The formation of the diazonium salt is critical. Ensure the reaction is carried out at low temperatures (0-5 °C) and that the sodium nitrite solution is added slowly and dropwise to maintain control.[6]
Premature Decomposition of Diazonium Salt Aryl diazonium salts can be unstable.[6] It is best practice to use the diazonium salt in situ immediately after its formation without isolation.[9]
Formation of Biaryl Byproducts The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[15] Ensure an adequate concentration of the copper(I) halide to trap the aryl radical as it forms.
Incorrect Copper Salt To avoid a mixture of products, the counterion of the copper(I) salt should match the conjugate base of the hydrohalic acid used for diazotization (e.g., use CuCl with HCl).[9]
Scenario 3: Formation of Tar-Like Byproducts

Q: My reaction mixture is turning dark and producing a tar-like substance, making purification difficult. What causes this and how can it be prevented?

A: Tar formation is often a sign of decomposition due to harsh reaction conditions.[8]

Potential CauseRecommended Solution
Localized Overheating Ensure all solid reactants are fully dissolved before heating begins. Use vigorous stirring to maintain a homogenous temperature throughout the reaction vessel.[8]
Prolonged High Temperatures Extended heating can promote decomposition. Limit the reaction time at elevated temperatures to the minimum required for complete conversion, as monitored by TLC or HPLC.[8]
High Hydrolysis Temperature If the synthesis involves a hydrolysis step, maintain strict temperature control. Exceeding the recommended temperature can lead to the formation of tar-like byproducts.[8]

Data Presentation

Table 1: Comparison of Oxidation Methods for Substituted Benzaldehydes

Oxidizing AgentSubstrate ExampleSolvent(s)Yield (%)Purity (%)Reference
Potassium PermanganateSubstituted BenzaldehydesEthyl Acetate / Toluene> 90High[12]
Sodium Chlorite2-Chloro-6-fluorobenzaldehydeAcetonitrile / Water--[12]
Cu(OAc)₂ / Co(OAc)₂ / O₂2-FluorobenzaldehydeWater95High[16]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dichlorobenzoyl chloride

This "one-pot" method involves a fluorine substitution followed by hydrolysis, adapted from patent literature.[2]

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Fluorinating agent (e.g., Potassium Fluoride)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Organic solvent (e.g., Dichloromethane)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2,3-dichlorobenzoyl chloride in an organic solvent.

  • Add the fluorinating agent and the phase-transfer catalyst to the solution.

  • Heat the mixture and stir until the substitution reaction is complete (monitor by GC or TLC).

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Add an aqueous solution of sodium hydroxide to the residue to perform hydrolysis. Stir until the reaction is complete.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is not higher than 3.0. A white solid should precipitate.

  • Filter the solid product, wash it thoroughly with water, and dry under vacuum at 60 °C.

  • The expected yield for a similar process (2-fluoro-3-chlorobenzoic acid) is reported to be 58%.[2]

Protocol 2: Oxidation of 2-Chloro-3-fluorobenzaldehyde using Potassium Permanganate

This protocol is a general method for oxidizing substituted benzaldehydes and can be adapted for 2-Chloro-3-fluorobenzaldehyde.[12]

Materials:

  • 2-Chloro-3-fluorobenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Solvent (e.g., Toluene or Ethyl Acetate)

  • Water

Procedure:

  • Dissolve 2-Chloro-3-fluorobenzaldehyde in the chosen organic solvent in a round-bottom flask.

  • Add the phase transfer catalyst (e.g., 0.01 mol equivalent).

  • In a separate beaker, prepare a solution of potassium permanganate (0.5 mol equivalent) in water.

  • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

  • Allow the mixture to stir vigorously. The reaction can be monitored by the disappearance of the purple permanganate color (typically around 30 minutes).

  • Upon completion, perform a suitable workup, which typically involves removing the manganese dioxide byproduct by filtration and then extracting the product from the aqueous phase after acidification.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product start1 2,3-Dichlorobenzoyl Chloride step1 Step 1: Fluorine Substitution (Solvent, Heat) start1->step1 start2 Fluorinating Agent (e.g., KF) start2->step1 start3 Phase-Transfer Catalyst start3->step1 step2 Step 2: Concentration (Reduced Pressure) step1->step2 step3 Step 3: Hydrolysis (Aqueous NaOH) step2->step3 workup1 Step 4: Acidification (HCl to pH < 3) step3->workup1 workup2 Step 5: Precipitation & Filtration workup1->workup2 workup3 Step 6: Washing & Drying workup2->workup3 end_product 2-Chloro-3-fluorobenzoic Acid workup3->end_product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/HPLC) start->check_completion incomplete_sol Solution: - Increase reaction time/temp - Check reagent purity/activity check_completion->incomplete_sol No check_side_products Are significant side products forming? check_completion->check_side_products Yes end Yield Improved incomplete_sol->end side_products_sol Solution: - Use milder conditions - Check catalyst selectivity - Ensure inert atmosphere check_side_products->side_products_sol Yes check_workup Is the workup/purification procedure optimized? check_side_products->check_workup No side_products_sol->end workup_sol Solution: - Optimize pH for precipitation - Use appropriate extraction solvents - Consider recrystallization/chromatography check_workup->workup_sol No check_workup->end Yes workup_sol->end

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluorobenzoic acid. The information is compiled from established chemical principles and data from the synthesis of analogous halogenated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential side reactions?

A1: While specific literature for this compound is limited, analogous syntheses of similar halogenated benzoic acids suggest several viable routes. Each route has a distinct profile of potential side reactions. Common methods include:

  • Diazotization of 2-Chloro-3-fluoroaniline: This involves converting the amino group to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.

    • Potential Side Reactions: Formation of phenolic impurities if the diazonium salt reacts with water, and the generation of colored azo-byproducts through self-coupling of the diazonium salt.[1]

  • Oxidation of 2-Chloro-3-fluorotoluene: The methyl group of the corresponding toluene is oxidized to a carboxylic acid.

    • Potential Side Reactions: Incomplete oxidation can leave unreacted starting material.[1] Partial oxidation may lead to the formation of 2-Chloro-3-fluorobenzaldehyde.[1]

  • Halogen Exchange from a Dichloro- or Difluoro- precursor: A fluorine or chlorine atom is selectively replaced. For instance, a patent describes the synthesis of the isomeric 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride via a fluorine substitution reaction followed by hydrolysis.[2]

    • Potential Side Reactions: Incomplete halogen exchange can result in a mixture of halogenated benzoic acids. Incomplete hydrolysis of an intermediate like an acyl chloride can also lead to impurities.[2]

  • Hydrolysis of 2-Chloro-3-fluorobenzonitrile: The nitrile group is hydrolyzed to a carboxylic acid, often under acidic or basic conditions.

    • Potential Side Reactions: Incomplete hydrolysis can leave residual benzonitrile or form a corresponding benzamide intermediate.

Q2: My reaction mixture has turned dark, and I'm observing tar-like byproducts. What could be the cause?

A2: The formation of dark, tar-like substances is often a result of decomposition at elevated temperatures or localized overheating.[3] In syntheses involving acidic conditions, such as the hydrolysis of anilides, exceeding the recommended temperature can lead to these byproducts.[4]

Recommended Solutions:

  • Ensure uniform heating and vigorous stirring to avoid localized hot spots.

  • Carefully control the reaction temperature, adhering strictly to the protocol's specified range.[3]

  • For exothermic reactions, consider adding reagents portion-wise or using an ice bath for cooling.

  • Minimize reaction time; prolonged heating can promote decomposition.[3]

Q3: The purity of my final product is lower than expected, with several unidentified peaks in the analysis. What are the likely impurities?

A3: The nature of the impurities will depend on your synthetic route. Based on analogous reactions, common impurities and their potential sources are summarized in the table below.

Potential ImpurityLikely Synthetic Route of OriginPotential Cause
Isomeric fluorobenzoic acidsDiazotization of anthranilic acid derivativesNon-selective reaction conditions.[1]
Phenolic byproducts (e.g., 2-Chloro-3-fluorophenol)Diazotization reactionsReaction of the intermediate diazonium salt with water.[1]
Aldehyde intermediates (e.g., 2-Chloro-3-fluorobenzaldehyde)Oxidation of a toluene precursorIncomplete or partial oxidation of the methyl group.[1]
Unreacted starting materialsAll routesIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
Azo compoundsDiazotization reactionsSide reactions of the diazonium salt, often leading to colored impurities.[1]

Q4: How can I purify my crude this compound?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a common method for purifying solid organic acids. A suitable solvent system (e.g., acetone/water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[3]

  • Activated Carbon Treatment: If your product is discolored due to minor, colored byproducts like azo compounds, treating a solution of the crude product with activated carbon before the final crystallization can help adsorb these impurities.[1]

  • Column Chromatography: For complex mixtures or to remove impurities with similar solubility, flash chromatography can be an effective purification technique.[5]

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield purity_issue Low Purity / Impurities start->purity_issue color_issue Discoloration / Tar Formation start->color_issue check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions side_reactions Side Reactions Occurring? purity_issue->side_reactions temp_control Improve Temperature Control color_issue->temp_control reduce_time Minimize Reaction/Heating Time color_issue->reduce_time incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions Yes add_reagent Adjust Reagent Stoichiometry incomplete_reaction->add_reagent Yes purification Implement Purification Step (Recrystallization, Chromatography) side_reactions->purification Yes solution_yield Improved Yield optimize_conditions->solution_yield add_reagent->solution_yield solution_purity Improved Purity purification->solution_purity solution_color Reduced Byproducts temp_control->solution_color reduce_time->solution_color

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

An illustrative experimental protocol for a related compound, 2-amino-3-fluorobenzoic acid, involves the hydrolysis of 7-fluoroisatin.[4] This can provide insight into the careful control of reaction conditions needed for such syntheses.

Example Protocol: Hydrolysis of 7-fluoroisatin [4]

  • A flask is charged with 7-fluoroisatin and a 1 M aqueous sodium hydroxide solution.

  • 30% hydrogen peroxide solution is added dropwise over a period of 45 minutes, allowing the temperature to rise to 30-40°C.

  • The reaction is monitored for completion (approximately 1.5 hours), resulting in a clear, pale orange solution.

  • The pH of the solution is adjusted to about 7.5 with 3 M hydrochloric acid.

  • The solution is treated with activated charcoal, stirred, and filtered.

  • The clear filtrate is further acidified to a pH of 1 to precipitate the product.

  • The solid product is collected by filtration and dried.

Potential Side Reaction Pathways

The following diagram illustrates potential side reactions during a hypothetical synthesis of this compound starting from 2-Chloro-3-fluorotoluene.

G Hypothetical Side Reactions in the Oxidation of 2-Chloro-3-fluorotoluene start 2-Chloro-3-fluorotoluene oxidant Oxidant (e.g., KMnO4) unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product This compound (Desired Product) oxidant->product Complete Oxidation aldehyde 2-Chloro-3-fluorobenzaldehyde (Side Product) oxidant->aldehyde Partial Oxidation

Caption: Potential side products from oxidation.

References

Technical Support Center: Purification of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically related to the synthetic route employed. Common sources of impurities include unreacted starting materials, byproducts from side reactions, and isomers that are difficult to separate due to similar physical properties.

  • From 2,3-Dichlorobenzoyl Chloride Synthesis: A primary route involves the fluorination of 2,3-dichlorobenzoyl chloride followed by hydrolysis.[1] Potential impurities include:

    • Unreacted 2,3-Dichlorobenzoyl Chloride: Incomplete fluorination can lead to the presence of the starting material.

    • Partially Hydrolyzed Intermediates: Such as 2-fluoro-3-chlorobenzoyl fluoride if hydrolysis is not carried to completion.[1]

    • Isomeric Acids: Depending on the selectivity of the fluorination step.

  • From 3-Fluorobenzoic Acid Synthesis: Another route involves the directed ortho-metalation and chlorination of 3-fluorobenzoic acid.[2]

    • Unreacted 3-Fluorobenzoic Acid: Incomplete reaction can leave residual starting material.

    • Other Isomers: Non-selective chlorination could potentially produce other chloro-fluoro isomers.

  • General Impurities:

    • Colored Byproducts: Yellowish or brownish tints can arise from minor oxidation byproducts or, in syntheses involving diazonium salts, residual azo compounds.

    • Residual Solvents: Solvents used in the reaction or initial workup may be present.

Q2: My final product is off-white or yellowish. How can I remove the color?

A2: Discoloration is a common issue caused by trace-level, highly colored organic impurities.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration is highly effective at adsorbing colored impurities. Be aware that using too much can reduce your yield by adsorbing the product.

  • Sublimation: Vacuum sublimation can be an excellent technique for obtaining a highly pure, white crystalline product, as it effectively separates the volatile this compound from non-volatile colored tars and salts.

Q3: What is the best general-purpose method for purifying this compound on a lab scale?

A3: Recrystallization is the most common and often most effective method for purifying substituted benzoic acids on a laboratory scale. It is efficient at removing both less soluble and more soluble impurities. The key is selecting an appropriate solvent system. For this compound, a solvent mixture like ethanol/water or toluene might be effective.[3]

Q4: Can I use chromatography for purification?

A4: Yes, silica gel column chromatography is a viable, albeit more labor-intensive, method for purification. It is particularly useful for separating isomers with close polarities that may be difficult to remove by recrystallization. A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization • Inappropriate solvent choice.• Co-crystallization of an isomeric impurity.• Incomplete removal of colored tars.• Perform solubility tests to find an optimal solvent where the product is highly soluble when hot and poorly soluble when cold.[3]• Consider a second recrystallization with a different solvent system.• For persistent isomers, preparative HPLC or column chromatography may be necessary.• Use an activated carbon treatment during recrystallization.
Product "Oils Out" During Recrystallization • The solution is supersaturated at a temperature above the compound's melting point (MP: ~170-171°C).[4][5]• The solution is cooling too rapidly.• Re-heat the mixture to re-dissolve the oil.• Add a small amount of additional hot solvent to decrease saturation.• Allow the solution to cool much more slowly. Insulating the flask can help moderate the cooling rate.
Poor or No Crystal Formation • Too much solvent was used, preventing the solution from reaching saturation upon cooling.• The presence of impurities is inhibiting crystal lattice formation.• Evaporate some of the solvent to increase the concentration and attempt to cool again.• Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.• Add a seed crystal of pure product, if available.• If impurities are suspected, attempt purification by column chromatography first.
Low Recovery After Recrystallization • Too much solvent was used.• The compound has significant solubility in the cold solvent.• Premature crystallization occurred during hot filtration.• Use the minimum amount of hot solvent necessary to fully dissolve the crude product.• Ensure the solution is thoroughly cooled in an ice-water bath before filtration to maximize precipitation.• Pre-heat the filtration funnel (gravity or Buchner) with hot solvent before filtering the hot solution to prevent it from crashing out.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 102940-86-3[2][6][7]
Molecular Formula C₇H₄ClFO₂[6][7]
Molecular Weight 174.56 g/mol [7]
Melting Point 170-171 °C[4][5]
Boiling Point 279.5 °C[7]

Table 2: Comparison of Common Purification Techniques

Technique Typical Purity Advantages Disadvantages
Recrystallization Good to Excellent (>99%)• Cost-effective.• Scalable.• Efficient for removing impurities with different solubility profiles.• Requires finding a suitable solvent.• Can have yield losses.• May not separate isomers effectively.
Column Chromatography Excellent (>99.5%)• High resolving power.• Excellent for separating isomers and closely related impurities.• More time-consuming and labor-intensive.• Requires larger volumes of solvent.• Less suitable for very large scales.
Vacuum Sublimation Excellent (>99.5%)• Excellent for removing non-volatile or colored impurities.• Yields very pure crystals.• Only applicable to compounds that sublime.• Requires specialized equipment.• Not effective for removing volatile impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon (approx. 1-2% by weight) and gently boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper under vacuum, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start cluster_process cluster_end start Crude Product discolor Discoloration Check start->discolor carbon Activated Carbon Treatment discolor->carbon Yes purify Primary Purification (Recrystallization or Column Chromatography) discolor->purify No carbon->purify check Purity Analysis (TLC, HPLC, NMR) purify->check secondary Secondary Purification (e.g., Sublimation or alternate method) check->secondary Insufficient Purity end_product Pure Product check->end_product Purity OK secondary->check

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide cluster_problems cluster_causes cluster_solutions p1 Product Oils Out c1 Cooling Too Fast or Too Concentrated? p1->c1 p2 Low Purity c2 Isomeric Impurity or Starting Material? p2->c2 p3 Poor Recovery c3 Too Much Solvent or Soluble in Cold? p3->c3 s1 Re-heat, Add Solvent, Cool Slowly c1->s1 Yes s2 Consider Column Chromatography c2->s2 Yes s3 Use Less Solvent & Ensure Thorough Cooling c3->s3 Yes

Caption: Troubleshooting decision tree for common recrystallization challenges.

References

Technical Support Center: Thermal Decomposition of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal decomposition of 2-Chloro-3-fluorobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected hazardous decomposition products of this compound?

A1: Upon thermal decomposition, this compound is expected to produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl) gas, and hydrogen fluoride (HF).[1] The Safety Data Sheet for the similar compound 3-Chloro-2-fluorobenzoic acid lists carbon monoxide, carbon dioxide, and hydrogen chloride gas as hazardous decomposition products.

Q2: At what temperature does this compound start to decompose?

Q3: What is the likely primary mechanism of thermal decomposition?

A3: The primary thermal decomposition pathway for benzoic acid and its derivatives is often decarboxylation, leading to the formation of a benzene ring derivative and carbon dioxide.[2][3] For this compound, this would likely result in the formation of 1-chloro-2-fluorobenzene and CO2. At higher temperatures, further fragmentation of the aromatic ring can occur.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided, especially at elevated temperatures, to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the thermal analysis of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly low decomposition temperature in TGA. Sample impurity. The presence of residual solvents or other impurities can lower the onset temperature of decomposition.Ensure the sample is of high purity. If necessary, purify the sample by recrystallization or another suitable method before analysis.
Formation of tar-like residues in the reaction vessel. Localized overheating or prolonged exposure to high temperatures can lead to complex side reactions and polymerization, resulting in tar formation.[5][6]Use a controlled heating program with a steady ramp rate. Ensure uniform heating of the sample. Avoid holding the sample at high temperatures for extended periods unless required by the experimental design.
Irreproducible TGA/DSC results. Inconsistent sample packing in the analysis pan. Variations in sample mass or particle size.Ensure consistent and uniform packing of the sample in the TGA/DSC pan. Use a consistent sample mass for all runs. Grind the sample to a uniform particle size if necessary.
Corrosion of equipment after the experiment. Formation of corrosive gases like HCl and HF during decomposition.Ensure the experimental setup is made of corrosion-resistant materials. After the experiment, allow the equipment to cool and then purge with an inert gas to remove any residual corrosive gases. Clean the equipment thoroughly according to the manufacturer's instructions.

Troubleshooting Flowchart

TroubleshootingFlowchart start Problem Encountered During Thermal Decomposition issue1 Unexpectedly Low Decomposition Temperature start->issue1 issue2 Formation of Tar-like Residues start->issue2 issue3 Irreproducible TGA/DSC Results start->issue3 issue4 Equipment Corrosion start->issue4 cause1 Sample Impurity? issue1->cause1 cause2 Overheating or Prolonged High Temperature? issue2->cause2 cause3 Inconsistent Sample Preparation? issue3->cause3 cause4 Formation of Corrosive Gases? issue4->cause4 solution1 Purify Sample (e.g., Recrystallization) cause1->solution1 Yes solution2 Use Controlled Heating Ramp and Ensure Uniform Heating cause2->solution2 Yes solution3 Ensure Consistent Sample Packing, Mass, and Particle Size cause3->solution3 Yes solution4 Use Corrosion-Resistant Materials and Purge System Post-Experiment cause4->solution4 Yes

Caption: Troubleshooting flowchart for thermal decomposition experiments.

Experimental Protocols

Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and exothermic or endothermic events associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.[7][9]

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as a reference.[8]

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the melting point but below the expected decomposition onset (e.g., 400 °C) at a heating rate of 10 °C/min.[8]

  • Data Analysis: Analyze the DSC thermogram to identify the melting point (endothermic peak) and any exothermic peaks that may indicate decomposition.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_prep Sample Preparation (5-10 mg) tga_run Run TGA (N2 atm, 10 °C/min ramp) tga_prep->tga_run tga_analyze Analyze TGA Data tga_run->tga_analyze tga_output Determine T(onset) and Mass Loss Profile tga_analyze->tga_output dsc_prep Sample Preparation (2-5 mg) dsc_run Run DSC (N2 atm, 10 °C/min ramp) dsc_prep->dsc_run dsc_analyze Analyze DSC Data dsc_run->dsc_analyze dsc_output Determine Melting Point and Exothermic Events dsc_analyze->dsc_output start Characterization of this compound start->tga_prep start->dsc_prep

Caption: General experimental workflow for thermal analysis.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a primary decarboxylation step, followed by further fragmentation at higher temperatures.

DecompositionPathway reactant This compound intermediate 1-Chloro-2-fluorobenzene + CO2 reactant->intermediate Primary Decarboxylation (Lower Temp) products Further Fragmentation Products (e.g., HCl, HF, smaller hydrocarbons) intermediate->products Ring Fragmentation (Higher Temp)

Caption: Predicted thermal decomposition pathway.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-fluorobenzoic acid. The information is designed to address specific experimental challenges and facilitate the optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNA_r_): This method involves the fluorination of a 2,3-dichloro-substituted benzene derivative, most notably 2,3-dichlorobenzoyl chloride, using a fluoride source in the presence of a phase-transfer catalyst.[1]

  • Oxidation: This route consists of the oxidation of 2-chloro-3-fluorotoluene to the corresponding carboxylic acid using a suitable oxidizing agent.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include achieving high regioselectivity during fluorination, ensuring complete oxidation without side-product formation, and purification of the final product to remove starting materials and reaction byproducts. For the fluorination route, the main impurity can be the starting material, 2,3-dichlorobenzoic acid, which has similar properties to the product, making separation difficult.[1] In the oxidation route, incomplete oxidation can lead to the formation of 2-chloro-3-fluorobenzaldehyde.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using standard analytical techniques. The expected melting point is in the range of 169-173 °C. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Route 1: Nucleophilic Fluorination of 2,3-Dichlorobenzoyl Chloride

This route involves the substitution of a chlorine atom with fluorine on the aromatic ring, followed by hydrolysis of the benzoyl chloride.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this nucleophilic aromatic substitution can stem from several factors:

    • Inefficient Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst are crucial for transporting the fluoride anion into the organic phase.

      • Solution: Screen different phase-transfer catalysts (e.g., quaternary ammonium or phosphonium salts). Ensure the catalyst is not degraded and is used in the appropriate molar ratio.

    • Poor Fluoride Source Activity: The reactivity of the fluoride source (e.g., KF, CsF) can be diminished by moisture.

      • Solution: Use anhydrous fluoride salts and ensure the reaction is carried out under anhydrous conditions. Spray-dried KF is often more reactive than oven-dried KF.

    • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient substitution or too high, leading to decomposition.

      • Solution: Optimize the reaction temperature. Start with the reported conditions and incrementally increase the temperature while monitoring the reaction progress by TLC or GC.

    • Incomplete Hydrolysis: The intermediate 2-fluoro-3-chlorobenzoyl fluoride may not be fully hydrolyzed to the carboxylic acid.

      • Solution: Ensure the hydrolysis is carried out under sufficiently alkaline conditions (pH > 8) and for an adequate duration.[1]

Issue 2: Presence of 2,3-Dichlorobenzoic Acid Impurity in the Final Product

  • Question: My final product is contaminated with the starting material, 2,3-dichlorobenzoic acid. How can I minimize this impurity?

  • Answer: This is a common issue arising from the hydrolysis of unreacted 2,3-dichlorobenzoyl chloride.

    • Solution:

      • Drive the Fluorination to Completion: Increase the reaction time, temperature, or the molar ratio of the fluorinating agent to ensure all the starting material is consumed. Monitor the reaction closely by GC or HPLC to confirm the disappearance of the starting material before proceeding with hydrolysis.

      • Purification: Careful purification by recrystallization using a suitable solvent system may help in separating the product from the dichloro- impurity. Fractional crystallization could also be explored.

Route 2: Oxidation of 2-Chloro-3-fluorotoluene

This method involves the oxidation of the methyl group of 2-chloro-3-fluorotoluene to a carboxylic acid.

Issue 1: Incomplete Oxidation and Low Product Yield

  • Question: The oxidation of 2-chloro-3-fluorotoluene is sluggish, and the yield of the benzoic acid is low. What can I do?

  • Answer: Incomplete oxidation is a common problem in the oxidation of substituted toluenes.

    • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇, or catalytic systems with O₂) may be inadequate.

      • Solution: Increase the molar equivalents of the oxidizing agent. For catalytic oxidations, ensure a sufficient supply of the terminal oxidant (e.g., oxygen).

    • Low Reaction Temperature: The activation energy for methyl group oxidation can be high.

      • Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.

    • Catalyst Deactivation: If using a catalyst (e.g., cobalt salts), it may become deactivated during the reaction.[2]

      • Solution: Ensure the catalyst is of high purity and consider using a co-catalyst or promoter if applicable.[2]

Issue 2: Formation of 2-Chloro-3-fluorobenzaldehyde as a Byproduct

  • Question: My product contains a significant amount of 2-chloro-3-fluorobenzaldehyde. How can I promote complete oxidation to the carboxylic acid?

  • Answer: The formation of the aldehyde is indicative of partial oxidation.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to facilitate the oxidation of the intermediate aldehyde.

      • Optimize Oxidant Concentration: A higher concentration of the oxidizing agent can help drive the reaction to completion.

      • Two-Step Oxidation: Consider a two-step process where the toluene is first oxidized to the aldehyde, which is then isolated and subsequently oxidized to the carboxylic acid under different conditions.

Data Presentation

ParameterNucleophilic Fluorination of 2,3-Dichlorobenzoyl ChlorideOxidation of 2-Chloro-3-fluorotoluene
Starting Material 2,3-Dichlorobenzoyl chloride2-Chloro-3-fluorotoluene
Key Reagents Fluoride source (e.g., KF, CsF), Phase-transfer catalystOxidizing agent (e.g., KMnO₄, O₂/catalyst)
Typical Yield >58% (as per patent literature for analogous compounds)[1]Variable, dependent on oxidant and conditions
Reported Purity >99.5% (with optimization)[1]Dependent on purification
Common Impurities 2,3-Dichlorobenzoic acid2-Chloro-3-fluorobenzaldehyde, unreacted starting material

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of 2,3-Dichlorobenzoyl Chloride (Generalized)

This protocol is based on the principles described in patent literature for the synthesis of 2-fluoro-3-chlorobenzoic acid.[1]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,3-dichlorobenzoyl chloride, an anhydrous aprotic polar solvent (e.g., DMF or DMSO), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Fluorination: Add a spray-dried alkali metal fluoride (e.g., KF or CsF) to the mixture. Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by GC or TLC to ensure the consumption of the starting material.

  • Work-up (Hydrolysis): After cooling the reaction mixture, concentrate it under reduced pressure to remove the solvent. Add a solution of a base (e.g., NaOH or KOH) to the residue to achieve a pH > 8 and stir until the hydrolysis of the intermediate acyl fluoride is complete.

  • Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH below 3. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Protocol 2: Oxidation of 2-Chloro-3-fluorotoluene (Generalized)

This protocol is a general procedure for the oxidation of substituted toluenes and should be optimized for 2-chloro-3-fluorotoluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-fluorotoluene in a suitable solvent (e.g., water, acetic acid, or a non-acidic solvent like dichlorobenzene).[2]

  • Oxidation:

    • With KMnO₄: Slowly add a solution of potassium permanganate in water to the heated reaction mixture. Reflux the mixture until the purple color of the permanganate disappears.

    • With Catalytic O₂: Add a cobalt salt catalyst (e.g., Co(OAc)₂) and a radical initiator.[2] Heat the mixture and bubble oxygen through it.

  • Work-up:

    • For KMnO₄: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • For Catalytic O₂: After the reaction, cool the mixture and extract the product into an aqueous basic solution. Separate the layers and acidify the aqueous layer to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Purify by recrystallization if needed.

Mandatory Visualization

experimental_workflow_fluorination start Start reactants Combine 2,3-Dichlorobenzoyl Chloride, Solvent, and Phase-Transfer Catalyst start->reactants add_fluoride Add Anhydrous Fluoride Salt reactants->add_fluoride heat_stir Heat and Stir (e.g., 120-160 °C) add_fluoride->heat_stir monitor Monitor Reaction (GC/TLC) heat_stir->monitor hydrolysis Hydrolyze with Base (pH > 8) monitor->hydrolysis Reaction Complete acidify Acidify to pH < 3 hydrolysis->acidify precipitate Precipitate Product acidify->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify (Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for the nucleophilic fluorination route.

experimental_workflow_oxidation start Start dissolve Dissolve 2-Chloro-3-fluorotoluene in Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., KMnO4 or O2/Catalyst) dissolve->add_oxidant heat Heat to Reaction Temperature add_oxidant->heat monitor_oxidation Monitor Reaction (TLC/GC) heat->monitor_oxidation workup Work-up (e.g., Filtration, Acidification) monitor_oxidation->workup Reaction Complete isolate_oxidation Isolate Crude Product workup->isolate_oxidation purify_oxidation Purify (Recrystallization) isolate_oxidation->purify_oxidation end End purify_oxidation->end

Caption: Experimental workflow for the oxidation route.

troubleshooting_decision_tree start Low Yield or Impure Product route Which Synthetic Route? start->route fluorination Nucleophilic Fluorination route->fluorination Fluorination oxidation Oxidation route->oxidation Oxidation fluorination_issue Check for 2,3-Dichlorobenzoic Acid Impurity fluorination->fluorination_issue oxidation_issue Check for Aldehyde Byproduct oxidation->oxidation_issue fluorination_yes Increase Reaction Time/ Temp/Fluoride Ratio fluorination_issue->fluorination_yes Yes fluorination_no Check Catalyst Activity and Anhydrous Conditions fluorination_issue->fluorination_no No oxidation_yes Increase Reaction Time/ Temp/Oxidant Amount oxidation_issue->oxidation_yes Yes oxidation_no Check Oxidant/Catalyst Activity oxidation_issue->oxidation_no No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: HPLC Analysis of 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically focusing on peak tailing observed during the analysis of 2-Chloro-3-fluorobenzoic acid.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise resolution, accuracy, and precision. The following guide provides a systematic approach to troubleshooting peak tailing for this compound.

Q1: I am observing significant peak tailing for this compound. What are the primary causes?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to a combination of chemical and physical factors.[1]

  • Chemical Causes:

    • Secondary Silanol Interactions: The most common cause is the interaction between the ionized form of the acidic analyte (carboxylate anion) and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3][4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to delayed elution and a tailing peak.[2][3]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, a significant portion of the analyte will exist in its ionized (anionic) form, which strongly interacts with residual silanols.[5][6][7]

    • Metal Contamination: Trace metal impurities in the silica matrix of the column can interact with the analyte, contributing to peak tailing.[3][8][9][10]

  • Physical and System-Related Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][8][11]

    • Column Degradation: A void at the column inlet or a partially blocked frit can distort the flow path, causing peak tailing for all compounds.[2][12][13]

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[8][12][14]

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion.[4][15]

Q2: How can I systematically troubleshoot and resolve the peak tailing issue?

Follow this logical troubleshooting workflow to identify and resolve the source of peak tailing.

Troubleshooting_Workflow cluster_solutions Solutions start Start: Peak Tailing Observed check_ph Step 1: Verify & Adjust Mobile Phase pH start->check_ph reduce_load Step 2: Check for Column Overload check_ph->reduce_load pH is correct sol_ph Adjust pH to < pKa - 1.5 check_ph->sol_ph column_health Step 3: Evaluate Column Health reduce_load->column_health No overload sol_load Dilute sample or reduce injection volume reduce_load->sol_load system_check Step 4: Inspect System Hardware column_health->system_check Column is healthy sol_column Flush column or replace if necessary column_health->sol_column end Resolution: Symmetrical Peak system_check->end System is optimal sol_system Check tubing and connections system_check->sol_system

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Optimize Mobile Phase pH

For an acidic compound like this compound, the primary goal is to suppress its ionization. This is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[16] The pKa of this compound is estimated to be around 3.0. Therefore, the mobile phase pH should be maintained at or below pH 2.5.

  • Action: Prepare a mobile phase with a buffer that is effective in the desired pH range (e.g., phosphate or formate buffer) and adjust the pH accordingly.[17] Ensure the pH of the aqueous portion is set before mixing with the organic modifier.[17]

Step 2: Check for Column Overload

If all peaks in the chromatogram are tailing, you might be overloading the column.

  • Action: Reduce the sample concentration by diluting it 10-fold and re-inject.[2] If the peak shape improves, column overload was a contributing factor. Determine the optimal sample concentration that does not cause peak distortion.

Step 3: Evaluate Column Health

The column itself can be a source of peak tailing due to contamination or degradation.

  • Action 1: Column Flush: Contaminants from previous analyses can accumulate on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove strongly retained compounds.[5][11]

  • Action 2: Check for Voids: A void at the column inlet can cause peak tailing.[12] Disconnect the column from the detector, reverse it, and flush it to waste. This may sometimes resolve the issue temporarily. If a void is the cause, the column may need to be replaced.[12]

Step 4: Inspect HPLC System Hardware

Extra-column effects can contribute to peak broadening and tailing.

  • Action: Check all tubing and connections between the injector and the detector.[8] Ensure that the tubing is as short as possible and has a narrow internal diameter.[8] Make sure all fittings are properly seated to avoid dead volume.[15]

Frequently Asked Questions (FAQs)

Q3: Why is controlling the mobile phase pH so critical for acidic compounds?

The ionization state of an acidic analyte is governed by the mobile phase pH relative to its pKa.[18] For this compound, at a pH above its pKa, it will be deprotonated, carrying a negative charge. This anionic form can engage in strong secondary interactions with positively charged sites on the stationary phase, such as residual silanols, leading to peak tailing.[2][19][20] By maintaining the pH well below the pKa, the compound remains in its neutral, protonated form, which interacts more predictably with the reversed-phase stationary phase, resulting in a symmetrical peak shape.[6][7]

Analyte_Interaction cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) Analyte_Ion Analyte Anion (R-COO⁻) Silanol_Site Ionized Silanol (Si-O⁻) Analyte_Ion->Silanol_Site Strong Ionic Interaction (Causes Tailing) Analyte_Neutral Neutral Analyte (R-COOH) Stationary_Phase C18 Stationary Phase Analyte_Neutral->Stationary_Phase Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Analyte-stationary phase interactions at different pH values.

Q4: Can the choice of HPLC column affect peak tailing?

Yes, the column chemistry plays a significant role.

  • End-Capping: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[2][21][22] Using a well-end-capped column can significantly reduce peak tailing for acidic and basic compounds.[21]

  • Silica Type: High-purity silica (Type B) has a lower metal content and fewer acidic silanol groups compared to older silica types (Type A), which helps in achieving better peak shapes.[3][10]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-organic particles, which can offer different selectivity and reduced silanol interactions.[3]

Q5: My peak tailing persists even after adjusting the pH and checking the hardware. What else can I try?

If the problem continues, consider these additional factors:

  • Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 10-50 mM, to control the mobile phase pH effectively.[5][8]

  • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent if possible.[8] If you must use a stronger solvent, inject the smallest possible volume.

  • Co-eluting Impurity: The "tail" might be a small, co-eluting impurity.[2] To check this, try changing the detection wavelength. If the shape of the tail changes relative to the main peak, it is likely an impurity. Improving the separation efficiency by using a longer column or one with smaller particles may resolve the issue.[2]

Data Presentation

The following table summarizes the expected effect of mobile phase pH on the retention time and peak shape for this compound (estimated pKa ≈ 3.0).

Mobile Phase pHExpected Analyte StateRetention TimePredicted Peak Shape (Asymmetry Factor, As)
pH 2.0 Fully Protonated (Neutral)LongerSymmetrical (As ≈ 1.0 - 1.2)
pH 3.0 (at pKa) 50% IonizedIntermediateBroad or Split
pH 4.0 Mostly Ionized (Anionic)ShorterTailing (As > 1.5)
pH 7.0 Fully Ionized (Anionic)Very ShortSevere Tailing (As > 2.0)

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape

Objective: To prepare a buffered mobile phase at a pH at least 1.5 units below the pKa of this compound to achieve a symmetrical peak.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or potassium phosphate monobasic)

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Determine Target pH: Based on the estimated pKa of ~3.0, the target mobile phase pH is ≤ 2.5.

  • Prepare Aqueous Buffer:

    • For a simple acidic mobile phase, add 1.0 mL of formic acid to 1 L of HPLC-grade water to achieve a pH of approximately 2.5.

    • Alternatively, for a buffered solution, prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 using phosphoric acid.

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous phase. Adjust as necessary.

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 aqueous:acetonitrile).

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm filter and degas using sonication or vacuum filtration before use.[1]

  • Equilibrate System: Equilibrate the HPLC column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

Protocol 2: Column Flushing to Remove Contamination

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Acetonitrile or Methanol

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating it.

  • Flush Buffer Salts: Wash the column with 20 column volumes of HPLC-grade water (without buffer) to remove any precipitated buffer salts.

  • Intermediate Solvent Wash: Flush the column with 20 column volumes of isopropanol.

  • Strong Organic Wash: Flush with 20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[1]

  • Re-equilibration: Re-introduce the mobile phase in reverse order of solvent strength (e.g., isopropanol, then mobile phase) and thoroughly re-equilibrate the column before use.

References

long-term stability and storage of 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and storage of 2-Chloro-3-fluorobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] To prevent potential degradation, it is advisable to protect the compound from moisture and sources of ignition.[2][3]

Q2: Is there a specific temperature range for storing this compound?

A2: Yes, a recommended storage temperature is between 10°C and 25°C.[4] Storing within this range helps to maintain the chemical stability of the product.[5]

Q3: How stable is this compound under standard ambient conditions?

A3: this compound is chemically stable under standard ambient conditions, such as room temperature.[5] However, prolonged exposure to adverse conditions may affect its purity over time.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents or strong alkalis, as violent reactions can occur.[6] It is also recommended to store it away from foodstuff containers.[1]

Q5: What are the potential signs of degradation of this compound?

A5: Physical signs of degradation can include a change in color from its typical white to pale lemon crystalline powder appearance or a change in its physical state.[7] For a definitive assessment of purity, analytical testing is recommended.

Q6: How can I verify the purity of my this compound sample?

A6: The purity of this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC).[7] Acid-base titration can also be used to determine the assay of the material.

Troubleshooting Guides

Issue: Unexpected Experimental Results

Possible Cause: Degradation of this compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, well-ventilated, tightly sealed container).

  • Visual Inspection: Examine the material for any changes in appearance (color, crystal structure).

  • Purity Analysis: Perform a purity analysis using a validated analytical method, such as HPLC, to determine the percentage of the active compound and detect any potential impurities.

  • Compare with a New Lot: If possible, compare the performance of the suspect material with a fresh, unopened lot of this compound.

Issue: Suspected Contamination

Possible Cause: Cross-contamination from incompatible materials or introduction of impurities during handling.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that proper laboratory practices are being followed, including the use of clean spatulas and glassware.

  • Check for Incompatibilities: Verify that the compound has not come into contact with strong oxidizing agents or strong bases.[6]

  • Analytical Testing: Utilize analytical techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC/MS) to identify any unknown peaks that may correspond to contaminants.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature 10°C - 25°C[4]
Atmosphere Dry, well-ventilated area[1][2]
Container Tightly closed container[1][2][5]
Incompatibilities Strong oxidizing agents, strong alkali[6]
Protection Protect from moisture and ignition sources[2][3]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound, adapted from methodologies for similar compounds.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for testing

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the test sample.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_stability Expected Outcome cluster_improper_storage Improper Storage cluster_degradation Potential Outcome storage_conditions Cool, Dry, Well-Ventilated long_term_stability Long-Term Stability storage_conditions->long_term_stability sealed_container Tightly Sealed Container sealed_container->long_term_stability temp_control 10-25°C temp_control->long_term_stability high_temp High Temperature degradation Degradation & Impurity Formation high_temp->degradation humidity High Humidity humidity->degradation incompatible Contact with Incompatibles incompatible->degradation

Caption: Logical relationship between storage conditions and stability.

experimental_workflow start Start: Stability Testing sample_prep Sample Preparation (e.g., 1 mg/mL in mobile phase) start->sample_prep hplc_analysis HPLC Analysis (C18 column, UV detection) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition purity_calc Purity Calculation (% Area) data_acquisition->purity_calc impurity_profiling Impurity Profiling (Identify degradation products) data_acquisition->impurity_profiling end End: Stability Report purity_calc->end impurity_profiling->end

Caption: Experimental workflow for purity assessment.

troubleshooting_workflow start Unexpected Experimental Result check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage visual_inspection Visual Inspection (Color, Appearance) check_storage->visual_inspection purity_test Perform Purity Test (HPLC) visual_inspection->purity_test decision Purity within Specification? purity_test->decision issue_resolved Issue Likely Not Due to Compound Stability decision->issue_resolved Yes investigate_degradation Investigate Degradation (Identify Impurities, Quarantine Lot) decision->investigate_degradation No

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Analysis of 2-Chloro-3-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorobenzoic acid. The information is designed to help identify potential by-products and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products observed in reactions involving this compound?

A1: Reactions with this compound can lead to several types of by-products, primarily arising from three main reaction pathways:

  • Isomerization/Rearrangement: Particularly in reactions involving metalation (e.g., lithiation), the strong directing effects of the carboxylate, chloro, and fluoro groups can lead to the formation of regioisomeric products. The metalation may occur at different positions on the aromatic ring, leading to a mixture of substituted benzoic acids.

  • Decarboxylation: Under thermal stress or in the presence of certain catalysts, this compound can undergo decarboxylation, resulting in the formation of 1-Chloro-2-fluorobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with nucleophiles can lead to the displacement of either the chloro or fluoro substituent. While the fluorine atom is generally a better leaving group in SNAr, the reaction conditions can influence the selectivity. In the case of reactions with amines, over-alkylation can lead to the formation of secondary and tertiary amines if the reaction is not carefully controlled.

Q2: How can I minimize the formation of these by-products?

A2: Minimizing by-product formation requires careful control of reaction conditions:

  • For Isomerization: In lithiation reactions, the choice of base, solvent, and temperature is critical. Using sterically hindered bases and low temperatures (e.g., -78°C) can improve regioselectivity.

  • For Decarboxylation: Avoid excessive heating. If high temperatures are necessary, consider using milder catalysts or shorter reaction times.

  • For Nucleophilic Aromatic Substitution: To avoid over-alkylation with amines, use a stoichiometric amount of the amine and consider protecting groups if necessary. To enhance selectivity in displacing a specific halogen, careful selection of the nucleophile and reaction conditions is essential.

Q3: What analytical techniques are best suited for identifying and quantifying by-products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the starting material, the desired product, and non-volatile by-products such as isomeric acids. A C18 column is commonly used for reversed-phase separation of aromatic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile by-products, such as the decarboxylated product (1-Chloro-2-fluorobenzene). Derivatization of the carboxylic acid group (e.g., silylation or methylation) is often necessary to increase the volatility of the benzoic acid derivatives for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to definitively identify isomeric by-products and other unexpected structures.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for this compound and Acidic By-products

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Potential Causes:

    • Secondary Interactions: The acidic nature of the carboxylic acid can lead to interactions with residual silanol groups on the silica-based C18 column, causing peak tailing.[1][2]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, they will exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[1]

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount of an acidifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups. This will ensure the analytes are in a single, non-ionized form, leading to sharper peaks.[3]

    • Use a Different Column: Consider using a column with a different stationary phase that is less prone to silanol interactions, or a column that is specifically end-capped to minimize these interactions.

    • Reduce Sample Concentration: Dilute the sample before injection to avoid overloading the column.[1]

    • Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.[1]

    • Check for Co-elution: A tailing peak might be masking a small, co-eluting impurity. Adjusting the mobile phase composition or gradient may help to resolve the two peaks.

Logical Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Add 0.1% TFA or Formic Acid check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes end Peak Shape Improved adjust_ph->end dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->end clean_column Flush with Strong Solvent check_column->clean_column Yes check_column->end No replace_column Replace Column clean_column->replace_column Still Tailing clean_column->end Resolved replace_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

GC-MS Analysis

Issue 2: Poor Peak Shape or No Peak for this compound

  • Symptom: Broad, tailing peaks, or complete absence of the analyte peak.

  • Potential Causes:

    • Analyte is Not Volatile: Carboxylic acids have low volatility and can exhibit poor chromatography without derivatization.

    • Adsorption: The polar carboxylic acid group can adsorb to active sites in the GC inlet or column.

    • Thermal Degradation: The analyte may be degrading in the hot injector.

  • Troubleshooting Steps:

    • Derivatization: Convert the carboxylic acid to a more volatile and thermally stable ester or silyl ester. Common derivatizing agents include diazomethane, BF₃/methanol (for methylation), or BSTFA (for silylation).[4]

    • Use a Deactivated Inlet Liner: Employ a deactivated glass wool liner in the injector to minimize active sites.

    • Optimize Injector Temperature: Lower the injector temperature to prevent thermal degradation, but ensure it is high enough for efficient volatilization of the derivatized analyte.

    • Select an Appropriate Column: Use a polar capillary column (e.g., a wax-type column) which is more suitable for the analysis of polar compounds.

Experimental Workflow for GC-MS Analysis

start Start GC-MS Analysis derivatize Derivatize Sample (e.g., Silylation) start->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis (Identify By-products) detect->analyze

Caption: Workflow for GC-MS analysis of acidic analytes.

Data Presentation

The following tables summarize potential by-products and provide representative analytical data. Note that the yields of by-products are highly dependent on the specific reaction conditions.

Table 1: Potential By-products in this compound Reactions

By-product TypePotential By-product NameFormation Pathway
Isomeric By-product 2-Chloro-5-fluorobenzoic acidLithiation/Metalation
Isomeric By-product 3-Chloro-2-fluorobenzoic acidLithiation/Metalation
Decarboxylation Product 1-Chloro-2-fluorobenzeneThermal Decomposition
Hydroxylation By-product 2-Chloro-3-fluoro-6-hydroxybenzoic acidIncomplete Sandmeyer reaction
Amine Substitution 2-(Alkyl/Aryl)amino-3-fluorobenzoic acidNucleophilic substitution

Table 2: Representative HPLC-UV Data for a Simulated Reaction Mixture

CompoundRetention Time (min)λmax (nm)Peak Area (%)
This compound8.5210, 27585.2
2-Chloro-5-fluorobenzoic acid8.2212, 2785.1
1-Chloro-2-fluorobenzene12.1208, 2653.7
Unidentified Impurity7.92201.5
Unidentified Impurity9.82544.5

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile By-product Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Sample Preparation (Silylation):

    • To approximately 1 mg of the dried reaction mixture in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Logical Relationship of Analytical Techniques

reaction This compound Reaction Mixture hplc HPLC-UV Analysis reaction->hplc gcms GC-MS Analysis reaction->gcms nmr NMR Spectroscopy reaction->nmr quant Quantification of Non-Volatile Impurities hplc->quant vol_quant Quantification of Volatile Impurities gcms->vol_quant struct_elucid Structural Elucidation of Unknown By-products nmr->struct_elucid

Caption: Interrelation of analytical techniques for by-product identification.

References

safe handling procedures for 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3-fluorobenzoic Acid

This guide provides essential safety information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][5]

  • Harmful if Swallowed: It can be harmful if ingested.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are essential.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper glove removal technique.[3][7][8][9]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6][7][10]

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator should be used.[6][10]

Q3: What are the proper storage conditions for this compound?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][11][12]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[5][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][11]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][13]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][11] Do not let the product enter drains or sewer systems.[8][9]

Troubleshooting Guide

Issue 1: The compound is causing irritation despite wearing gloves.

  • Possible Cause: Gloves may not be suitable for this chemical, may be contaminated, or may have been removed improperly.

  • Solution:

    • Ensure you are using chemically resistant gloves.

    • Always inspect gloves for any tears or punctures before use.

    • Practice proper glove removal technique to avoid touching the outer surface of the glove with bare hands.[9]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Issue 2: A small amount of dust was inhaled during weighing.

  • Possible Cause: Weighing was performed in an open area, or ventilation was inadequate.

  • Solution:

    • Immediately move to an area with fresh air.

    • If you feel unwell, seek medical advice.[11]

    • For future handling, always weigh solid chemicals in a well-ventilated area, preferably within a fume hood or using a ventilated balance enclosure.[8][10]

    • If dust formation is unavoidable, wear a suitable respirator.

Issue 3: Accidental spill of this compound on the lab bench.

  • Possible Cause: Improper handling or container failure.

  • Solution:

    • Evacuate non-essential personnel from the area.[8][9]

    • Ensure you are wearing appropriate PPE, including respiratory protection if the spill generates dust.[8][13]

    • Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[11][13] Avoid generating dust.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

    • Dispose of the contaminated materials as hazardous waste.[8]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO₂[1][14]
Molecular Weight 174.55 g/mol [1]
Appearance White to off-white powder or crystalline solid[14][15]
Melting Point 169 - 173 °C[14]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Hazard Categories Acute Toxicity, Oral (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3)[1]

Experimental Protocol: General Handling and Weighing

This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.

  • Preparation and PPE:

    • Before starting, ensure the work area (e.g., fume hood, benchtop) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Don the required PPE: safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.[8][10]

    • Avoid contact with skin and eyes.[8]

    • Avoid the formation of dust and aerosols.[8][9]

  • Weighing:

    • Use a balance inside a ventilated enclosure or a fume hood to contain any dust.

    • Use a clean spatula to transfer the chemical from the stock container to a pre-tared weighing vessel.

    • Close the stock container tightly immediately after use.

  • Post-Handling:

    • Clean any residual powder from the spatula and the weighing area.

    • Wash hands thoroughly with soap and water after completing the task.[9]

  • Waste Disposal:

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[11]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Handle Chemical D->E F Perform Experiment E->F M Spill E->M Potential Issue N Exposure E->N Potential Issue G Clean Work Area F->G K Segregate Hazardous Waste F->K H Properly Store Chemical G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J L Dispose According to Regulations K->L M_Action Follow Spill Cleanup Protocol M->M_Action N_Action Follow First-Aid Measures N->N_Action

Caption: Logical workflow for the safe handling of this compound.

References

minimizing impurities in 2-Chloro-3-fluorobenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Chloro-3-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their associated impurities?

A1: The primary synthesis routes for this compound include the fluorination of 2,3-dichlorobenzoyl chloride, oxidation of 2-chloro-3-fluorotoluene, and Grignard carboxylation of a suitable aryl halide. Each method has a unique impurity profile.

Synthesis RouteCommon ImpuritiesFormation Mechanism
Fluorination of 2,3-dichlorobenzoyl chloride 2,3-dichlorobenzoic acidIncomplete fluorine for chlorine substitution reaction.[1]
2-fluoro-3-chlorobenzoyl fluorideIncomplete hydrolysis of the intermediate.
Oxidation of 2-chloro-3-fluorotoluene 2-chloro-3-fluorobenzaldehydePartial oxidation of the methyl group.
Unreacted 2-chloro-3-fluorotolueneIncomplete oxidation.
Over-oxidation productsCleavage of the aromatic ring under harsh conditions.
Grignard Carboxylation Unreacted starting aryl halideIncomplete formation of the Grignard reagent.
Biphenyl derivativesHomocoupling of the Grignard reagent.
Phenolic impuritiesReaction of the Grignard reagent with oxygen.

Q2: My final product has a low melting point and appears discolored. What are the likely causes?

A2: A low or broad melting point indicates the presence of impurities. Discoloration, such as a yellow or brown tint, can be caused by trace amounts of colored byproducts. Potential causes include:

  • Residual starting materials or intermediates: Incomplete reactions can leave unreacted starting materials or intermediates in your final product.

  • Side-reaction products: Depending on the synthesis route, various side reactions can introduce impurities. For instance, in Grignard reactions, moisture can quench the reagent, and oxygen can lead to phenolic byproducts.[2]

  • Colored byproducts: In some reactions, minor side reactions can produce highly colored impurities that are visible even at low concentrations.

  • Degradation of the product: Exposure to high temperatures or harsh acidic/basic conditions during workup can lead to the degradation of the final product.

Q3: How can I effectively purify my crude this compound?

A3: Recrystallization is a highly effective method for purifying crude this compound.[3][4][5][6] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol-water mixtures, and toluene.

For more persistent impurities, column chromatography can be employed. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature cautiously, as excessive heat can lead to side products.- Ensure all reagents are added in the correct stoichiometric ratios.
Moisture Contamination (Grignard Route) - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Inefficient Oxidizing Agent (Oxidation Route) - Select a sufficiently strong oxidizing agent (e.g., potassium permanganate, chromium trioxide).- Ensure the correct stoichiometry of the oxidant is used.
Loss of Product During Workup - Minimize the number of transfers between flasks.- During extraction, ensure the pH is adjusted correctly to fully protonate the carboxylic acid for extraction into the organic layer.- When washing the final product, use ice-cold solvent to minimize dissolution.[3]
Issue 2: Presence of Specific Impurities
Impurity Detected Probable Cause (by Synthesis Route) Recommended Solution
2,3-dichlorobenzoic acid Fluorination: Incomplete reaction.- Increase the reaction time or the amount of fluorinating agent.- Optimize the reaction temperature and catalyst loading.[1]
2-chloro-3-fluorobenzaldehyde Oxidation: Partial oxidation of the methyl group.- Increase the amount of oxidizing agent.- Prolong the reaction time at the optimal temperature.
Unreacted Starting Material All Routes: Incomplete conversion.- Re-evaluate reaction parameters (time, temperature, stoichiometry).- Ensure efficient mixing.
Biphenyl derivatives Grignard Carboxylation: Wurtz-type coupling.- Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the aryl halide.- Ensure the magnesium is of high purity and activated.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-chloro-3-fluorotoluene

This protocol is an adapted general procedure for the oxidation of substituted toluenes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-fluorotoluene (1 equivalent).

  • Oxidation: Prepare a solution of potassium permanganate (3 equivalents) in water. Slowly add the potassium permanganate solution to the toluene derivative while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair where this compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Purity Analysis Purity Analysis Purification->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product Characterization Characterization Pure Product->Characterization

Caption: Experimental workflow for synthesis and purification.

troubleshooting_workflow Start Problem Encountered Identify_Issue Low Yield or Impure Product? Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Yield Impure_Product Impure Product Identify_Issue->Impure_Product Impure Check_Reaction Reaction Complete? Low_Yield->Check_Reaction Identify_Impurity Identify Impurity (TLC, HPLC, NMR) Impure_Product->Identify_Impurity Optimize_Reaction Optimize Reaction: - Time - Temperature - Stoichiometry Check_Reaction->Optimize_Reaction No Check_Workup Review Workup Procedure Check_Reaction->Check_Workup Yes Pure_Product Pure Product Obtained Optimize_Reaction->Pure_Product Check_Workup->Pure_Product Select_Purification Select Purification Method: - Recrystallization - Chromatography Identify_Impurity->Select_Purification Select_Purification->Pure_Product

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

authentic spectral data for 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral data for 2-Chloro-3-fluorobenzoic acid is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its structural analogs. This allows for a clear comparison of their spectroscopic properties.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) in ppm
This compound Data not readily available in the searched literature.
2-Chlorobenzoic acid 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) in CDCl₃.[1] An additional source reports 7.372 ppm in D₂O.[2]
3-Fluorobenzoic acid 7.48 - 7.39 (m, 1H), 7.55 (m, 1H) in an unspecified solvent.[3]
2-Chloro-4-fluorobenzoic acid Spectral data is available but specific peak assignments were not found in the provided search results.[4]
2-Amino-3-chlorobenzoic acid 6.60-7.77 (m, Aromatic Protons), ~11.61 (s, -COOH) in DMSO-d₆.[5]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) in ppm
This compound Data not readily available in the searched literature.
2-Chlorobenzoic acid 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 in CDCl₃.[1] Another source reports 178.727, 141.806, 132.305, 132.164, 131.31, 129.911, 129.684 in D₂O.[2]
3-Fluorobenzoic acid Data is available but not detailed in the provided search results.[3]
2-Chloro-4-fluorobenzoic acid Spectral data is available but specific peak assignments were not found in the provided search results.[6]
2-Amino-3-chlorobenzoic acid 169.12 (C=O), 146.89, 133.64, 130.37, 119.06, 115.08, 111.91 (Aromatic Carbons) in DMSO-d₆.[5]

Table 3: IR Spectral Data (cm⁻¹)

Compoundν(O-H)ν(C=O)ν(C=C) Aromaticν(C-Cl)ν(C-F)
This compound -----
2-Chlorobenzoic acid -~1668---
2-Fluorobenzoic acid 3300-2500 (broad)~1700~1600, ~1480-~1220
2-Amino-3-chlorobenzoic acid ~2500-3300 (broad)~1700~1600-1450~700-800-

Note: Specific peak data for this compound was not available in the initial search results, however, the PubChem database indicates the availability of ATR-IR and FTIR spectra.[7]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 174.55 g/mol (Molecular Weight).[7]A GC-MS spectrum is available, but fragment data is not detailed.[7]
2-Chlorobenzoic acid 156.57 g/mol (Molecular Weight).[8]139, 111, 75.[9]
2-Fluorobenzoic acid -Major fragments include those corresponding to the loss of H₂O and CO.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher).[10] For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.

  • Data Processing and Interpretation: The acquired data undergoes Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ), coupling constants (J), and signal integrals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing the mixture into a thin, transparent pellet.[5] Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: A background spectrum is recorded first. The sample is then placed in the spectrometer and the IR spectrum is recorded over a range of 4000-400 cm⁻¹.[5][10]

  • Data Interpretation: The absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule and to deduce its structure from fragmentation patterns.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[10]

  • Ionization: Electron Ionization (EI) is a common method for generating ions.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and fragmentation pathway.

Visualizations

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound Dissolve Dissolve in Solvent (for NMR, LC-MS) Sample->Dissolve Pellet Prepare KBr Pellet (for IR) Sample->Pellet Vaporize Vaporize (for GC-MS) Sample->Vaporize NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR IR Spectroscopy Pellet->IR Vaporize->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FunctionalGroups Functional Group ID IR->FunctionalGroups MS->Structure FunctionalGroups->Structure

References

A Comparative Guide to the Reactivity of 2-Chloro-3-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-3-fluorobenzoic acid and its positional isomers. The reactivity of these compounds is critical in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where they serve as versatile building blocks. The analysis is supported by established chemical principles and includes detailed experimental protocols for key transformations.

Understanding the Core Principles: Electronic Effects

The reactivity of substituted benzoic acids is primarily governed by the electronic effects of their substituents. Both chlorine and fluorine are halogens that exert two opposing effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bond. This electron-withdrawal makes the carboxylic acid group more acidic and the carbonyl carbon more electrophilic. Fluorine is more electronegative than chlorine, resulting in a stronger -I effect.[1]

  • Mesomeric Effect (+M): The lone pairs of electrons on the halogens can be donated into the aromatic pi-system. This electron donation partially counteracts the inductive effect. For this effect to be significant, efficient overlap is required between the halogen's p-orbitals and the ring's p-orbitals. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon than the larger 3p orbitals of chlorine do. Consequently, fluorine has a stronger +M effect than chlorine.[1]

The net electronic effect of the halogen is a balance of these two forces. Although both are deactivating groups in electrophilic aromatic substitution, the powerful -I effect dominates, making them net electron-withdrawing groups. However, the stronger +M effect of fluorine can make it a weaker overall electron attractor than chlorine in certain contexts.[1]

Electronic_Effects cluster_BenzoicAcid Substituted Benzoic Acid cluster_Effects Electronic Influences cluster_Reactivity Impact on Reactivity BA Benzoic Acid Core Inductive Inductive Effect (-I) (Electron Withdrawing) BA->Inductive F, Cl Mesomeric Mesomeric Effect (+M) (Electron Donating) BA->Mesomeric F, Cl Acidity Increases Acidity (Lower pKa) Inductive->Acidity Carbonyl Increases Carbonyl Electrophilicity (Faster Acyl Substitution) Inductive->Carbonyl Acidity_M Decreases Acidity (Higher pKa) Mesomeric->Acidity_M Carbonyl_M Decreases Carbonyl Electrophilicity (Slower Acyl Substitution) Mesomeric->Carbonyl_M

Caption: Logical relationship of electronic effects on reactivity.

Comparative Reactivity Analysis

This section compares the reactivity of this compound with its key positional isomers in three fundamental areas: acidity, nucleophilic acyl substitution (esterification and amidation), and nucleophilic aromatic substitution.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion, resulting in a stronger acid (lower pKa). The "ortho effect" is also a significant factor; substituents at the ortho position can cause steric hindrance that forces the carboxyl group out of the plane of the ring, disrupting resonance and often, but not always, increasing acidity. For instance, 2-fluorobenzoic acid (pKa = 3.27) is a stronger acid than 3-fluorobenzoic acid (pKa = 3.86).[1][2][3]

Table 1: Predicted Relative Acidity of Chlorofluorobenzoic Acid Isomers

CompoundSubstituent Positions (Cl, F)Expected Relative AcidityRationale
2-Chloro-6-fluorobenzoic acid 2, 6Highest Strongest "ortho effect" from two flanking halogens. Both groups exert a strong combined -I effect.
This compound 2, 3HighStrong -I effect from both halogens, enhanced by the ortho chlorine.
3-Chloro-2-fluorobenzoic acid 3, 2HighStrong -I effect from both halogens, enhanced by the ortho fluorine.[1]
2-Chloro-4-fluorobenzoic acid 2, 4Medium-HighOrtho chlorine increases acidity. Fluorine at the para position exerts both -I and +M effects.
3-Chloro-4-fluorobenzoic acid 3, 4MediumBoth halogens are meta or para to the carboxyl group, exerting primarily -I effects from a distance.
4-Chloro-2-fluorobenzoic acid 4, 2Medium-HighOrtho fluorine increases acidity. Chlorine at the para position exerts both -I and +M effects.
Reactivity in Nucleophilic Acyl Substitution

Reactions such as esterification and amide bond formation are classic examples of nucleophilic acyl substitution. The rate of these reactions is influenced by two main factors:

  • Electrophilicity of the Carbonyl Carbon: Stronger electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing the reaction rate.[4]

  • Steric Hindrance: Substituents in the ortho position(s) can physically block the incoming nucleophile, slowing the reaction. This is a significant factor in reactions like Fischer esterification.[5]

Table 2: Predicted Relative Reactivity in Acyl Substitution (e.g., Esterification, Amidation)

CompoundExpected Relative RateRationale
3-Chloro-4-fluorobenzoic acid Highest Minimal steric hindrance at the ortho positions. Strong combined electron-withdrawing effect from the meta and para halogens enhances carbonyl electrophilicity.
2-Chloro-4-fluorobenzoic acid MediumThe ortho chlorine provides significant steric hindrance but also activates the carbonyl carbon via the -I effect. These are competing factors.
4-Chloro-2-fluorobenzoic acid MediumThe ortho fluorine provides some steric hindrance (less than chlorine) while activating the carbonyl.[5]
This compound Medium-LowThe ortho chlorine provides steric hindrance.
3-Chloro-2-fluorobenzoic acid Medium-LowThe ortho fluorine provides steric hindrance.
2-Chloro-6-fluorobenzoic acid Lowest Severe steric hindrance from two ortho substituents would dramatically slow the rate of nucleophilic attack at the carbonyl.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile replaces a leaving group (in this case, F or Cl) on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (like -COOH or -NO₂) positioned ortho or para to the leaving group.[6][7] For halogens, the typical order of leaving group ability in SNAr is F > Cl , as the rate-determining step is the nucleophilic attack, which is favored on the carbon attached to the more electronegative fluorine atom.[8]

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundMost Labile HalogenRationale
4-Chloro-2-fluorobenzoic acid Fluorine The fluorine atom is ortho to the activating -COOH group and para to the activating -Cl group, making it highly susceptible to substitution.
2-Chloro-4-fluorobenzoic acid Fluorine The fluorine atom is para to the activating -COOH group. The chlorine is ortho, but fluorine is a better leaving group in SNAr.
2-Chloro-6-fluorobenzoic acid Fluorine or Chlorine Both halogens are ortho to the -COOH group and are activated. Fluorine is generally the better leaving group.
3-Chloro-4-fluorobenzoic acid Fluorine The fluorine atom is para to the chlorine atom and meta to the -COOH group. Modestly activated.
This compound Chlorine The chlorine atom is ortho to the activating -COOH group. The fluorine is meta.
3-Chloro-2-fluorobenzoic acid Fluorine The fluorine atom is ortho to the activating -COOH group.

Experimental Protocols

The following are representative protocols for the synthesis of amides and esters from substituted benzoic acids.

Protocol: Amide Bond Formation via HATU Coupling

This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern and highly efficient coupling reagent that allows for rapid amide bond formation under mild conditions with high yields.[9][10][11]

Amide_Coupling_Workflow start Start: Dry Reaction Flask dissolve 1. Dissolve Acid (1 eq), Amine (1.1 eq) & HATU (1.1 eq) in anhydrous DMF. start->dissolve cool 2. Cool mixture to 0 °C (Ice Bath). dissolve->cool add_base 3. Slowly add DIPEA (3.0 eq) to the stirring mixture. cool->add_base react 4. Warm to room temperature. Stir for 1-4 hours. Monitor by TLC/LC-MS. add_base->react workup 5. Quench & Work-up: Dilute with Ethyl Acetate, wash with aq. NaHCO₃ & brine. react->workup dry 6. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry purify 7. Purify crude product via silica gel column chromatography. dry->purify product Final Product: Pure Amide purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

Methodology:

  • Reactant Setup: To a dry, nitrogen-flushed round-bottom flask, add the chlorofluorobenzoic acid isomer (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and HATU (1.1 equiv.).

  • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to afford the desired amide.[10]

Protocol: Fischer Esterification

This classic method is cost-effective for producing esters, especially when using a simple alcohol. The reaction is reversible, so a large excess of the alcohol is used as both a reactant and the solvent to drive the equilibrium toward the product.[12][13][14]

Methodology:

  • Reactant Setup: In a 100 mL round-bottomed flask, combine the chlorofluorobenzoic acid isomer (e.g., 8.0 g) and a large excess of the alcohol (e.g., 25 mL of methanol).[13]

  • Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 3.0 mL) as the catalyst.[13]

  • Reaction: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 1-2 hours.[12][15]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 75 mL of water.

  • Extraction: Rinse the reaction flask with an organic solvent like diethyl ether or ethyl acetate (e.g., 35 mL) and add it to the separatory funnel. Shake the funnel, venting frequently, and separate the layers. The aqueous layer contains the acid catalyst and excess alcohol.

  • Washing: Wash the organic layer with another portion of water (15 mL), followed by two portions of 5% aqueous sodium bicarbonate (25 mL each) to neutralize any unreacted carboxylic acid (vent frequently to release CO₂). Finally, wash with a saturated sodium chloride solution (brine).[13]

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, decant or filter the solution into a tared flask, and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, the ester can be further purified by distillation.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of inductive effects, mesomeric effects, and steric hindrance.

  • Acidity is maximized by the presence of multiple ortho-substituents.

  • Nucleophilic Acyl Substitution is fastest for isomers with minimal steric hindrance around the carboxyl group, such as 3-chloro-4-fluorobenzoic acid, while it is slowest for di-ortho-substituted isomers like 2-chloro-6-fluorobenzoic acid.

  • Nucleophilic Aromatic Substitution is most likely to occur at a fluorine atom that is positioned ortho or para to an activating group.

Understanding these relative reactivities allows researchers to select the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.

References

comparing biological activities of 2-Chloro-3-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of 2-Chloro-3-fluorobenzoic Acid Derivatives

This guide provides a comparative analysis of the biological activities of derivatives based on the this compound scaffold. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of current findings on their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. The data presented is based on available experimental studies of structurally related compounds.

Anticancer Activity

Derivatives of benzoic acid, particularly those incorporating hydrazone moieties with halogen substitutions, have demonstrated significant potential as anticancer agents. The presence of electron-withdrawing groups, such as chloro and fluoro substituents, on the phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.

A notable example is the 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative, which has shown remarkable activity against pancreatic adenocarcinoma (Capan-1) and non-small cell lung cancer (NCI-H460).[1] Structure-activity relationship (SAR) analyses reveal that derivatives with a methoxy group at the 6-position of the benzothiazole ring and a fluorine or methoxy group at the 3-position of the phenyl ring consistently exhibit strong antiproliferative effects.[1]

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Compound 38)Pancreatic adenocarcinoma (Capan-1)0.6[1]
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Compound 38)Non-small cell lung cancer (NCI-H460)0.9[1]
Methoxy-substituted benzothiazole-hydrazone derivatives (Compounds 45-52)Various cell lines1.3 - 12.8[1]
Experimental Protocols

In Vitro Antiproliferative Assay: The anticancer efficacy of the compounds was assessed by measuring cytotoxicity using standard cell viability assays, such as the MTT assay.[2]

  • Cell Culture: Human cancer cell lines (e.g., Capan-1, NCI-H460) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Assay: After incubation, MTT solution (3-(4,5-dimethyl-2-thiazol)-2,5-diphenyl-2H-tetrazolium bromide) was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[2]

Anti-inflammatory Activity

While direct experimental data on this compound derivatives is limited, studies on the structurally similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), provide valuable insights into potential anti-inflammatory mechanisms. This compound has demonstrated potent anti-inflammatory properties, in some cases superior to aspirin (ASA), in lipopolysaccharide (LPS)-induced inflammation models.[3][4]

The primary mechanism involves the inhibition of key inflammatory mediators and pathways. 3-CH2Cl has been shown to significantly reduce the levels of prostaglandin E2 (PGE-2), nitric oxide (NO), and the expression of pro-inflammatory enzymes and transcription factors such as NADPH Oxidase 2 (NOX2), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB).[3][5]

Table 2: Anti-inflammatory Effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl)

ParameterEffectModelReference
Prostaglandin E2 (PGE-2)Significantly reducedLPS-induced mice[3]
Nitric Oxide (NO)Significantly reduced in liver and plasmaLPS-induced mice[3]
NOX2 ExpressionSignificantly reduced in liver and splenocytesLPS-induced mice[3]
NF-κB ExpressionSignificantly reduced in liver and splenocytesLPS-induced mice[3]
COX-2 ExpressionPotential decrease in splenocytesLPS-induced mice[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Significantly reduced in plasmaLPS-induced rats[5]
Signaling Pathway

The anti-inflammatory action of these compounds can be visualized through their modulation of the LPS-induced inflammatory signaling cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NFkB NF-κB IKK->NFkB activates COX2 COX-2 NFkB->COX2 upregulates NOX2 NOX2 NFkB->NOX2 upregulates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines upregulates PGE2 PGE-2 COX2->PGE2 produces ROS ROS NOX2->ROS produces Compound 2-Chloro-3-fluorobenzoic Acid Derivative Compound->IKK Compound->NFkB Compound->COX2

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by benzoic acid derivatives.

Experimental Protocols

LPS-Induced Inflammation in Rodent Models: This protocol is standard for evaluating the in vivo anti-inflammatory activity of test compounds.[4][5]

  • Animal Model: Wistar rats or mice are used.

  • Induction of Inflammation: Inflammation is induced by an intravenous (i.v.) or intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.

  • Compound Administration: Test compounds (e.g., 3-CH2Cl) and a reference drug (e.g., Aspirin) are administered orally prior to LPS induction. A vehicle control group (e.g., 3% Pulvis Gummi Arabicum) is also included.

  • Parameter Measurement: After a set time, blood and tissue samples are collected.

    • Cytokine Analysis: Plasma concentrations of pro-inflammatory cytokines like TNF-α and IL-1β are measured using ELISA kits.

    • Gene Expression Analysis: Expression levels of COX-2, NOX2, and NF-κB in tissues like the liver or spleen are quantified using techniques such as qPCR or Western blotting.

    • Biochemical Assays: Levels of PGE-2 and NO are measured using appropriate assay kits.

  • Histopathology: Organs like the lungs are examined for inflammatory cell infiltration and tissue damage.[5]

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds, particularly Schiff's bases, exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[6][7]

Table 3: Antimicrobial Activity of a 2-Chlorobenzoic Acid Derivative

CompoundOrganismpMIC (µM/ml)Reference
Compound 6 (Schiff's base)Escherichia coli2.27[6][7]
Norfloxacin (Standard)Escherichia coli2.61[6][7]
Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method): This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[6][7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity corresponding to a known cell concentration.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a series of test tubes.

  • Inoculation: A standardized inoculum of the microorganism is added to each tube.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are often compared to a standard antibiotic.

Experimental Workflow

The general workflow for synthesizing and evaluating the antimicrobial activity of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A 2-Chlorobenzoic Acid B Chemical Modification (e.g., Esterification, Amidation) A->B C Derivative Synthesis (e.g., Schiff's Base Formation) B->C D Purification & Characterization C->D E Antimicrobial Screening (Tube Dilution Method) D->E G Determine MIC values E->G F Select Bacterial/Fungal Strains F->E H QSAR Studies G->H I Compare with Standard Drug G->I

Caption: Workflow for the synthesis and antimicrobial evaluation of 2-chlorobenzoic acid derivatives.

References

efficiency comparison of different synthetic routes to 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Chloro-3-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of three primary synthetic routes to this valuable compound, offering insights into their respective efficiencies, methodologies, and potential for scalability. The information presented is supported by available experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reactions Reported Yield Purity Key Advantages Potential Challenges
1 2,3-Dichlorobenzoyl chlorideNucleophilic Aromatic Substitution (Fluorination), Hydrolysis58 - 69.6%[1]>99.5%[1]One-pot procedure, high purity, readily available starting material.Use of fluorinating agents, potential for side reactions if not optimized.
2 3-Chloro-2-fluoroanilineDiazotization (Sandmeyer-type reaction), Carboxylation or Cyanation/HydrolysisEstimated: 60-80% (multi-step)Substrate dependentUtilizes well-established Sandmeyer reaction, modular.Multi-step process, isolation of diazonium salt intermediate can be hazardous, specific yield for carboxylation not readily available.
3 2-Chloro-3-fluorotolueneSide-chain OxidationEstimated: 30-70% (lab scale)VariablePotentially cost-effective starting material.Can require harsh reaction conditions, potential for low yields and side reactions, optimization may be required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

Synthetic_Routes cluster_0 Route 1: From 2,3-Dichlorobenzoyl chloride cluster_1 Route 2: From 3-Chloro-2-fluoroaniline cluster_2 Route 3: From 2-Chloro-3-fluorotoluene 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride 2-Chloro-3-fluorobenzoyl fluoride (Intermediate) 2-Chloro-3-fluorobenzoyl fluoride (Intermediate) 2,3-Dichlorobenzoyl chloride->2-Chloro-3-fluorobenzoyl fluoride (Intermediate) Fluorination 2-Chloro-3-fluorobenzoic acid_1 This compound 2-Chloro-3-fluorobenzoyl fluoride (Intermediate)->2-Chloro-3-fluorobenzoic acid_1 Hydrolysis 3-Chloro-2-fluoroaniline 3-Chloro-2-fluoroaniline Diazonium Salt (Intermediate) Diazonium Salt (Intermediate) 3-Chloro-2-fluoroaniline->Diazonium Salt (Intermediate) Diazotization 2-Chloro-3-fluorobenzonitrile (Intermediate) 2-Chloro-3-fluorobenzonitrile (Intermediate) Diazonium Salt (Intermediate)->2-Chloro-3-fluorobenzonitrile (Intermediate) Sandmeyer (Cyanation) 2-Chloro-3-fluorobenzoic acid_2 This compound 2-Chloro-3-fluorobenzonitrile (Intermediate)->2-Chloro-3-fluorobenzoic acid_2 Hydrolysis 2-Chloro-3-fluorotoluene 2-Chloro-3-fluorotoluene 2-Chloro-3-fluorobenzoic acid_3 This compound 2-Chloro-3-fluorotoluene->2-Chloro-3-fluorobenzoic acid_3 Oxidation

A comparison of the three main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: From 2,3-Dichlorobenzoyl chloride

This one-pot method involves the fluorination of 2,3-dichlorobenzoyl chloride followed by hydrolysis to yield the final product. The process is reported to be highly selective and produces a high-purity product.

Experimental Protocol (Based on CN103073418A)[1]

  • Fluorination: In a suitable organic solvent (e.g., sulfolane), 2,3-dichlorobenzoyl chloride is reacted with a fluorinating agent (e.g., potassium fluoride) in the presence of a phase-transfer catalyst (e.g., tetramethylammonium chloride). The reaction mixture is heated to facilitate the fluorine substitution.

  • Hydrolysis: After the fluorination is complete, the reaction mixture is concentrated. The resulting intermediate, 2-chloro-3-fluorobenzoyl fluoride, is then hydrolyzed under alkaline conditions (e.g., using an aqueous solution of sodium hydroxide).

  • Acidification and Isolation: The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid) to a pH of less than 3.0. The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

A reported example yielded 24.2 grams of white solid (58% yield) with an HPLC purity of 99.5%.[1] Another example in the same patent reported a yield of 69.6%.[1]

Route 2: From 3-Chloro-2-fluoroaniline (Sandmeyer-type Reaction)

This route utilizes the well-established Sandmeyer reaction to introduce a carboxylic acid functionality, or a precursor such as a nitrile group, onto the aromatic ring starting from the corresponding aniline.

Generalized Experimental Protocol:

  • Diazotization: 3-Chloro-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The temperature must be carefully controlled to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction (Cyanation): The freshly prepared diazonium salt solution is then added to a solution of a copper(I) cyanide. This results in the formation of 2-chloro-3-fluorobenzonitrile.

  • Hydrolysis: The resulting 2-chloro-3-fluorobenzonitrile is then hydrolyzed to this compound, typically by heating with a strong acid or base.

While a specific yield for the synthesis of this compound via this route was not found, Sandmeyer reactions are known to proceed with moderate to good yields. The synthesis of the analogous 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline has been reported with a high overall yield, suggesting the feasibility of this approach.

Route 3: Oxidation of 2-Chloro-3-fluorotoluene

This approach involves the direct oxidation of the methyl group of 2-chloro-3-fluorotoluene to a carboxylic acid. This is a common transformation in organic synthesis, though the efficiency can be highly dependent on the substrate and the oxidizing agent used.

Generalized Experimental Protocol (Using Potassium Permanganate):

  • Oxidation: 2-Chloro-3-fluorotoluene is heated under reflux with a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. A phase-transfer catalyst may be employed to improve the reaction rate between the organic substrate and the aqueous oxidant.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is cooled. The manganese dioxide by-product is removed by filtration.

  • Isolation: The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The product is then collected by filtration, washed, and dried.

The yield of this reaction can vary significantly. For the oxidation of unsubstituted toluene, laboratory-scale yields are often in the range of 30-70%, while industrial processes can achieve much higher efficiencies.[2][3] The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring may affect the reactivity of the methyl group and could require optimization of the reaction conditions.

Conclusion

Based on the available data, Route 1, starting from 2,3-dichlorobenzoyl chloride , appears to be the most efficient and well-documented method for the synthesis of high-purity this compound. Its one-pot nature and high reported yield make it an attractive option for both laboratory and potential scale-up applications.

Route 2, utilizing a Sandmeyer-type reaction from 3-chloro-2-fluoroaniline , represents a viable alternative, leveraging a classic and versatile transformation. However, the multi-step nature of this process and the need for careful control of the diazotization step are important considerations. Further optimization and specific yield data for the carboxylation or cyanation/hydrolysis sequence would be necessary for a more direct comparison.

Route 3, the oxidation of 2-chloro-3-fluorotoluene , is a conceptually simple approach but may present challenges in terms of yield and the need for harsh reaction conditions. This route may be economically advantageous if the starting material is readily available at a low cost, but significant process development would likely be required to achieve high efficiency.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials, and the specific purity requirements of the final product. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-3-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For halogenated benzoic acids, which are common building blocks in pharmaceuticals and agrochemicals, unambiguous identification is critical as isomeric impurities can significantly impact biological activity and safety profiles. This guide provides a comparative overview of the spectroscopic techniques used for the structural confirmation of 2-Chloro-3-fluorobenzoic acid, with a focus on distinguishing it from its isomers through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset for this compound is limited, this guide utilizes data from closely related isomers, such as 2-chlorobenzoic acid and 4-fluorobenzoic acid, to illustrate the principles of spectroscopic differentiation. The positioning of chloro and fluoro substituents on the benzene ring creates unique electronic environments, resulting in distinct spectroscopic fingerprints for each isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected isomers. The differences in chemical shifts (δ) in NMR, vibrational frequencies in IR, and fragmentation patterns in MS provide the basis for their unambiguous identification.

Table 1: ¹H NMR Spectral Data of Halogenated Benzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound N/AData not fully available in a detailed, tabulated format.
2-Chlorobenzoic acid [1][2]CDCl₃8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)
4-Fluorobenzoic acid [2][3]DMSO-d₆13.06 (s, 1H), 8.01 (dd, J = 5.64, 5.6 Hz, 1H), 7.32 (t, J = 8.88 Hz, 1H)
2-Chloro-4-fluorobenzoic acid N/AGeneral spectral information is available but lacks detailed assignments.[4][5]

Table 2: ¹³C NMR Spectral Data of Halogenated Benzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm)
This compound N/AData not fully available in a detailed, tabulated format.
2-Chlorobenzoic acid [1][2][6]CDCl₃171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75
4-Fluorobenzoic acid [2][3]DMSO-d₆166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96
2-Chloro-4-fluorobenzoic acid N/AGeneral spectral information is available but lacks detailed assignments.[4][7]

Table 3: IR and Mass Spectrometry Data of Halogenated Benzoic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound C₇H₄ClFO₂174.56[8]Information available indicates ATR-IR spectra have been recorded.[9]Expected [M]+ at 174
2-Chlorobenzoic acid C₇H₅ClO₂156.57[10][11]A very strong band at 1668 cm⁻¹ (C=O stretching).[12][M]+ at 156[11]
4-Fluorobenzoic acid C₇H₅FO₂140.11[13]Spectra available from various sources.[M-H]⁻ at 139.0 (base peak).[14]
2-Chloro-4-fluorobenzoic acid C₇H₄ClFO₂174.56[15][16]KBr-Pellet and FT-Raman spectra have been recorded.[4][M]+ at 174[16]

Experimental Workflow and Methodologies

The structural confirmation of this compound and its isomers follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow Workflow for Structural Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

A Comparative Guide to the Elemental Analysis of 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the elemental composition of 2-Chloro-3-fluorobenzoic acid, a versatile building block in the pharmaceutical and agrochemical industries.[1] The guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical data for compound characterization.

Elemental Composition: Theoretical vs. Experimental Data

The molecular formula for this compound is C₇H₄ClFO₂.[2][3] Based on this, the theoretical elemental composition has been calculated. For quality control and structural verification, these theoretical values are compared against experimental results obtained from elemental analysis.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)48.17Data not available
Hydrogen (H)2.31Data not available
Chlorine (Cl)20.31Data not available
Fluorine (F)10.88Data not available
Oxygen (O)18.33Data not available

Note: Experimental data is not available in the provided search results. The table serves as a template for comparison when experimental results are obtained.

Alternative Analytical Techniques

While elemental analysis provides the fundamental percentage composition of elements, a comprehensive characterization of this compound and related halobenzoic acids often involves a suite of analytical techniques. These methods provide detailed structural and purity information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful tool for elucidating the molecular structure by providing detailed information about the arrangement of atoms within a molecule.[4]

  • Mass Spectrometry (MS) : This technique determines the molecular weight and can provide insights into the fragmentation pattern of the molecule, aiding in structural confirmation.[4][5] It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]

  • High-Performance Liquid Chromatography (HPLC) : Widely used for the separation, quantification, and purity analysis of organic compounds.[5] For instance, a method for the sensitive analysis of p-chlorobenzoic acid in water has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Gas Chromatography (GC) : Another essential chromatographic technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Purity of this compound is often reported as ≥ 97% (GC).[1]

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present in a molecule.[5]

  • Thin-Layer Chromatography (TLC) : A technique used to separate mixtures of non-volatile compounds and has been applied to the analysis of chlorobenzoic acids and their derivatives.[7]

Experimental Protocol: Elemental Analysis (CHN Analysis)

The following is a generalized protocol for performing Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis, which is a common type of combustion analysis.

Objective: To determine the percentage by weight of carbon, hydrogen, and (if present) nitrogen in this compound.

Principle: A small, accurately weighed amount of the sample is combusted in an oxygen-rich atmosphere at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated, and their quantities are measured by a detector.

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.

    • Record the weight to at least four decimal places.

    • Fold the capsule to enclose the sample and remove any air.

  • Instrument Setup:

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., acetanilide).

    • Set the combustion and reduction furnace temperatures according to the manufacturer's recommendations (typically around 900-1000°C for combustion and 600-700°C for reduction).

    • Ensure a steady flow of high-purity helium (carrier gas) and oxygen (combustion gas).

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer.

    • The sample is rapidly combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

    • The gaseous products are swept by the helium carrier gas through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases then pass through a separation column (often a GC column) to resolve CO₂, H₂O, and N₂.

    • A thermal conductivity detector (TCD) measures the amount of each gas.

  • Data Calculation:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • The results are compared with the theoretical values.

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of this compound.

cluster_characterization Compound Characterization Workflow start Sample of this compound elemental_analysis Elemental Analysis (CHNX) start->elemental_analysis spectroscopic_analysis Spectroscopic Analysis start->spectroscopic_analysis chromatographic_analysis Chromatographic Analysis start->chromatographic_analysis comparison Compare with Theoretical Values elemental_analysis->comparison structure_confirmation Structure Confirmation spectroscopic_analysis->structure_confirmation purity_assessment Purity Assessment chromatographic_analysis->purity_assessment comparison->structure_confirmation final_report Final Characterization Report structure_confirmation->final_report purity_assessment->final_report

References

Unveiling the Structural Nuances of 2-Chloro-3-fluorobenzoic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the experimental X-ray crystal structure of 2-Chloro-3-fluorobenzoic acid remains elusive in publicly accessible databases, a comprehensive comparative analysis of its closely related derivatives offers valuable insights into the influence of substituent positioning and additional functional groups on their solid-state architecture. This guide provides a detailed comparison of the crystallographic data of 2-Chloro-6-fluorobenzoic acid, a constitutional isomer, and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a more complex derivative, supplemented by theoretical considerations for ortho-halogenated benzoic acids.

This report is tailored for researchers, scientists, and professionals in drug development, presenting a structured overview of the molecular geometries, intermolecular interactions, and crystal packing of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited crystal structure determinations are provided.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-Chloro-6-fluorobenzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, providing a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.

Parameter2-Chloro-6-fluorobenzoic Acid2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Empirical Formula C₇H₄ClFO₂C₈H₃ClF₃NO₄
Formula Weight 174.55269.56
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 3.7655(2) Åb = 13.9660(7) Åc = 13.2300(7) Åβ = 98.034(3)°a = 12.1643(5) Åb = 6.9453(3) Åc = 12.1643(5) Åβ = 96.155(2)°
Volume (ų) 688.92(6)1022.69(8)
Z 44
Calculated Density (g/cm³) 1.6841.753
Temperature (K) 200150

Table 2: Key Molecular Geometry and Intermolecular Interactions.

Feature2-Chloro-6-fluorobenzoic Acid2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Carboxylic Acid Dimerization Yes, forms centrosymmetric dimers via O-H···O hydrogen bonds.Yes, forms centrosymmetric dimers via O-H···O hydrogen bonds.
Hydrogen Bond Geometry (O-H···O) D-H: 0.84 ÅH···A: 1.81 ÅD···A: 2.6436(17) ÅD-H···A: 172°Not explicitly provided in search results.
Dihedral Angle (Carboxyl/Ring) 47.83(6)°22.9(1)° (carboxy group)85.38(7)° (nitro group)
Other Notable Interactions C-H···F contacts connecting the dimers into undulating sheets.No other significant intermolecular interactions mentioned.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and validation of crystallographic studies.

Synthesis and Crystallization of 2-Chloro-6-fluorobenzoic acid: The compound was presumably obtained from a commercial source and used without further purification. Single crystals suitable for X-ray diffraction were likely grown by slow evaporation from a suitable solvent, a common technique for obtaining high-quality crystals of small organic molecules.

X-ray Data Collection and Structure Refinement for 2-Chloro-6-fluorobenzoic acid: A suitable single crystal was mounted on a diffractometer. Data were collected at 200 K. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Synthesis and Crystallization of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: Crystals suitable for single-crystal X-ray diffraction were obtained by slow evaporation of a solution of the compound in a methanol/water mixture at room temperature.[1]

X-ray Data Collection and Structure Refinement for 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: Diffraction data were collected at 150 K. The structure was solved and refined using standard crystallographic software packages. The refinement details indicate that the data was of good quality.

Structural Analysis and Comparison

The crystal structures of both 2-Chloro-6-fluorobenzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid are dominated by the formation of centrosymmetric dimers through classic O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and robust supramolecular synthon for carboxylic acids.

A key difference lies in the orientation of the carboxylic acid group relative to the benzene ring. In 2-Chloro-6-fluorobenzoic acid, the dihedral angle is a significant 47.83(6)°, indicating substantial twisting out of the plane. This is likely due to the steric hindrance imposed by the two ortho substituents (chlorine and fluorine). In contrast, the carboxylic group in 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is less twisted, with a dihedral angle of 22.9(1)°. However, the nitro group in this molecule is oriented almost perpendicularly to the benzene ring (85.38(7)°), which will significantly impact its electronic properties and potential intermolecular interactions.

In the case of 2-Chloro-6-fluorobenzoic acid, the crystal packing is further stabilized by C-H···F interactions, which link the hydrogen-bonded dimers into undulating sheets. This highlights the role of weaker interactions in directing the three-dimensional architecture of the crystal.

Theoretical Insights and Logical Relationships

Computational studies on ortho-halogenated benzoic acids provide a framework for understanding the conformational preferences and the nature of intramolecular interactions that are likely to be present in this compound. These studies suggest a complex interplay between steric repulsion and potential intramolecular hydrogen bonding involving the halogen and the carboxylic acid group.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Comparison start Starting Material (e.g., Halogenated Toluene) synthesis Chemical Synthesis of Benzoic Acid Derivative start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file molecular_geometry Molecular Geometry (Bond Lengths, Angles) cif_file->molecular_geometry intermolecular_interactions Intermolecular Interactions (Hydrogen Bonds, etc.) cif_file->intermolecular_interactions packing_analysis Crystal Packing Analysis cif_file->packing_analysis comparison Comparative Analysis with Related Structures & Theory molecular_geometry->comparison intermolecular_interactions->comparison packing_analysis->comparison

Caption: Experimental workflow for determining and analyzing the X-ray crystal structure of a benzoic acid derivative.

The above workflow illustrates the logical progression from synthesis to the detailed analysis and comparison of crystal structures, a process central to solid-state chemistry and drug design.

interaction_pathway substituents Substituent Identity & Position (e.g., -Cl, -F, -NO2, -CF3) intramolecular Intramolecular Interactions (Steric Hindrance, H-Bonding) substituents->intramolecular influences conformation Molecular Conformation (e.g., Dihedral Angles) intramolecular->conformation determines intermolecular Intermolecular Interactions (e.g., H-Bond Dimerization, C-H···F) conformation->intermolecular affects packing Crystal Packing & Supramolecular Architecture intermolecular->packing governs properties Bulk Properties (Melting Point, Solubility, etc.) packing->properties impacts

Caption: Logical relationships influencing the crystal structure and properties of substituted benzoic acids.

This diagram illustrates how the nature and position of substituents on the benzoic acid scaffold dictate the intramolecular forces, which in turn influence the molecule's conformation. The conformation then affects the types of intermolecular interactions that can form, ultimately governing the crystal packing and the macroscopic properties of the material.

References

A Comparative Guide to Halogenated Benzoic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids are a pivotal class of compounds in chemical synthesis and catalysis. Their utility as Brønsted acid organocatalysts or as crucial additives and ligands in metal-catalyzed reactions is dictated by the nature and position of the halogen substituent on the aromatic ring. The electronic and steric properties imparted by fluorine, chlorine, bromine, and iodine significantly influence acidity, solubility, and interaction with catalytic intermediates.

This guide provides an objective comparison of halogenated benzoic acids, focusing on how their fundamental properties translate to potential catalytic performance. While direct, comprehensive studies comparing their catalytic efficacy across a single reaction are not extensively documented, this guide leverages their well-established physicochemical properties, particularly acidity (pKa), to infer catalytic potential. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct a direct comparative analysis for a benchmark acid-catalyzed reaction.

Comparative Acidity of Halogenated Benzoic Acids

The Brønsted acidity of a substituted benzoic acid is a primary indicator of its potential as an acid catalyst. Acidity is governed by a combination of the electron-withdrawing inductive effect (-I), the electron-donating resonance (or mesomeric) effect (+M), and, particularly in ortho-substituted isomers, steric effects. A lower pKa value indicates a stronger acid and, often, a more active catalyst in acid-mediated reactions.

The tables below summarize the pKa values for ortho- and para-substituted halogenated benzoic acids, providing a clear comparison of their relative acid strengths.

Table 1: Quantitative Comparison of pKa Values for ortho-Halogenated Benzoic Acids
CompoundHalogenpKa (in water at 25°C)Relative Acidity Trend
Benzoic AcidH4.20-
2-Fluorobenzoic AcidF3.27Weakest
2-Chlorobenzoic AcidCl2.94Stronger
2-Bromobenzoic AcidBr2.85Strongest
2-Iodobenzoic AcidI2.86Strongest

Note: The acidity of 2-bromobenzoic acid and 2-iodobenzoic acid are very similar.[1]

Table 2: Quantitative Comparison of pKa Values for para-Halogenated Benzoic Acids
CompoundHalogenpKa (in water at 25°C)Relative Acidity Trend
Benzoic AcidH4.20-
4-Fluorobenzoic AcidF4.14Weakest
4-Chlorobenzoic AcidCl3.98Stronger
4-Bromobenzoic AcidBr4.00Strong
4-Iodobenzoic AcidI4.03Strong

Note: The acidity of para-substituted chloro-, bromo-, and iodobenzoic acids are quite similar.[2][3]

Analysis of Acidity Trends:

  • Ortho Effect: All ortho-substituted halogenated benzoic acids are significantly more acidic than benzoic acid itself.[1][4] This is due to a combination of a strong inductive effect and a steric effect, where the bulky halogen forces the carboxylic acid group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" prevents delocalization of the carboxylic group's pi electrons into the ring, making the carboxylate conjugate base more stable.[4] The acidity generally increases with the size of the halogen (Br ≈ I > Cl > F), a trend dominated by the steric component of the ortho effect.[1]

  • Para-Substituted Acids: In the para position, the steric effect is absent. Acidity is determined by the balance between the inductive effect (-I), which increases acidity, and the resonance effect (+M), which decreases it. For halogens, the inductive effect is generally stronger than the resonance effect. However, for fluorine, the resonance effect is more significant compared to other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.[2][5] This makes 4-fluorobenzoic acid the least acidic among the para-halogenated isomers.

Experimental Protocols for Comparative Catalytic Study

To empirically determine and compare the catalytic efficiency of halogenated benzoic acids, a benchmark acid-catalyzed reaction is necessary. The Fischer esterification of an alcohol with a carboxylic acid is a suitable choice. The following protocol outlines a method for comparing the catalytic activity of the four ortho-halogenated benzoic acids.

Benchmark Reaction: Esterification of Benzyl Alcohol with Acetic Acid

Objective: To quantify and compare the catalytic activity of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodobenzoic acid in the esterification of benzyl alcohol with acetic acid.

Materials:

  • Benzyl alcohol (≥99%)

  • Glacial acetic acid (≥99.7%)

  • 2-Fluorobenzoic acid (≥98%)

  • 2-Chlorobenzoic acid (≥98%)

  • 2-Bromobenzoic acid (≥98%)

  • 2-Iodobenzoic acid (≥98%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials (5 mL) with screw caps and septa

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Preparation: In five separate, dry 5 mL reaction vials, add a magnetic stir bar.

  • Catalyst Loading: To four of the vials, add 0.05 mmol (5 mol%) of one of each of the halogenated benzoic acid catalysts. The fifth vial will serve as an uncatalyzed control.

  • Reagent Addition: To each of the five vials, add benzyl alcohol (1.0 mmol, approx. 104 µL), glacial acetic acid (2.0 mmol, approx. 114 µL), toluene (2 mL), and the internal standard (0.5 mmol of dodecane).

  • Reaction: Seal the vials tightly and place them in a preheated heating block or oil bath set to 100°C. Stir the reactions vigorously.

  • Monitoring: At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 10 µL) from each reaction mixture using a syringe.

  • Work-up of Aliquots: Quench each aliquot in a vial containing 0.5 mL of saturated sodium bicarbonate solution. Add 0.5 mL of diethyl ether, vortex, and allow the layers to separate. Analyze the organic layer by GC-FID.

  • Analysis: Calculate the percent conversion of benzyl alcohol and the yield of benzyl acetate at each time point by comparing the peak areas of the starting material and product relative to the internal standard.

  • Data Presentation: Plot the yield of benzyl acetate versus time for each catalyst. Compare the initial reaction rates and the final yields to determine the relative catalytic efficiency.

Visualizing Catalytic Processes

Diagrams created using Graphviz provide a clear visual representation of complex chemical processes and workflows.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid Protonation H_Cat H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H2O Water (H₂O) Protonated_Ester->H2O Ester->H_Cat Catalyst Regeneration

Caption: General mechanism of Fischer Esterification catalyzed by a Brønsted acid.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Analysis prep1 Add Catalyst (0.05 mmol) to labeled vial prep2 Add Benzyl Alcohol (1.0 mmol) prep1->prep2 prep3 Add Acetic Acid (2.0 mmol) prep2->prep3 prep4 Add Toluene & Internal Std. prep3->prep4 react1 Seal vial and place in heating block (100°C) prep4->react1 react2 Stir vigorously react1->react2 analysis1 Withdraw aliquot at time intervals (t=1,2,4,8,24h) react2->analysis1 analysis2 Quench with NaHCO₃ analysis1->analysis2 analysis3 Analyze organic layer by GC-FID analysis2->analysis3 analysis4 Calculate Yield vs. Time analysis3->analysis4 conclusion conclusion analysis4->conclusion Compare Catalyst Performance

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2-Chloro-3-fluorobenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques suitable for the determination of 2-Chloro-3-fluorobenzoic acid in complex matrices such as plasma and urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, sample throughput, and the nature of the sample matrix.

Comparative Analysis of Analytical Methodologies

The following tables summarize the key performance parameters for hypothetical, yet scientifically grounded, analytical methods for this compound. These are based on established methods for other halogenated benzoic acids and acidic drugs.

Table 1: Comparison of Proposed GC-MS and LC-MS/MS Methods

ParameterProposed GC-MS MethodProposed LC-MS/MS MethodAlternative HPLC-UV Method
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass SpectrometerHigh-Performance Liquid Chromatograph with UV Detector
Typical Matrix UrinePlasma, UrinePharmaceutical Formulations
Sample Preparation Liquid-Liquid Extraction & DerivatizationProtein Precipitation or Solid-Phase ExtractionDilution in Mobile Phase
Limit of Quantitation (LOQ) 10-50 ng/mL0.5-10 ng/mL0.1-1 µg/mL
Linearity (r²) > 0.99> 0.995> 0.999
Accuracy (% Recovery) 85-115%90-110%98-102%
Precision (%RSD) < 15%< 10%< 2%
Key Advantages High specificity, suitable for volatile compoundsHigh sensitivity and specificity, high throughputSimple, cost-effective
Key Disadvantages Requires derivatization, longer sample preparationPotential for matrix effects, higher instrument costLower sensitivity, potential for interference

Detailed Experimental Protocols

The development of a robust analytical method hinges on a well-defined experimental protocol. Below are detailed methodologies for the proposed GC-MS and LC-MS/MS methods.

Proposed GC-MS Method for this compound in Urine

This method is adapted from established procedures for the analysis of organic acids in urine.[1][2][3][4][5]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of urine sample, add an internal standard (e.g., a deuterated analog of the analyte).

    • Acidify the sample to pH 1-2 with hydrochloric acid.

    • Extract the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the sample at 70°C for 30 minutes to form the trimethylsilyl ester of the analyte.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ester and the internal standard.

Proposed LC-MS/MS Method for this compound in Plasma

This method is based on validated procedures for the analysis of acidic drugs in human plasma.[6][7][8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the sample for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the logical flow of a bioanalytical method validation and a comparison of the key analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Application define_scope Define Analytical Scope & Requirements select_method Select Analytical Technique (LC-MS/MS, GC-MS) define_scope->select_method optimize_sample_prep Optimize Sample Preparation select_method->optimize_sample_prep optimize_chromatography Optimize Chromatographic Conditions optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS/MS Parameters optimize_chromatography->optimize_ms specificity Specificity & Selectivity optimize_ms->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability sample_analysis Routine Sample Analysis stability->sample_analysis report_results Report Results sample_analysis->report_results

Caption: Logical workflow for bioanalytical method development and validation.

Caption: Comparison of GC-MS and LC-MS/MS experimental workflows.

Conclusion

The successful validation of an analytical method for this compound in complex matrices requires a systematic approach. While a dedicated, validated method is not publicly documented, the methodologies presented in this guide for similar compounds provide a strong foundation for researchers. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the study, with LC-MS/MS generally offering higher sensitivity and throughput for bioanalytical applications. By following the outlined experimental protocols and validation principles, a robust and reliable method can be established to support critical research and development activities.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-fluorobenzoic Acid: Alternative Reagents and Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of key intermediates is paramount. 2-Chloro-3-fluorobenzoic acid is a valuable building block in the creation of novel pharmaceutical and agrochemical agents. This guide provides a comparative analysis of alternative synthetic routes, starting materials, and reagents for its preparation, supported by experimental data to inform methodological choices in a laboratory setting.

Pathway 1: Nucleophilic Aromatic Substitution of Dichlorinated Precursors

A prevalent and direct method for synthesizing this compound involves the selective fluorination of a 2,3-dichlorinated precursor, followed by hydrolysis. This pathway leverages the activation of the aromatic ring by the acyl chloride group, facilitating nucleophilic aromatic substitution (SNA).

Starting Material: 2,3-Dichlorobenzoyl chloride

The synthesis commences with 2,3-dichlorobenzoyl chloride, which undergoes a fluorine substitution reaction. The key to this transformation is the selection of an appropriate fluorinating agent and a phase-transfer catalyst to facilitate the reaction, which is then followed by hydrolysis to yield the final product.[1]

2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride Fluorination Fluorination 2,3-Dichlorobenzoyl chloride->Fluorination Fluorinating Agent, Phase-Transfer Catalyst 2-Chloro-3-fluorobenzoyl fluoride 2-Chloro-3-fluorobenzoyl fluoride Fluorination->2-Chloro-3-fluorobenzoyl fluoride Nucleophilic Aromatic Substitution Hydrolysis Hydrolysis 2-Chloro-3-fluorobenzoyl fluoride->Hydrolysis Alkaline conditions, then Acidification This compound This compound Hydrolysis->this compound

Caption: Synthesis of this compound from 2,3-Dichlorobenzoyl chloride.

Comparison of Fluorinating Agents and Catalysts

The choice of fluorinating agent and phase-transfer catalyst is critical for the efficiency of the substitution reaction. Below is a comparison of common reagents.

Fluorinating AgentPhase-Transfer Catalyst (PTC)Typical Reaction ConditionsYieldPurityNotes
Potassium Fluoride (KF)Tetrabutylammonium Bromide (TBAB)140-170 °C in aprotic polar solvent (e.g., Sulfolane)58% (overall)>99.5%A cost-effective and common choice.[1]
Cesium Fluoride (CsF)18-Crown-6120-150 °C in aprotic polar solvent (e.g., DMF)Moderate to HighHighCsF is more reactive than KF but also more expensive.
Tetrabutylammonium Fluoride (TBAF)None (acts as its own PTC)Room temperature to 80 °C in aprotic solvent (e.g., THF, MeCN)HighHighAnhydrous conditions are crucial for high reactivity.[2]
Experimental Protocol (Based on Patent CN103073418A)
  • Fluorination: In a reaction vessel, 2,3-dichlorobenzoyl chloride is dissolved in an organic solvent such as dimethylformamide (DMF) or sulfolane. A fluorinating agent (e.g., potassium fluoride, molar ratio of 2.0-5.0 relative to the starting material) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added. The mixture is heated to 140-170 °C and stirred until the reaction is complete (monitored by HPLC or GC).[1]

  • Work-up and Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to hydrolysis under alkaline conditions (pH ≥ 8.0).[1]

  • Acidification and Isolation: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane) to remove impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of ≤ 3.0, leading to the precipitation of a white solid. The solid is collected by filtration, washed with water, and dried at 60 °C to yield this compound.[1]

Pathway 2: Synthesis from Substituted Anilines via Diazotization

An alternative approach utilizes substituted anilines as starting materials. This pathway involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality, typically through a nitrile intermediate.

Starting Material: 2-Chloro-3-fluoroaniline

This route begins with 2-chloro-3-fluoroaniline. The amino group is converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

2-Chloro-3-fluoroaniline 2-Chloro-3-fluoroaniline Diazotization Diazotization 2-Chloro-3-fluoroaniline->Diazotization NaNO2, HCl Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt Intermediate->Sandmeyer Reaction CuCN 2-Chloro-3-fluorobenzonitrile 2-Chloro-3-fluorobenzonitrile Sandmeyer Reaction->2-Chloro-3-fluorobenzonitrile Hydrolysis Hydrolysis 2-Chloro-3-fluorobenzonitrile->Hydrolysis Acid or Base This compound This compound Hydrolysis->this compound

Caption: Synthesis of this compound from 2-Chloro-3-fluoroaniline.

Alternative Reagents for Carboxylation

While the Sandmeyer reaction with cuprous cyanide is a classic method, other reagents can be employed for the conversion of the diazonium salt to a carboxylic acid.

Reagent for CarboxylationReaction ConditionsYieldNotes
Cuprous Cyanide (CuCN) followed by hydrolysis0-5 °C for diazotization; 50-100 °C for cyanation; reflux for hydrolysisGood to HighA two-step process.
Carbon Monoxide (CO) with a Palladium catalystMild temperature and pressureGood to HighDirect carbonylation, but requires specialized equipment for handling CO.
Formic AcidPhotochemical or radical-initiated conditionsVariableLess common, may have selectivity issues.
Experimental Protocol (General Procedure)
  • Diazotization: 2-Chloro-3-fluoroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is slowly added to a solution of cuprous cyanide. The mixture is then heated to facilitate the displacement of the diazonium group with cyanide.

  • Hydrolysis: The resulting 2-chloro-3-fluorobenzonitrile is isolated and then hydrolyzed to this compound by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

Pathway 3: Oxidation of a Substituted Toluene

A third synthetic strategy involves the oxidation of the methyl group of a substituted toluene. This approach is advantageous if the corresponding toluene derivative is readily available.

Starting Material: 2-Chloro-3-fluorotoluene

The synthesis starts with 2-chloro-3-fluorotoluene, and the methyl group is oxidized to a carboxylic acid using a suitable oxidizing agent.

2-Chloro-3-fluorotoluene 2-Chloro-3-fluorotoluene Oxidation Oxidation 2-Chloro-3-fluorotoluene->Oxidation Oxidizing Agent This compound This compound Oxidation->this compound

Caption: Synthesis of this compound from 2-Chloro-3-fluorotoluene.

Comparison of Oxidizing Agents

The choice of oxidizing agent is crucial for achieving a high yield and avoiding side reactions.

Oxidizing AgentTypical Reaction ConditionsYieldNotes
Potassium Permanganate (KMnO4)Aqueous solution, often with heatingGood to HighA strong, inexpensive oxidant, but can lead to over-oxidation and produces MnO2 waste.
Chromic Acid (H2CrO4) or Dichromates (e.g., Na2Cr2O7)Acidic conditions, heatingHighHighly effective but generates toxic chromium waste.
Nitric Acid (HNO3)Concentrated, with heatingVariableCan lead to nitration of the aromatic ring as a side reaction.
Catalytic Oxidation (e.g., Co(OAc)2/Mn(OAc)2 with O2 or air)High temperature and pressureGoodMore environmentally friendly ("greener") but requires specialized equipment.
Experimental Protocol (General Procedure using KMnO4)
  • Oxidation: 2-Chloro-3-fluorotoluene is suspended in an aqueous solution of sodium carbonate. Potassium permanganate is added portion-wise, and the mixture is heated at reflux for several hours until the purple color of the permanganate disappears.

  • Work-up: The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is cooled and then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and disadvantages regarding starting material availability, reagent cost and toxicity, reaction conditions, and scalability. The nucleophilic aromatic substitution of 2,3-dichlorobenzoyl chloride offers a direct route with high purity. The diazotization of 2-chloro-3-fluoroaniline provides a classic and versatile method. Finally, the oxidation of 2-chloro-3-fluorotoluene is a straightforward approach if the starting material is accessible. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including cost, available equipment, and environmental considerations.

References

acidity comparison of fluorobenzoic acid vs chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Acidity of Fluorobenzoic and Chlorobenzoic Acids for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the acidity of ortho-, meta-, and para-substituted fluorobenzoic and chlorobenzoic acids. Understanding the acid dissociation constant (pKa) is critical for predicting the ionization state, solubility, and pharmacokinetic properties of molecules in drug discovery and development. This document presents experimental pKa values, details the methodologies for their determination, and explains the underlying electronic effects that govern acidity.

Data Presentation: Acidity of Halogenated Benzoic Acids

The acidity of benzoic acid is significantly influenced by the nature and position of the halogen substituent. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+R).[1] The -I effect increases acidity by stabilizing the resulting carboxylate anion, while the +R effect decreases acidity.[1] Generally, the inductive effect is stronger, making halobenzoic acids more acidic than benzoic acid.[1]

The table below summarizes the experimentally determined pKa values for the isomers of fluorobenzoic and chlorobenzoic acid, with benzoic acid included as a reference. A lower pKa value indicates a stronger acid.

CompoundIsomerpKa Value
Benzoic Acid-4.20[2]
Fluorobenzoic Acid 2- (ortho)3.27[2][3]
3- (meta)3.86[2][4]
4- (para)4.14[2][5]
Chlorobenzoic Acid 2- (ortho)2.92[6][7]
3- (meta)3.82[8]
4- (para)3.98[9][10]

Analysis of Acidity Trends:

  • Ortho Effect: The ortho-isomers of both acids are significantly more acidic than their meta and para counterparts. This is attributed to a combination of the strong electron-withdrawing inductive effect at close proximity and steric effects that can force the carboxyl group out of the plane of the benzene ring, enhancing acidity.[11] 2-chlorobenzoic acid is the strongest acid among the isomers listed.[6][7]

  • Meta Position: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the inductive effect. As fluorine is more electronegative than chlorine, one might expect m-fluorobenzoic acid to be slightly more acidic than m-chlorobenzoic acid. However, their pKa values are very close, with m-chlorobenzoic acid being slightly more acidic.

  • Para Position: At the para position, both inductive and resonance effects are at play. For halogens, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+R).[12] However, the +R effect is more pronounced for fluorine than for chlorine due to more effective orbital overlap between the 2p orbitals of fluorine and carbon.[5] This stronger +R effect in 4-fluorobenzoic acid counteracts its -I effect more significantly, making it a weaker acid than 4-chlorobenzoic acid.[5][10]

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects on the carboxylate anion of para-substituted halobenzoic acids.

Caption: Factors influencing the acidity of para-halobenzoic acids.

Experimental Protocols

The pKa values presented are typically determined using potentiometric titration or UV-Vis spectrophotometry. These methods are reliable for obtaining accurate dissociation constants.

Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[13] It involves monitoring pH changes in a solution of the acid as a strong base is added incrementally.[14]

Methodology:

  • Apparatus Setup: A calibrated pH meter with a glass electrode, a magnetic stirrer, a burette, and a titration vessel are required.[1]

  • Sample Preparation: A solution of the halobenzoic acid (e.g., 1mM) is prepared in deionized water or a suitable co-solvent if solubility is low.[15] The ionic strength of the solution is kept constant, often by using a background electrolyte like 0.15 M KCl.[15]

  • Titration: The solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl).[15] A standardized strong base (e.g., 0.1 M carbonate-free NaOH) is added in small, precise increments from the burette.[1][15]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • pKa Determination: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[13]

UV/Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization.[16][17]

Methodology:

  • Apparatus Setup: A calibrated UV/Vis spectrophotometer and matched quartz cuvettes are needed.

  • Sample Preparation: A series of solutions of the halobenzoic acid are prepared at a constant concentration in buffer solutions of different, precisely known pH values.[2]

  • Spectral Measurement: The absorption spectra of the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution) are recorded to identify the analytical wavelength(s) where the absorbance difference is maximal.[13] Subsequently, the absorbance of each buffered sample is measured at this wavelength.[2]

  • Data Analysis: The pKa is determined by plotting absorbance versus pH, which yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[2] Alternatively, the pKa can be calculated using an equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the ionized form, and AU is the absorbance of the unionized form.[2]

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Chloro-3-fluorobenzoic acid is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste effectively. All procedures must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. Based on data for structurally similar compounds, this substance is classified as a skin and eye irritant.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Characterization: Properly identify the waste as this compound. Note any contaminants mixed with the waste, as this is a requirement for hazardous waste documentation.[2]

  • Container Selection and Labeling:

    • Store the waste in a clearly labeled, sealed, and chemically compatible container to prevent leaks or reactions.[3][4] The original container is often a suitable choice.[3]

    • The container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity of waste, and the accumulation start date.

  • Waste Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Segregate this waste from incompatible materials, particularly bases and oxidizing agents.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in compliance with all relevant regulations.

Hazard Data Summary

The following table summarizes the known hazards associated with halogenated benzoic acids, which are structurally similar to this compound. This information underscores the importance of proper handling and disposal.

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Irritation Causes skin irritation upon contact.[1]Dermal
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.[1]Ocular
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]Inhalation

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Container B->C D Seal and Label Container: Chemical Name, Date, Hazards C->D E Store in Designated Hazardous Waste Area D->E F Segregate from Incompatible Materials E->F G Contact EHS for Pickup F->G H Transfer to Approved Hazardous Waste Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust, preventing serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.[4][5]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[1][4]Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator or a dust mask (type N95) is recommended if dust is generated or for large-scale operations.[4]Prevents respiratory tract irritation from dust inhalation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key phases of operation.

1. Preparation Phase:

  • Information Review: Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Confirm that an eyewash station and safety shower are readily accessible.[1][4]

  • PPE Donning: Put on all required personal protective equipment as detailed in Table 1.

2. Handling and Use Phase:

  • Weighing and Transfer: Handle the solid chemical with care to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel closed or under controlled conditions to prevent the release of vapors or dust.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[1][6] Wash hands thoroughly after handling.[7][8]

3. Post-Use and Storage:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[6][7][8] Do not empty into drains.[5][7] Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_post 3. Post-Use & Storage cluster_disposal 4. Disposal prep_info Review SDS prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_info->prep_eng prep_ppe Don PPE prep_eng->prep_ppe handle_weigh Weighing & Transfer prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction Monitoring handle_solution->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon post_store Store Chemical post_decon->post_store disp_collect Collect Waste post_store->disp_collect disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.